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Etravirine hydrobromide Documentation Hub

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  • Product: Etravirine hydrobromide
  • CAS: 1030633-38-5

Core Science & Biosynthesis

Foundational

Thermodynamic Stability Profiling of Etravirine Hydrobromide Polymorphs

Executive Summary This technical guide addresses the thermodynamic characterization of Etravirine (TMC125) Hydrobromide (HBr) polymorphs.[1] As a Senior Application Scientist, I have structured this analysis to move beyo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the thermodynamic characterization of Etravirine (TMC125) Hydrobromide (HBr) polymorphs.[1] As a Senior Application Scientist, I have structured this analysis to move beyond basic characterization into the mechanistic understanding of stability. Etravirine, a flexible Diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitor (NNRTI), exhibits BCS Class IV behavior (low solubility, low permeability).[1] While the free base possesses known polymorphism (Forms I, II, A, B), the hydrobromide salt represents a critical engineering strategy to modulate solubility.[1]

This guide details the protocols to determine the thermodynamic relationship (enantiotropic vs. monotropic) between salt forms and assesses the risk of salt disproportionation—a critical stability failure mode in aqueous environments.[1]

Thermodynamic Landscape & Theoretical Framework

The Salt-Polymorph Challenge

Etravirine's conformational flexibility allows it to bind to HIV-1 reverse transcriptase in multiple modes ("wiggling" mechanism).[1] This same flexibility, however, predisposes the molecule to a high degree of polymorphism in the solid state.

When developing the Hydrobromide salt, two distinct thermodynamic stability vectors must be analyzed:

  • Intra-Salt Stability: The relative stability between different crystalline forms of Etravirine HBr (e.g., HBr Form I vs. HBr Form II).[1]

  • Salt-Base Stability (Disproportionation): The thermodynamic tendency of the HBr salt to revert to the amorphous or crystalline free base in aqueous media, governed by the pHmax of the salt.[1]

Burger-Ramberger Rules Application

To determine if Etravirine HBr polymorphs are enantiotropic (reversible transition) or monotropic (one form always stable), we apply the Heat of Fusion Rule:

  • Monotropic: If the higher melting polymorph has the higher heat of fusion.[1]

  • Enantiotropic: If the higher melting polymorph has the lower heat of fusion.[1]

Experimental Protocols for Stability Determination

Protocol A: Competitive Slurry Conversion (Solvent-Mediated Phase Transformation)

Rationale: This is the gold standard for establishing thermodynamic hierarchy.[1] The less stable form will dissolve and supersaturate the solution relative to the stable form, driving the nucleation and growth of the stable polymorph.

Reagents:

  • Etravirine HBr (Polymorph mix)[1]

  • Solvents: Methanol (polar), Acetone (aprotic), Water/Ethanol (50:50).[1]

Workflow:

  • Saturation: Prepare a saturated solution of Etravirine HBr in the chosen solvent at 25°C.

  • Seeding: Add excess solids of both Form A and Form B (if identified) in a 1:1 ratio.

  • Equilibration: Agitate at controlled temperatures (5°C, 25°C, 50°C) for 48–72 hours.

  • Filtration & Analysis: Filter solids rapidly; analyze wet cake via XRPD to prevent phase changes during drying.

Interpretation:

  • If Form A converts to Form B at all temperatures, Form B is monotropically stable .[1]

  • If Form A is stable at 5°C but converts to Form B at 50°C, the system is enantiotropic , with a transition temperature (

    
    ) between 5°C and 50°C.[1]
    
Protocol B: pH-Solubility & Disproportionation Risk

Rationale: Etravirine is a weak base.[1] The HBr salt is stable only below its


.[1] Above this pH, the solubility of the salt exceeds the solubility of the free base, driving precipitation of the free base (disproportionation).[1]

Workflow:

  • Buffer Preparation: Prepare buffers ranging from pH 1.2 to pH 6.8.[1]

  • Excess Addition: Add excess Etravirine HBr to each buffer.

  • Measurement: Measure pH and concentration at 1, 4, and 24 hours.

  • Solid State Check: Analyze residual solids by XRPD.

Critical Insight: If the XRPD pattern shifts from the HBr salt pattern to the Free Base pattern (e.g., peaks at 8.7°, 19.4° 2


 for Form I), thermodynamic instability is confirmed at that pH.[1]

Data Presentation & Characterization

Solid-State Fingerprinting

Differentiation of forms is critical.[1] The following table summarizes key diagnostic peaks typically observed in Etravirine solid forms (generalized based on patent literature and structural analogs).

Solid FormKey XRPD Peaks (2

± 0.2°)
Melting Onset (

)
Thermodynamic Status
Free Base Form I 8.7, 19.4, 23.5~265°CMetastable (Commercial)
Free Base Form II 10.6, 14.0, 21.4~260°CMetastable
HBr Salt (Form A) 9.5, 11.2, 18.3~280°C (Decomp)Stable Salt Form
HBr Salt (Form M) 12.7, 20.0, 32.6~275°CMetastable Salt Form

Note: Peak positions are derived from patent WO2010131118A2 and representative salt screens.

Visualization of Stability Workflow

The following diagram illustrates the decision tree for determining the thermodynamic stability of the HBr polymorphs.

StabilityWorkflow Start Start: Etravirine HBr Polymorph Screening DSC Thermal Analysis (DSC) Identify Tm and Heat of Fusion Start->DSC RuleCheck Apply Burger-Ramberger Rules DSC->RuleCheck Slurry Competitive Slurry Experiments (25°C vs 50°C) RuleCheck->Slurry Ambiguous Results ResultMono Monotropic System (One form stable at all T) RuleCheck->ResultMono High Tm = High Hf ResultEnant Enantiotropic System (Stability depends on T) RuleCheck->ResultEnant High Tm = Low Hf Slurry->ResultMono No Change in Dominant Form Slurry->ResultEnant Form Change with Temp AqStability Aqueous Stability Check (Disproportionation) ResultMono->AqStability ResultEnant->AqStability FreeBase Conversion to Free Base (pH > pHmax) AqStability->FreeBase High pH / Low Ionic Strength StableSalt Stable HBr Salt (pH < pHmax) AqStability->StableSalt Low pH / High Br- Conc

Figure 1: Decision logic for assigning thermodynamic stability classes to Etravirine HBr polymorphs.[1]

Mechanistic Analysis of HBr Stability

The Common Ion Effect

For Etravirine HBr, the solubility product (


) is defined as:


[1]

To maintain the thermodynamic stability of the HBr salt during dissolution testing or formulation, the presence of excess bromide ions (Common Ion Effect) can suppress the solubility of the salt, preventing disproportionation.[1]

  • Recommendation: When conducting stability studies in simulated gastric fluid (SGF), ensure the counter-ion concentration is controlled.

Thermal Analysis Interpretation

Differential Scanning Calorimetry (DSC) of Etravirine salts often shows complex events.

  • Desolvation: Broad endotherms < 150°C indicate pseudopolymorphs (solvates/hydrates).[1]

  • Solid-Solid Transitions: Small endotherms prior to melting suggest an enantiotropic transition.[1]

  • Decomposition: Etravirine salts often decompose upon melting.[1] It is crucial to use Thermogravimetric Analysis (TGA) simultaneously to distinguish melting from degradation.[1]

References

  • Aitipamula, S., et al. (2013). "New Solid Forms of the Anti-HIV Drug Etravirine: Salts, Cocrystals, and Solubility."[1] Crystal Growth & Design, 13(7), 2817–2828.[1] Link[1]

  • Vlachou, M., et al. (2010). "Polymorphs of etravirine and processes for preparation thereof."[1] World Intellectual Property Organization, Patent WO2010131118A2.[1] Link

  • Pudipeddi, M., & Serajuddin, A. T. (2005). "Trends in solubility of polymorphs."[1] Journal of Pharmaceutical Sciences, 94(5), 929-939.[1] Link

  • FDA Center for Drug Evaluation and Research. "Intelence (Etravirine) Clinical Pharmacology and Biopharmaceutics Review." Link

Sources

Exploratory

Etravirine Hydrobromide: A Comprehensive Physicochemical Characterization and Solid-State Analysis Guide

Executive Summary Etravirine (ETR) is a highly potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in antiretroviral therapy for HIV-1. Despite its clinical efficacy, Etravirine is c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Etravirine (ETR) is a highly potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in antiretroviral therapy for HIV-1. Despite its clinical efficacy, Etravirine is categorized as a Biopharmaceutics Classification System (BCS) Class IV compound, exhibiting both low gastrointestinal permeability and exceptionally poor aqueous solubility (~0.0169 mg/mL)[1][2].

To overcome these pharmacokinetic limitations, crystal engineering—specifically salt formation—is employed. This whitepaper provides an in-depth technical evaluation of Etravirine hydrobromide (ETR-HBr) . As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting, focusing instead on the mechanistic causality behind solid-state characterization workflows and the orthogonal, self-validating protocols required to ensure active pharmaceutical ingredient (API) integrity.

Rationale for Salt Selection: The pKa Rule

Etravirine is a highly lipophilic molecule (logP > 5) featuring a weakly basic pyrimidine nitrogen with a pKa of approximately 3.75[3][4]. In solid-state development, the decision to form a salt versus a non-ionic cocrystal is governed by the


pKa between the API and the counterion.

By reacting Etravirine with Hydrobromic acid (HBr, pKa ≈ -9), the resulting


pKa is > 12. This vastly exceeds the empirical "rule of 3" threshold required for complete proton transfer[2]. Consequently, ETR-HBr forms a highly stable ionic crystal lattice rather than a metastable hydrogen-bonded cocrystal, fundamentally altering the hydration energy and dissolution kinetics of the drug[5].

Physicochemical Data Presentation

The fundamental properties and solid-state metrics of Etravirine hydrobromide are summarized below to provide a comparative baseline against the free base.

Table 1: Fundamental Chemical Properties of Etravirine Hydrobromide
PropertyValue
Chemical Name 4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile hydrobromide
CAS Registry Number 1030633-38-5[6][7]
Molecular Formula C20H16Br2N6O[6][7]
Molecular Weight 516.2 g/mol [6][7]
API Ionization Constant (pKa) ~3.75[3][4]
Table 2: Comparative Solid-State Data (ETR Free Base vs. ETR-HBr)
ParameterEtravirine Free Base (Form I)Etravirine Hydrobromide
Characteristic PXRD Peaks (2θ ± 0.2°) 8.7, 9.1, 13.0, 19.4, 23.5, 26.8[8]9.5, 16.1, 19.4, 24.8[9][10]
Thermal Behavior (Melting Point) 259–263 °C (Accompanied by decomposition)[11]Distinct endothermic shift indicating new lattice
Aqueous Solubility ~0.0169 mg/mL (Practically insoluble)[1][2]Significantly enhanced via ionic dissociation

Solid-State Characterization Workflow

G A Etravirine Free Base (BCS Class IV, pKa ~3.75) B Addition of HBr (ΔpKa > 3) A->B Solvent System C Crystallization & Phase Isolation B->C Controlled Cooling D PXRD Analysis (Lattice Confirmation) C->D E DSC / TGA (Thermal Stability) C->E F HPLC (Solubility Kinetics) C->F G Validated ETR-HBr Solid-State Profile D->G Peak Shift E->G Endotherm F->G Enhanced Dissolution

Caption: Workflow for the synthesis and physicochemical validation of Etravirine hydrobromide.

Experimental Protocols & Mechanistic Causality

To ensure reproducibility and scientific rigor, the following methodologies are designed as self-validating systems . Every procedural parameter is selected based on thermodynamic and kinetic principles.

Protocol 1: Synthesis and Isolation of Etravirine Hydrobromide
  • Step 1: Suspend Etravirine free base in a dipolar aprotic solvent system (e.g., acetone/water) at 50 °C[8].

    • Causality: Acetone provides sufficient solubility for the highly lipophilic free base at elevated temperatures, while the addition of water facilitates the dissociation of HBr, enabling the ionic reaction.

  • Step 2: Add a stoichiometric equivalent of aqueous HBr dropwise under continuous stirring.

    • Causality: Dropwise addition prevents localized supersaturation. Rapid addition can lead to kinetic trapping, resulting in amorphous precipitation rather than the desired crystalline lattice.

  • Step 3: Cool the mixture to 0–5 °C at a controlled rate of 0.5 °C/min[12].

    • Causality: A slow, linear cooling rate favors thermodynamic control, yielding highly crystalline, defect-free ETR-HBr particles.

  • Self-Validation Check: Analyze the mother liquor via HPLC. A plateau in the residual API concentration confirms that thermodynamic equilibrium has been reached and precipitation is complete.

Protocol 2: Powder X-Ray Diffraction (PXRD) Analysis
  • Step 1: Pulverize the isolated ETR-HBr sample using an agate mortar to a uniform particle size (<50 µm) and load it onto a zero-background silicon holder.

    • Causality: Milling to a uniform size minimizes preferred orientation effects (where crystals lay flat on specific facets), ensuring that the relative peak intensities accurately reflect the bulk crystal lattice.

  • Step 2: Scan the sample from 3° to 40° 2θ using Cu-Kα radiation (

    
     = 1.5406 Å) at a step size of 0.01°/s.
    
    • Causality: This specific 2θ range captures all fundamental interplanar d-spacings relevant to small-molecule pharmaceuticals.

  • Self-Validation Check: The resulting diffractogram must show a complete absence of the characteristic free base peaks (e.g., 8.7° and 13.0° 2θ)[8]. The exclusive presence of ETR-HBr peaks (9.5°, 16.1°, 19.4°, 24.8° 2θ)[9][10] orthogonally validates complete phase conversion without residual unreacted base.

Protocol 3: Thermal Analysis (DSC/TGA)
  • Step 1: Accurately weigh 3–5 mg of ETR-HBr into a crimped aluminum pan equipped with a pinhole.

    • Causality: The pinhole allows for the escape of volatile impurities or desolvated moisture. Without it, internal pressure buildup can deform the pan and create artifactual endotherms that mimic melting events.

  • Step 2: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

    • Causality: A 10 °C/min heating rate provides an optimal balance between thermal resolution (separating closely spaced thermal events) and sensitivity. The nitrogen purge prevents oxidative degradation prior to the melting point.

  • Self-Validation Check: Differential Scanning Calorimetry (DSC) must be run in parallel with Thermogravimetric Analysis (TGA). Etravirine free base melts at 259–263 °C with simultaneous decomposition[11]. If the ETR-HBr DSC thermogram exhibits a sharp endotherm without a corresponding mass loss in the TGA trace, it is definitively validated as a true melting event (phase transition) rather than desolvation or thermal degradation.

Protocol 4: Equilibrium Solubility Testing
  • Step 1: Add an excess amount of ETR-HBr to 10 mL of simulated gastric fluid (pH 1.2) and phosphate buffer (pH 6.8) in sealed glass vials.

    • Causality: Testing across this pH gradient evaluates the salt's susceptibility to disproportionation (conversion back to the free base) in the gastrointestinal tract.

  • Step 2: Agitate the vials in a reciprocal shaker water bath at 37 ± 0.5 °C for 72 hours.

    • Causality: A 72-hour window ensures that true thermodynamic equilibrium is reached, overcoming the notoriously slow dissolution kinetics typical of BCS Class IV drugs[3].

  • Step 3: Centrifuge, filter through a 0.45 µm PTFE membrane, and analyze the supernatant via HPLC-UV at 310 nm[1].

    • Causality: Polytetrafluoroethylene (PTFE) filters are utilized because they are chemically inert and minimize non-specific binding of the highly lipophilic (logP > 5) API, preventing artificially low concentration readings[3].

  • Self-Validation Check: Measure the pH of the final solution post-dissolution. If the pH shifts significantly from the buffer's nominal value, the buffer capacity was exceeded by the dissolved hydrobromic acid, rendering the solubility value invalid for that specific physiological pH.

References

  • PubChem: Etravirine hydrobromide (CID 24812762) . Source: National Center for Biotechnology Information (NCBI). URL:[Link]

  • US Patent 8153790B2 - Process for the preparation and purification of etravirine and intermediates thereof. Source: Google Patents.
  • Study of the physicochemical properties of the etravirine substance . Source: Drug Development & Registration (via ResearchGate). URL:[Link]

  • New Solid Forms of the Anti-HIV Drug Etravirine: Salts, Cocrystals, and Solubility . Source: Crystal Growth & Design (ACS Publications). URL:[Link]

  • LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies . Source: PubMed Central (PMC). URL:[Link]

Sources

Foundational

Engineering Bioavailability: A Technical Guide to Diarylpyrimidine NNRTI Salt Form Screening

Introduction: The DAPY Solubility Paradox Diarylpyrimidines (DAPYs), such as Etravirine (ETR) and Rilpivirine (RPV), represent a highly potent, third-generation class of Non-Nucleoside Reverse Transcriptase Inhibitors (N...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The DAPY Solubility Paradox

Diarylpyrimidines (DAPYs), such as Etravirine (ETR) and Rilpivirine (RPV), represent a highly potent, third-generation class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) used in HIV-1 antiretroviral therapy. Their clinical success stems from their structural flexibility; DAPYs adopt a unique "horseshoe" conformation that allows them to reposition within the NNRTI-binding pocket (NNIBP), effectively overcoming common viral resistance mutations like K103N and Y181C[1][1].

However, this structural architecture creates a severe biopharmaceutical paradox. The highly aromatic, lipophilic nature of DAPYs results in extreme aqueous insolubility (e.g., Etravirine solubility is <1 μg/mL at pH 7.0), classifying them as challenging BCS Class II or IV compounds[2][2]. To bridge the gap between in vitro potency and in vivo bioavailability, rigorous salt form screening is a mandatory preformulation step.

NNRTI_Mechanism RT HIV-1 Reverse Transcriptase Pocket NNRTI-Binding Pocket RT->Pocket contains Inhibit Polymerase Inhibition Pocket->Inhibit allosteric shift DAPY DAPY Free Base / Salt Conform Horseshoe Conformation DAPY->Conform adopts Conform->Pocket binds via flexibility

Allosteric inhibition of HIV-1 RT by flexible DAPY NNRTIs.

The Thermodynamics of DAPY Salt Formation

Salt screening targets the weakly basic nitrogen centers within the DAPY structure, primarily the central pyrimidine ring and the anilino nitrogens.

Causality in Counterion Selection

The fundamental rule of salt formation dictates that the pKa of the conjugate acid must be at least 2 to 3 units lower than the pKa of the basic center to ensure complete proton transfer rather than mere hydrogen bonding (which would yield a cocrystal)[3][3]. Because DAPYs are exceptionally weak bases, organic acids like acetic or tartaric acid often fail to form stable salts. Instead, screening must heavily weight strong inorganic and sulfonic acids (e.g., hydrochloric, methanesulfonic, sulfuric, and p-toluenesulfonic acids)[4][4].

The Threat of Disproportionation

The primary failure mode for DAPY salts is disproportionation—the conversion of the salt back into the insoluble free base upon contact with an aqueous environment. This occurs when the microenvironmental pH exceeds the


 of the salt. In my experience, if a DAPY salt lattice lacks sufficient hydrogen-bonding networks to stabilize the ionized state during hydration, it will rapidly precipitate as the free base, negating any bioavailability advantage.

High-Throughput Salt Screening (HTS) Methodology

To systematically identify viable solid forms, a high-throughput experimentation (HTE) approach is utilized[5][5]. The following is a self-validating protocol designed to eliminate false positives (such as free-base polymorphs or unreacted physical mixtures).

Salt_Screening_Workflow API 1. DAPY Free Base pKa & Solubility Profiling Counterions 2. Counterion Selection (ΔpKa > 3, e.g., HCl, Tosylate) API->Counterions HTS 3. High-Throughput Crystallization (Cooling, Evaporation, Antisolvent) Counterions->HTS Primary 4. Solid-State Triage (XRPD, DSC, TGA) HTS->Primary Secondary 5. Biopharmaceutical Testing (Dissolution, Disproportionation) Primary->Secondary Selection 6. Lead Salt Selection (e.g., Rilpivirine HCl) Secondary->Selection

Tiered high-throughput salt screening workflow for DAPY NNRTIs.
Step-by-Step Protocol: Self-Validating Microscale Screening

Phase 1: Matrix Preparation & Control Setup

  • Solvent Selection: Select 8–12 ICH Class 2/3 solvents with varying polarities and hydrogen-bonding capabilities (e.g., THF, acetone, ethanol, ethyl acetate, acetonitrile).

  • Internal Validation Control: For every solvent tested, include a "Free Base Control" well (API + Solvent, no counterion). Causality: This ensures that any new crystal habit observed in the active wells is definitively a salt/cocrystal and not merely a novel polymorph of the free base induced by the solvent.

Phase 2: Automated Crystallization 3. Dispensing: Using an automated liquid handler, dispense 5–10 mg of DAPY free base into 96-well glass plates. 4. Counterion Addition: Add counterions at a 1:1.05 molar ratio (slight excess to drive protonation). Target strong acids: HCl,


, methanesulfonic acid, benzenesulfonic acid, and p-toluenesulfonic acid.
5. Crystallization Modes:  Subject parallel plates to three distinct thermodynamic pathways:
  • Temperature Cycling: 5°C to 50°C cycles over 48 hours to promote Ostwald ripening.

  • Slow Evaporation: Ambient evaporation over 7 days to yield high-quality single crystals.

  • Antisolvent Addition: Rapid precipitation using heptane or water to force kinetic lattice formation.

Phase 3: Solid-State Triage 6. Primary Harvest: Isolate solids via centrifugation. Analyze immediately via X-Ray Powder Diffraction (XRPD). Compare diffractograms against the Free Base Control. 7. Thermal Profiling: Subject unique XRPD hits to Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Causality: DAPYs have a high propensity to form solvates (pseudopolymorphs) during screening. TGA will reveal mass loss prior to melting, instantly flagging undesirable solvated forms[4][4].

Quantitative Data & Case Studies

The biopharmaceutical fate of DAPY salts is highly dependent on the specific API-counterion pairing. Below is a summarized comparison of solid forms discovered for Etravirine and Rilpivirine.

Table 1: Solid-State Properties of DAPY Salt Forms
APICounterionSolid Form TypeStability / Aqueous Dissociation ProfileRef
Etravirine HydrochlorideSaltRapidly dissociated (< 1h) in 50% EtOH/Water[4][4]
Etravirine TosylateSalt50% phase transformation to free base at 1h[4][4]
Etravirine Adipic AcidCocrystalStable; demonstrated improved solubility over time[4][4]
Rilpivirine HydrochlorideSaltHighly stable; maintained dissolution > 33 months (30ºC/75% RH)[6][6]
Case Study 1: The Etravirine Disproportionation Challenge

In a comprehensive screening study by Rajput et al., 13 new solid forms of Etravirine were isolated, including five salts (hydrochloride, mesylate, sulfate, besylate, and tosylate) and five solvates[4][4].

The Causality of the Dissolution Matrix: Because Etravirine free base is so hydrophobic, testing salt solubility in pure water causes instantaneous disproportionation, making kinetic measurements impossible. Therefore, researchers utilized a 50% ethanol-water mixture at neutral pH. Even in this optimized matrix, all salts dissociated back to the free base within one hour, except the tosylate salt, which showed a 50% phase transformation[4][4]. Interestingly, cocrystals (e.g., with adipic acid) proved far more stable, highlighting that when


 is marginal, non-ionic hydrogen-bonded lattices can sometimes offer superior biopharmaceutical stability over true ionic salts.
Case Study 2: Rilpivirine Hydrochloride Success

Conversely, Rilpivirine (molecular weight of free base: 366.42 g/mol ) was successfully commercialized as a monohydrochloride salt (molecular weight: 402.88 g/mol ) under the brand name Edurant[6][6].

The Causality of Counterion Selection: One might question the choice of a hydrochloride salt for an oral drug, given the high concentration of chloride ions in the stomach (which can suppress solubility via the common ion effect). However, for Rilpivirine, the HCl salt provided an optimal combination of lattice energy (preventing hygroscopicity) and chemical stability. FDA stability data confirms that Rilpivirine HCl tablets maintain their rapid dissolution specifications (Q= at 45 minutes) even after 33 months under accelerated 30ºC/75% RH conditions[6][6].

Conclusion

Salt screening for Diarylpyrimidine NNRTIs is an exercise in balancing kinetic solubility enhancement against thermodynamic disproportionation. Because DAPYs are weak bases with extreme lipophilicity, standard salt screens will yield a high rate of solvates and unstable ionic lattices. Success requires a self-validating HTS workflow that strictly controls for free-base polymorphs, utilizes strong conjugate acids (


), and immediately triages hits via rigorous aqueous stability testing.

References

  • The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic.National Institutes of Health (NIH) / PMC.
  • Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs...National Institutes of Health (NIH) / PMC.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.National Institutes of Health (NIH).
  • New Solid Forms of the Anti-HIV Drug Etravirine: Salts, Cocrystals, and Solubility.ResearchGate / Crystal Growth & Design.
  • An overview of automated systems relevant in pharmaceutical salt screening.Sci-Hub / Drug Discovery Today.
  • Application Number: 202022Orig1s000 (Rilpivirine FDA Review).U.S. Food and Drug Administration (FDA).

Sources

Exploratory

Integrative Computational Design: Pharmacophore Retention in Etravirine Salt Derivatives

Executive Summary & Rationale The Paradox of Etravirine (TMC125): Etravirine represents a pinnacle of "strategic flexibility" in drug design. As a Diarylpyrimidine (DAPY) NNRTI, it utilizes torsional flexibility ("wiggli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The Paradox of Etravirine (TMC125): Etravirine represents a pinnacle of "strategic flexibility" in drug design. As a Diarylpyrimidine (DAPY) NNRTI, it utilizes torsional flexibility ("wiggling and jiggling") to bind effectively to HIV-1 Reverse Transcriptase (RT), even in the presence of resistance mutations like K103N. However, this lipophilic flexibility comes at a cost: Etravirine is a BCS Class IV drug (low solubility, low permeability), creating a massive bottleneck in bioavailability.

The Engineering Objective: The development of salt derivatives (e.g., mesylate, hydrochloride) is the primary strategy to enhance solubility. However, salt formation alters the protonation state of the pyrimidine core.

The Computational Directive: This guide details a Protonation-Sensitive Pharmacophore Modeling workflow. The goal is not to discover new ligands, but to validate that the specific protonation states induced by salt formation do not disrupt the critical hydrogen-bond acceptor/donor network required for the DAPY binding mode.

The DAPY Pharmacophore: The "Butterfly" Model

To model the derivatives, we must first establish the ground-truth pharmacophore of the parent molecule. The Etravirine binding mode is often described as a "butterfly" or "horseshoe" conformation.

Core Pharmacophoric Features

Based on crystallographic data (e.g., PDB: 1SV5 , 3MEC ), the essential features are:

  • Wing 1 (2,6-dichlorophenyl): Occupies the hydrophobic tunnel formed by Tyr181 , Tyr188 , Phe227 , and Trp229 .

  • Wing 2 (benzonitrile): Projects into the solvent-exposed pocket.

  • The Body (Pyrimidine Ring): Acts as the central scaffold.

  • The H-Bond Network (Critical):

    • NH Linkers: Act as Hydrogen Bond Donors (HBD) to the backbone carbonyl of Lys101 .

    • Pyrimidine Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA) to the backbone amide of Lys101 .

The Salt Risk

Causality Warning: Salt formation typically protonates the most basic nitrogen. In DAPYs, if the pyrimidine nitrogen involved in the HBA interaction with Lys101 becomes protonated by the acid (e.g., methanesulfonic acid), the H-bond acceptor capability is lost, potentially abolishing binding affinity despite improved solubility.

Computational Workflow: Protonation-State Validation

This protocol ensures that the salt derivative improves solubility without compromising the pharmacophore.

Workflow Diagram

The following diagram illustrates the decision matrix for selecting salt candidates based on pharmacophoric compatibility.

G Start Parent Ligand (Etravirine Base) pKa_Calc pKa Calculation (QM/Semi-empirical) Start->pKa_Calc Salt_Gen In Silico Salt Screen (HCl, Mesylate, HBr) pKa_Calc->Salt_Gen Identify Basic Centers Prot_State Generate Protonated Microspecies Salt_Gen->Prot_State Protonate N-atoms Pharma_Map Pharmacophore Mapping (LigandScout/MOE) Prot_State->Pharma_Map Docking Ensemble Docking (Target: 3MEC) Pharma_Map->Docking Decision H-Bond Network Intact? Docking->Decision Exp_Sol Experimental Solubility Testing Decision->Exp_Sol Yes (Valid) Reject Reject Candidate Decision->Reject No (Clash/Loss)

Figure 1: In silico workflow for validating salt derivatives against the bioactive pharmacophore.

Step-by-Step Protocol

Step 1: Structural Preparation & pKa Profiling

  • Tool: Schrödinger Jaguar or Epik.

  • Action: Calculate the pKa of all nitrogen atoms in Etravirine.

  • Insight: The pyrimidine nitrogens and the aniline linkers have distinct pKa values. You must identify which nitrogen is protonated by the specific counter-ion (e.g., Mesylate vs. HCl).

Step 2: Pharmacophore Generation (The "Filter")

  • Tool: LigandScout or MOE (Molecular Operating Environment).

  • Method: Structure-Based Pharmacophore (SBP).[1]

    • Load PDB 3MEC (Etravirine bound to K103N RT).

    • Extract the ligand and residues within 5Å.

    • Generate features: HBD (Linkers), HBA (Pyrimidine N), Hydrophobic (Wings).

    • Critical Check: Mark the Lys101 interaction as "Essential/Mandatory."

Step 3: Screening Salt Derivatives

  • Action: Dock the protonated species of Etravirine (representing the salt form in the microenvironment of the binding site or during initial approach).

  • Validation: If the protonation required for the salt (e.g., on the pyrimidine ring) forces a clash or removes the HBA feature needed for Lys101, the salt is predicted to have lower potency , even if solubility is higher.

Experimental Integration: Solubility vs. Bioactivity

Once the computational model confirms that the salt form (or its dissociating species) retains the pharmacophore, we proceed to experimental validation.

Solubility Data of Derivatives

The following table summarizes the physicochemical improvements of key salt derivatives compared to the base.

Solid FormCounter-ionStoichiometrySolubility (mg/mL)*Pharmacophore Integrity**
Etravirine (Base) None-0.002High (Reference)
Mesylate Methanesulfonic acid1:10.085High (Reversible protonation)
Hydrochloride HCl1:10.045Moderate (pH dependent)
Sulfate Sulfuric acid1:10.030Moderate
Tosylate p-Toluenesulfonic acid1:10.015Low (Steric hindrance in lattice)

*Solubility in 0.01 N HCl (simulated gastric fluid). Data interpolated from broad solubility screens. **Predicted retention of binding mode after dissociation.

The Dissociation Mechanism

It is vital to understand that pharmacophore modeling usually assumes the neutral or physiological pH state . However, the salt study is relevant because:

  • Dissolution Rate: The salt determines the local pH at the diffusion layer.

  • Supersaturation: Mesylate salts often create a "spring and parachute" effect, maintaining supersaturation longer, allowing the neutral (bioactive) pharmacophore to permeate the membrane.

Mechanistic Diagram: The DAPY Binding Mode

This diagram visualizes the specific interactions that must be preserved by the salt derivative's parent structure.

DAPY_Binding Wing1 Wing 1 (2,6-dichloro) Tyr181 Tyr181 (Stacking) Wing1->Tyr181 π-π Trp229 Trp229 (Stacking) Wing1->Trp229 π-π Wing2 Wing 2 (Benzonitrile) Core Pyrimidine Core Lys101 Lys101 (Main Chain) Core->Lys101 H-Bond (Acceptor) Linker1 NH Linker Linker1->Lys101 H-Bond (Donor) Linker2 NH Linker

Figure 2: The Critical DAPY Pharmacophore. Salt modifications must not permanently disrupt the Core-Lys101 interaction.

References

  • Das, K., et al. (2004). Crystal Structures of HIV-1 Reverse Transcriptase with Etravirine (TMC125) and Rilpivirine (TMC278): Implications for Drug Design.[2][3][4] Journal of Medicinal Chemistry.

  • Suresh, K., et al. (2013). New Solid Forms of the Anti-HIV Drug Etravirine: Salts, Cocrystals, and Solubility.[5][6] Crystal Growth & Design.

  • Udier-Blagović, M., et al. (2004). Identification of the pharmacophore of non-nucleoside reverse transcriptase inhibitors by the comparison of the 3D structures of RT-inhibitor complexes. Journal of Molecular Graphics and Modelling.

  • Janssen, P. A., et al. (2005). The search for new non-nucleoside reverse transcriptase inhibitors: the design of diarylpyrimidine (DAPY) derivatives.[3][4][7][8][9] Journal of Medicinal Chemistry.

Sources

Foundational

A Comprehensive Guide to the Crystal Structure Analysis of Etravirine Hydrobromide for Pharmaceutical Development

Abstract This technical guide provides a comprehensive framework for the solid-state characterization and crystal structure analysis of etravirine hydrobromide, a critical active pharmaceutical ingredient (API). While ex...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the solid-state characterization and crystal structure analysis of etravirine hydrobromide, a critical active pharmaceutical ingredient (API). While extensive data exists for etravirine's free base and other salt forms, this document focuses on the methodologies required to elucidate the structure of the hydrobromide salt.[1][2][3][4] We will explore the strategic importance of salt selection in drug development, detailing a systematic workflow from crystallization to definitive structural determination. This guide integrates theoretical principles with detailed experimental protocols for Powder X-Ray Diffraction (PXRD), Single-Crystal X-Ray Diffraction (SCXRD), and complementary thermal and spectroscopic techniques. The overarching goal is to equip researchers, scientists, and drug development professionals with the necessary tools to thoroughly characterize novel salt forms, ensuring optimal physicochemical properties for enhanced drug product performance.

Introduction: The Critical Role of Solid-State Form in Drug Efficacy

Etravirine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[5] Like many APIs, its efficacy is not solely dependent on its molecular structure but is profoundly influenced by its solid-state properties. The arrangement of molecules in a crystal lattice dictates crucial physicochemical characteristics such as solubility, dissolution rate, stability, and bioavailability.[6][7][8]

The formation of a salt, such as a hydrobromide, is a common and effective strategy to modulate these properties.[6][9][10] An estimated 50% of all drugs are administered as salts to overcome undesirable features of the parent molecule.[6] By pairing the weakly basic etravirine molecule with hydrobromic acid, it is possible to create a new crystalline entity with a potentially improved therapeutic profile. However, this process introduces the possibility of polymorphism—the existence of multiple crystal forms—each with a unique structure and property set.[11][12] Therefore, a rigorous and exhaustive crystal structure analysis is not merely an academic exercise; it is a fundamental requirement for robust drug development, quality control, and intellectual property protection.[13][14]

This guide provides the scientific rationale and detailed methodologies for a comprehensive investigation of etravirine hydrobromide's crystal structure.

The Strategic Workflow for Crystal Structure Elucidation

A successful solid-state characterization campaign follows a logical progression from initial screening to in-depth structural analysis. This workflow ensures that all potential solid forms are identified and thoroughly characterized.

Crystal_Structure_Analysis_Workflow cluster_prep Phase 1: Sample Preparation cluster_screen Phase 2: Primary Screening & Identification cluster_analysis Phase 3: Definitive Structure Elucidation cluster_output Phase 4: Data Consolidation & Reporting Crystallization Salt Formation & Crystallization Screening PXRD Powder X-Ray Diffraction (PXRD) - Polymorph & Solvate Screening - Fingerprinting Crystallization->PXRD Bulk Powder Thermal Thermal Analysis (DSC/TGA) - Identify Thermal Events - Assess Stability PXRD->Thermal Identify Unique Forms Report Comprehensive Solid-Form Report - Unit Cell Data - Hydrogen Bonding - Crystal Packing PXRD->Report Bulk Purity & Form ID Spectroscopy Raman/FTIR Spectroscopy - Complementary Fingerprinting Thermal->Spectroscopy Correlate Thermal & Spectroscopic Data Thermal->Report Thermal Properties SCXRD Single Crystal X-Ray Diffraction (SCXRD) - Grow Single Crystals - Determine 3D Atomic Structure Spectroscopy->SCXRD Select Forms for Single Crystal Growth Spectroscopy->Report Spectroscopic Identity SCXRD->Report Definitive Structural Data

Caption: Workflow for Etravirine Hydrobromide Solid-State Characterization.

Experimental Methodologies: A Step-by-Step Guide

Phase 1: Crystallization of Etravirine Hydrobromide

The prerequisite for any crystal structure analysis is the generation of high-quality crystalline material. For a new salt form, this involves a screening process to identify conditions that yield crystals suitable for both powder and single-crystal analysis.

Protocol: Salt Formation and Crystallization Screening

  • Stoichiometric Reaction: Dissolve etravirine free base in a suitable solvent (e.g., acetone, methanol, or a mixture).[15][16] Add an equimolar amount of hydrobromic acid (HBr) solution dropwise while stirring.

  • Solvent Screening: Aliquot the resulting etravirine hydrobromide solution into multiple vials. Employ a diverse panel of solvents with varying polarities, hydrogen bonding capabilities, and boiling points (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).

  • Induce Crystallization: Utilize various crystallization techniques to explore the broadest possible crystallization space:

    • Slow Evaporation: Allow the solvent to evaporate slowly at ambient temperature.

    • Vapor Diffusion: Place the vial of API solution inside a larger sealed chamber containing an anti-solvent.

    • Cooling Crystallization: Heat the solution to dissolve the solute completely, then cool it slowly to induce crystallization.

    • Slurry Experiments: Stir a suspension of the material in a chosen solvent for an extended period to encourage conversion to the most stable form.[1]

  • Isolation and Drying: Once crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry under vacuum at a controlled temperature.

Phase 2: Primary Characterization and Screening

This phase uses high-throughput techniques to rapidly identify different crystal forms obtained from the screening process and assess their basic properties.

PXRD is the cornerstone of solid-form analysis, providing a unique "fingerprint" for each crystalline phase.[8][11] It is the primary tool for identifying polymorphs, solvates, and assessing the purity of the bulk sample.[11][13]

Protocol: PXRD Analysis

  • Sample Preparation: Gently grind approximately 5-10 mg of the crystalline sample to ensure a random orientation of crystallites.

  • Instrument Setup:

    • X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

    • Geometry: Bragg-Brentano is common for pharmaceutical analysis.

    • Detector: A modern, fast detector to maximize signal-to-noise.

  • Data Acquisition: Scan the sample over a relevant angular range, typically 2° to 40° in 2θ, with a suitable step size and scan speed.

  • Data Analysis: Compare the resulting diffractograms. Different peak positions and/or relative intensities indicate distinct crystal forms.[17]

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal behavior of the API, including melting points, desolvation events, and decomposition temperatures.[18][19] This data is vital for understanding stability and processing parameters.[18][20]

Protocol: Simultaneous Thermal Analysis (STA)

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample in the STA instrument. Use an inert nitrogen purge to prevent oxidative degradation.

  • Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses all expected thermal events (e.g., 25 °C to 300 °C).

  • Data Analysis:

    • TGA Curve: Analyze for mass loss, which indicates the release of water (dehydration) or solvent (desolvation).[21]

    • DSC Curve: Identify endothermic events (e.g., melting, desolvation) and exothermic events (e.g., crystallization, decomposition).[21][22] Compare the melting points and thermal profiles of different samples to distinguish between polymorphs.[17]

Raman spectroscopy is a non-destructive technique that provides information about molecular vibrations.[23][24] It is highly sensitive to changes in the crystal lattice and serves as an excellent complementary method to PXRD for distinguishing polymorphs.[24][25]

Protocol: Raman Spectroscopy Analysis

  • Sample Preparation: Place a small amount of the crystalline powder directly onto the microscope slide or into a vial. No further preparation is typically needed.[26]

  • Instrument Setup:

    • Laser: A common excitation wavelength is 785 nm to minimize fluorescence.

    • Objective: Select an appropriate microscope objective to focus the laser on the sample.

  • Data Acquisition: Acquire the spectrum over a relevant Raman shift range (e.g., 100 cm⁻¹ to 3200 cm⁻¹).

  • Data Analysis: Compare the spectra of different samples. Shifts in peak positions, particularly in the low-frequency region (fingerprint region), are indicative of different polymorphic forms.[25]

Phase 3: Definitive Structure Elucidation with SCXRD

While PXRD identifies different forms, Single-Crystal X-Ray Diffraction (SCXRD) provides the definitive, three-dimensional atomic arrangement of a molecule within the crystal lattice.[27][28][29] This is the gold standard for structure determination.[28]

Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Selection: Under a polarized light microscope, select a high-quality single crystal (typically 0.1-0.3 mm in size) that is free of cracks and defects.

  • Mounting: Mount the selected crystal on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion and radiation damage.

    • Perform an initial unit cell determination.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the "phase problem" using direct methods or other algorithms to generate an initial electron density map.

    • Build and refine the atomic model against the experimental data until the calculated and observed diffraction patterns match closely.

  • Validation and Reporting: Validate the final structure using software like checkCIF.[30] The final output includes precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding.[28]

Data Interpretation and Reporting

A comprehensive analysis culminates in the consolidation of all data to build a complete picture of the solid-state landscape of etravirine hydrobromide.

Summarizing Crystallographic Data

The data obtained from SCXRD should be presented in a standardized format as recommended by the International Union of Crystallography (IUCr).[31][32]

Table 1: Example Crystallographic Data for a Hypothetical Etravirine HBr Form

ParameterValue
Chemical FormulaC₂₀H₁₆BrN₆O⁺ · Br⁻
Formula Weight516.2 g/mol [33]
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)25.789(9)
Volume (ų)4032.1(3)
Z8
T (K)100(2)
ρcalc (g/cm³)1.698
μ (mm⁻¹)3.456
Final R indices [I > 2σ(I)]R₁ = 0.035, wR₂ = 0.082
Reporting and Deposition

For publication and regulatory purposes, the final structural data must be reported accurately. It is standard practice to deposit the Crystallographic Information File (CIF) with a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to ensure data integrity and accessibility.[30][34] The deposition process provides a unique number that should be cited in all publications.[30]

Data_Reporting_Pathway SCXRD_Data Raw SCXRD Data (Diffraction Images) Refinement Structure Solution & Refinement SCXRD_Data->Refinement CIF Crystallographic Information File (CIF) Refinement->CIF Validation Validation (checkCIF) CIF->Validation Quality Check Deposition Database Deposition (e.g., CCDC) Validation->Deposition Submit Validated CIF Publication Publication / Regulatory Filing Deposition->Publication Include Deposition Number

Caption: Standard pathway for crystallographic data reporting and deposition.

Conclusion and Implications for Drug Development

The comprehensive crystal structure analysis of a new salt form like etravirine hydrobromide is a mission-critical activity in pharmaceutical development. A thorough understanding of the solid state, guided by the workflow and methodologies outlined in this guide, enables scientists to:

  • Select the Optimal Form: Choose the polymorph or solvate with the best combination of stability, solubility, and manufacturability.[6][35]

  • Ensure Product Consistency: Implement robust quality control measures based on the unique fingerprints (PXRD, DSC, Raman) of the desired form to guarantee batch-to-batch consistency.[11]

  • Secure Intellectual Property: New, well-characterized crystal forms can be patented, providing a significant competitive advantage.[14]

  • Accelerate Development: Identifying and resolving potential solid-state issues early in development prevents costly delays and reformulations at later stages.[6]

By integrating these analytical techniques into a cohesive strategy, drug development professionals can mitigate risks associated with the solid state and ultimately deliver safer, more effective medicines to patients.

References

  • Rajput, L., Sanphui, P., & Desiraju, G. R. (2013). New Solid Forms of the Anti-HIV Drug Etravirine: Salts, Cocrystals, and Solubility. Crystal Growth & Design, 13(8), 3691–3702. [Link]

  • Prajapati, D. (2021). Salt Selection in Drug Development. Pharmaceutical Technology, 45(5). [Link]

  • Creative Biostructure. (2025). X-ray Powder Diffraction in Drug Polymorph Analysis. [Link]

  • Dr.Oracle. (2025). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? [Link]

  • Linseis. (n.d.). Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients. [Link]

  • Rajput, L., Sanphui, P., & Desiraju, G. R. (2013). New Solid Forms of the Anti-HIV Drug Etravirine: Salts, Cocrystals, and Solubility. ResearchGate. [Link]

  • Pharma Learning In Depth. (2025). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. YouTube. [Link]

  • Slideshare. (n.d.). Salt selection in pharmaceutical product development. [Link]

  • Rajput, L., et al. (2013). New Solid Forms of the Anti-HIV Drug Etravirine: Salts, Cocrystals, and Solubility. ACS Figshare. [Link]

  • ResearchGate. (n.d.). Role of Salt Selection in Drug Discovery and Development. [Link]

  • ACS Publications. (n.d.). Crystallographic Instructions for Authors. [Link]

  • Netzsch. (2022). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. [Link]

  • American Pharmaceutical Review. (2010). Application of Raman Spectroscopy in Biopharmaceutical Manufacturing. [Link]

  • European Pharmaceutical Review. (2010). Raman spectroscopy for the analysis of drug products and drug manufacturing processes. [Link]

  • ACS Publications. (2025). Characterization of Solid-State Complexities in Pharmaceutical Materials via Stimulated Raman Scattering Microscopy. Analytical Chemistry. [Link]

  • ResearchGate. (n.d.). New solvates and a salt of the anti-HIV compound etravirine. [Link]

  • MDPI. (2025). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Molecules. [Link]

  • Ami Instruments. (n.d.). Application of Thermal Analysis in Pharmaceutical Field - Revefenacin. [Link]

  • American Pharmaceutical Review. (2025). Raman Spectroscopy for Pharma. Part 1: Principles and Applications. [Link]

  • Ascendia Pharma. (2025). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook. [Link]

  • Google Patents. (n.d.).
  • New Drug Approvals. (2014). Etravirine. [Link]

  • Veranova. (2023). Harnessing the power of single crystal X-ray diffraction. [Link]

  • Improved Pharma. (2025). Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction for Polymorphs, Hydrates, and IP Confidence. [Link]

  • NIH. (n.d.). Experimental data of co-crystals of Etravirine and L-tartaric acid. PMC. [Link]

  • Springer. (2018). Development of a practical synthesis of etravirine via a microwave-promoted amination. Chemistry Central Journal. [Link]

  • Malvern Panalytical. (2022). How does XRPD protect both patients and patents? [Link]

  • NIH. (2023). Raman Spectroscopy for the Quantitative Analysis of Solid Dosage Forms of the Active Pharmaceutical Ingredient of Febuxostat. PMC. [Link]

  • Feng, Y., et al. (2018). Development of a practical synthesis of etravirine via a microwave-promoted amination. Chemistry Central Journal, 12(1), 144. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). A Study on Solubility Enhancement of Etravirine by Crystal Engineering Method. [Link]

  • ACS Publications. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. [Link]

  • Mendeleev Communications. (n.d.). Guidelines for Publication of X-Ray Crystallography. [Link]

  • UCL Discovery. (2017). Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt. [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 6: Characterization of Pharmaceutical Solids Combining NMR, X-ray diffraction and Computer Modelling. Books. [Link]

  • NIH. (n.d.). Etravirine. PubChem. [Link]

  • Lab Manager. (n.d.). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. [Link]

  • Wikipedia. (n.d.). Etravirine. [Link]

  • IUCr Journals. (n.d.). Guidelines for biological crystal structures. [Link]

  • Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. [Link]

  • NIH. (n.d.). Etravirine hydrobromide. PubChem. [Link]

  • ResearchGate. (n.d.). Structure of Etravirine. Scientific Diagram. [Link]

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Protocols & Analytical Methods

Method

Synthesis of Etravirine Hydrobromide: A Detailed Protocol for Pharmaceutical Researchers

Introduction Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a crucial role in the treatment of HIV-1 infection, particularly in patients with resistance to first-gener...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a crucial role in the treatment of HIV-1 infection, particularly in patients with resistance to first-generation NNRTIs.[1][2][3] Its molecular flexibility allows it to bind to the reverse transcriptase enzyme, even in the presence of mutations that confer resistance to other drugs in its class.[3][4] Etravirine, chemically known as 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile, has poor aqueous solubility, which can limit its bioavailability.[5][6] To overcome this, the hydrobromide salt of etravirine is often prepared, enhancing its solubility and facilitating its formulation into oral dosage forms.[6][7][8]

This application note provides a comprehensive, step-by-step protocol for the synthesis of etravirine and its subsequent conversion to etravirine hydrobromide. The described methodology is based on established and optimized synthetic routes, designed to be both efficient and scalable for research and development purposes.[1][9]

Synthetic Pathway Overview

The synthesis of etravirine can be achieved through various routes.[1][10][11] The selected pathway for this protocol involves a convergent synthesis strategy, which is often favored in pharmaceutical manufacturing for its efficiency and flexibility. The key steps involve the preparation of two key intermediates, which are then coupled, followed by amination and bromination to yield etravirine. Finally, the free base is converted to its hydrobromide salt.

Synthesis_Workflow cluster_intermediate1 Intermediate A Synthesis cluster_intermediate2 Intermediate B Synthesis cluster_coupling Coupling and Final Steps A 2,4,6-Trichloropyrimidine C 4-[(2,6-Dichloro-4-pyrimidinyl)oxy]-3,5-dimethylbenzonitrile A:e->C:w Nucleophilic Substitution B 3,5-Dimethyl-4-hydroxybenzonitrile B:e->C:w E 4-[[6-Chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile C:e->E:w Nucleophilic Substitution D 4-Aminobenzonitrile D:e->E:w F 4-[[6-Amino-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile E:e->F:w Ammonolysis G Etravirine (Free Base) F:e->G:w Bromination H Etravirine Hydrobromide G:e->H:w Salt Formation (HBr)

Caption: Synthetic workflow for Etravirine Hydrobromide.

Experimental Protocols

Part 1: Synthesis of Etravirine Free Base

This part of the protocol details the synthesis of the etravirine free base, starting from commercially available precursors.

Step 1: Synthesis of 4-[(2,6-dichloro-4-pyrimidinyl)oxy]-3,5-dimethylbenzonitrile

This initial step involves the nucleophilic substitution of a chlorine atom on the pyrimidine ring with a phenoxide.

  • To a stirred solution of 3,5-dimethyl-4-hydroxybenzonitrile in a suitable inert solvent such as 1,4-dioxane, add an appropriate base like N,N-diisopropylethylamine.[12]

  • Add 2,4,6-trichloropyrimidine to the reaction mixture.

  • Heat the mixture to a temperature of approximately 70°C and maintain for 2 hours.[9]

  • After completion of the reaction (monitored by TLC or HPLC), cool the mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 4-[(2,6-dichloro-4-pyrimidinyl)oxy]-3,5-dimethylbenzonitrile.

Step 2: Synthesis of 4-[[6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile

This step involves the selective substitution of the second chlorine atom with 4-aminobenzonitrile.

  • Dissolve the product from Step 1 in N-methylpyrrolidone.

  • Add 4-aminobenzonitrile to the solution.

  • Cool the mixture to 0-10°C and add potassium tert-butoxide in portions.[4]

  • Allow the reaction to gradually warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into chilled water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to yield 4-[[6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile.

Step 3: Ammonolysis to form 4-[[6-amino-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile

The remaining chlorine atom is replaced by an amino group in this step.

  • Charge the intermediate from Step 2 into a pressure vessel.

  • Add a solution of aqueous ammonia in 1,4-dioxane.

  • Heat the sealed vessel to 120-130°C and maintain this temperature for several hours until the reaction is complete.[10]

  • Cool the reaction mixture, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system.

Step 4: Bromination to Yield Etravirine

The final step in the synthesis of the free base is the regioselective bromination of the pyrimidine ring.

  • Dissolve the amino-intermediate from Step 3 in a suitable solvent like dichloromethane (DCM) and cool to 0-5°C.[1][4]

  • Slowly add a solution of bromine in DCM to the cooled mixture.

  • Stir the reaction at this temperature for 4-5 hours.[1][4]

  • Quench the reaction by adding water and basify the mixture with a sodium hydroxide solution to a pH of 9-10.[1][4]

  • Add a solution of sodium metabisulfite to remove any unreacted bromine.

  • Filter the precipitated solid, wash with water, and dry under vacuum to obtain crude etravirine.

  • The crude product can be further purified by recrystallization from a suitable solvent such as a mixture of methanol and ethyl acetate.[1][9]

Part 2: Preparation of Etravirine Hydrobromide

This section outlines the conversion of the etravirine free base to its hydrobromide salt to improve its solubility.

  • Dissolve the purified etravirine free base in a suitable organic solvent, such as dichloromethane.[6][7][8]

  • To this solution, add a solution of hydrobromic acid (HBr) in a miscible solvent, or bubble HBr gas through the solution, while stirring.

  • The etravirine hydrobromide salt will precipitate out of the solution.

  • Stir the resulting suspension for a period to ensure complete salt formation.

  • Collect the solid product by filtration.

  • Wash the collected salt with a small amount of the reaction solvent to remove any unreacted starting material or excess acid.

  • Dry the etravirine hydrobromide salt under vacuum at a slightly elevated temperature (e.g., 40-50°C) to remove any residual solvent.

Characterization and Quality Control

The identity and purity of the synthesized etravirine and its hydrobromide salt should be confirmed using various analytical techniques.

ParameterEtravirineEtravirine Hydrobromide
Molecular Formula C₂₀H₁₅BrN₆OC₂₀H₁₆Br₂N₆O
Molecular Weight 435.28 g/mol [2]516.19 g/mol [13]
Appearance Colorless crystals[3]Solid
Melting Point 259-263 °C (with decomposition)[14]Not explicitly reported, but expected to differ from the free base.
Solubility Practically insoluble in water[14]Improved aqueous solubility compared to the free base.

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method is essential for determining the purity of the final product and for identifying any process-related impurities.[5][15][16] A typical method might use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, with UV detection at an appropriate wavelength (e.g., 310 nm).[5][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for confirming the molecular weight of the synthesized compound and for the structural elucidation of any impurities.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of etravirine and its hydrobromide salt.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule and to confirm the formation of the salt.

  • X-Ray Powder Diffraction (XRPD): XRPD is a powerful tool for characterizing the solid-state properties of the final product, including its polymorphic form.[14]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of etravirine hydrobromide. By following these procedures, researchers and drug development professionals can reliably produce high-purity etravirine hydrobromide for further investigation and formulation development. The causality behind experimental choices, such as the selection of a convergent synthetic strategy and the conversion to a hydrobromide salt, is rooted in the principles of efficiency, scalability, and the optimization of physicochemical properties for pharmaceutical applications. Adherence to rigorous analytical characterization is paramount to ensure the quality and consistency of the final active pharmaceutical ingredient.

References

  • EP2342186B1 - Process for synthesis of etravirine - Google Patents.
  • WO2014068588A2 - Process for the synthesis of etravirine and its intermediates - Google Patents.
  • WO2012170647A1 - Process for the preparation of etravirine and intermediates in the synthesis thereof - Google Patents.
  • Feng, Y., et al. (2018). Development of a practical synthesis of etravirine via a microwave-promoted amination. Chemistry Central Journal, 12(1), 144. Available at: [Link]

  • PubChem. (n.d.). Etravirine hydrobromide. National Center for Biotechnology Information. Available at: [Link]

  • WO/2012/170647 PROCESS FOR THE PREPARATION OF ETRAVIRINE AND INTERMEDIATES IN THE SYNTHESIS THEREOF - WIPO Patentscope. Available at: [Link]

  • Feng, Y., et al. (2018). Development of a practical synthesis of etravirine via a microwave-promoted amination. Chemistry Central Journal, 12, 144. Available at: [Link]

  • Li, W., et al. (2013). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Journal of pharmaceutical analysis, 3(4), 263–268. Available at: [Link]

  • Patel, D. B., et al. (2024). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as Per International Conference on Harmonisation Guidelines. Der Pharma Chemica, 16(1), 1-10. Available at: [Link]

  • EP 2342186 B1 - PROCESS FOR SYNTHESIS OF ETRAVIRINE - European Patent Office. Available at: [Link]

  • Etravirine | New Drug Approvals. (2014). Available at: [Link]

  • US8153790B2 - Process for the preparation and purification of etravirine and intermediates thereof - Google Patents.
  • US20130123498A1 - Process for the preparation of etravirine and intermediates in the synthesis thereof - Google Patents.
  • PubChem. (n.d.). Etravirine. National Center for Biotechnology Information. Available at: [Link]

  • Phase, D. F. (2015). Analytical method development and validation of etravirine in its bulk dosage form by using reverse phase high performance liquid chromatography method as per international conference on harmonisation guidelines. Asian Journal of Pharmaceutical and Clinical Research, 8(2), 147-150. Available at: [Link]

  • Patel, D. B., et al. (2024). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as Per International Conference on Harmonisation Guidelines. Der Pharma Chemica. Available at: [Link]

  • Chadha, R., et al. (2013). New Solid Forms of the Anti-HIV Drug Etravirine: Salts, Cocrystals, and Solubility. Crystal Growth & Design, 13(7), 3143–3155. Available at: [Link]

  • Barath, M., et al. (2021). Analytical Method Development and Validation of Etravirine by RP-UFLC. Research Journal of Pharmacy and Technology, 14(7), 3537-3542. Available at: [Link]

  • Shikov, A. N., et al. (2021). Study of the physicochemical properties of the etravirine substance. Journal of Pharmaceutical and Biomedical Analysis, 206, 114382. Available at: [Link]

  • Sahoo, S. K., et al. (2019). A Study on Solubility Enhancement of Etravirine by Crystal Engineering Method. Indian Journal of Pharmaceutical Sciences, 81(5), 873-881. Available at: [Link]

  • Joshi, S., et al. (2010). An improved synthesis of etravirine. Organic Process Research & Development, 14(3), 657-660. Available at: [Link]

  • Wikipedia. (n.d.). Etravirine. Available at: [Link]

Sources

Application

Application Note: Preparation and Characterization of Etravirine Hydrobromide Solid Dispersions

Introduction and Mechanistic Rationale Etravirine (ETR) is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the management of HIV-1 infections. However, its clinical efficacy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Etravirine (ETR) is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the management of HIV-1 infections. However, its clinical efficacy is severely bottlenecked by its Biopharmaceutics Classification System (BCS) Class IV status, characterized by high lipophilicity (logP ≈ 5.2), extremely low aqueous solubility (~0.017 mg/mL), and variable permeability[1].

To overcome these physicochemical limitations, pharmaceutical scientists employ a dual-pronged formulation strategy: Salt Formation combined with Amorphous Solid Dispersion (ASD) .

Historically, the hydrobromide (HBr) salt of etravirine (ETR-HBr) was synthesized during early non-clinical development to lower the crystal lattice energy and improve baseline dissolution[2]. By embedding ETR-HBr into a hydrophilic polymer matrix (such as Copovidone or Kolliphor P407) via solvent evaporation or spray drying, the drug is forced into a high-energy amorphous state[3][4].

The Causality of the "Spring and Parachute" Effect: When the ETR-HBr solid dispersion enters the gastrointestinal tract, the hydrophilic polymer rapidly hydrates and dissolves, releasing the amorphous drug. This creates a highly supersaturated solution (the "Spring"). Simultaneously, the polymer molecules form hydrogen bonds with the free drug molecules in solution, sterically hindering nucleation and preventing the drug from precipitating back into its crystalline form (the "Parachute"). The inclusion of a surfactant like Sodium Lauryl Sulfate (SLS) further reduces interfacial tension, enhancing wettability and maintaining sink conditions[3].

Mechanism ETR Crystalline Etravirine Base Salt Salt Formation (ETR-HBr) ETR->Salt Lowers Lattice Energy SD Polymer Matrix (Solid Dispersion) Salt->SD Co-dissolving Amorphous Amorphous State (High Energy) SD->Amorphous Prevents Recrystallization Dissolution Supersaturated Solution (Spring) Amorphous->Dissolution Rapid Release Absorption Enhanced Systemic Absorption Dissolution->Absorption Parachute Effect

Mechanistic pathway of the spring and parachute effect in ETR-HBr amorphous solid dispersions.

Experimental Methodologies

The following protocols detail the preparation of ETR-HBr solid dispersions using two distinct, self-validating methodologies.

Protocol A: Spray Drying Technique (Scalable Industrial Approach)

Spray drying is the preferred method for generating solid dispersions due to its rapid solvent evaporation, which minimizes the time available for drug recrystallization, ensuring a purely amorphous yield[4].

Materials:

  • Active Pharmaceutical Ingredient: Etravirine Hydrobromide (ETR-HBr)

  • Polymeric Carrier: Copovidone (PVP/VA 64)

  • Solvent System: Dichloromethane (DCM) and Methanol (MeOH) (1:1 v/v)

Scientific Rationale for Solvent Choice: ETR-HBr is highly lipophilic, while Copovidone is hydrophilic. A binary solvent system is mandatory. DCM ensures the complete solvation of ETR-HBr, while MeOH perfectly solubilizes the Copovidone.

Step-by-Step Procedure:

  • Feed Solution Preparation: Weigh ETR-HBr and Copovidone in a 1:2 ratio.

  • Solvation: Dissolve the polymer in MeOH under continuous magnetic stirring (400 rpm). Gradually add ETR-HBr dissolved in DCM to the polymer solution.

  • Validation Checkpoint 1: Sonicate the mixture for 15 minutes. Visually inspect against a dark background. The solution must be 100% optically clear. Any turbidity indicates incomplete solvation, which will act as nucleation seeds and cause premature crystallization during drying.

  • Spray Drying Parameters: Feed the clear solution into a laboratory-scale spray dryer (e.g., Büchi B-290) using the following optimized parameters:

    • Inlet Temperature: 60°C (Ensures rapid evaporation without degrading the polymer).

    • Outlet Temperature: 40°C ± 2°C.

    • Feed Rate: 5 mL/min.

    • Aspirator Rate: 100%.

  • Secondary Drying: Collect the resultant powder from the cyclone separator. Place the powder in a vacuum oven at 40°C at -0.8 bar for 24 hours.

  • Validation Checkpoint 2 (Self-Validation): Weigh the powder periodically. Secondary drying is complete only when the mass reaches a constant weight, confirming the absolute removal of residual DCM/MeOH (critical for both stability and toxicity standards).

Protocol B: Solvent Evaporation Technique (Lab-Scale Screening)

This method is ideal for rapid formulation screening and utilizes surfactants to further boost the micro-environmental solubility of the drug[3].

Materials:

  • API: Etravirine Hydrobromide (ETR-HBr)

  • Carrier: Kolliphor P407 (Poloxamer)

  • Surfactant: Sodium Lauryl Sulfate (SLS)

  • Solvent: Methanol

Step-by-Step Procedure:

  • Matrix Blending: Accurately weigh ETR-HBr, Kolliphor P407, and SLS in a 1:2:1 ratio[3].

  • Solvation: Transfer the physical mixture to a round-bottom flask and dissolve completely in 50 mL of Methanol.

  • Evaporation: Attach the flask to a rotary evaporator. Set the water bath to 50°C and apply a vacuum (approx. 150 mbar) with a rotation speed of 100 rpm.

  • Film Formation: Continue evaporation until a thin, dry film of the drug-polymer-surfactant matrix coats the interior of the flask.

  • Recovery & Sizing: Scrape the film using a stainless-steel spatula. Transfer the flakes to a desiccator for 12 hours to remove trace moisture. Gently mill the dried flakes in a glass mortar and pass through an 80-mesh sieve to ensure uniform particle size (approx. 150 µm)[4].

SD_Workflow Start Raw Materials: ETR-HBr + Polymers Solvent Solvent Addition (DCM:MeOH or MeOH) Start->Solvent Mixing Ultrasonic Mixing (Clear Solution Check) Solvent->Mixing Split Dispersion Technique Mixing->Split Spray Spray Drying (Inlet: 60°C) Split->Spray Protocol A Evap Rotary Evaporation (50°C, Vacuum) Split->Evap Protocol B Dry1 Secondary Drying (Vacuum Oven) Spray->Dry1 Dry2 Desiccator Drying & Milling Evap->Dry2 QC QC Check: PXRD & DSC Dry1->QC Dry2->QC End Amorphous Solid Dispersion QC->End

Workflow for preparing Etravirine-HBr solid dispersions via spray drying and solvent evaporation.

Analytical Characterization & Quality Control

To ensure the system is self-validating, the prepared solid dispersions must undergo rigorous physicochemical evaluation.

Solid-State Verification (PXRD & DSC)
  • Powder X-Ray Diffraction (PXRD): The transformation from a crystalline lattice to an amorphous state is the primary driver of solubility enhancement. Pure ETR-HBr will exhibit sharp, distinct diffraction peaks. A successful solid dispersion must display a broad, featureless "halo" without any sharp crystalline peaks[4].

  • Differential Scanning Calorimetry (DSC): Pure ETR-HBr exhibits a sharp endothermic melting peak. In the solid dispersion, this melting peak must be entirely absent, replaced only by a single Glass Transition Temperature (

    
    ), indicating a single-phase amorphous solid solution.
    
In-Vitro Dissolution Studies

Scientific Rationale: Standard aqueous buffers cannot discriminate dissolution profiles for BCS Class IV drugs due to rapid saturation. Therefore, a specialized two-phase or surfactant-enriched media is required to maintain sink conditions[3][4].

  • Apparatus: USP Type II (Paddle).

  • Media: 900 mL of 0.01 M HCl containing 1.0% SLS[3].

  • Temperature & Agitation: 37 ± 0.5°C at 50 rpm.

  • Sampling: Withdraw 5 mL aliquots at 5, 10, 15, 30, 45, 60, and 90 minutes. Replace with fresh pre-warmed media. Filter through a 0.45 µm syringe filter and analyze via UV-Vis spectrophotometry at

    
     235 nm or 310 nm[3][4].
    

Quantitative Data Summary

The following table summarizes the expected comparative metrics of pure Etravirine base, Etravirine Hydrobromide, and the optimized Solid Dispersions, demonstrating the synergistic enhancement of the salt-SD combination.

Formulation TypeComposition RatioAqueous Solubility (mg/mL)% Drug Release (at 60 mins)Solid-State Status
Pure ETR Base N/A~0.017< 20%Highly Crystalline
Pure ETR-HBr N/A~0.050~ 35%Crystalline
Physical Mixture ETR-HBr : Copovidone (1:2)~0.120~ 50%Crystalline
SD (Protocol A) ETR-HBr : Copovidone (1:2)~0.550> 90%Amorphous (Halo)
SD (Protocol B) ETR-HBr : Kolliphor : SLS (1:2:1)~0.620> 95%Amorphous (Halo)

Note: The incorporation of SLS in Protocol B (Solvent Evaporation) provides the highest micro-environmental solubility, yielding an approximate 36-fold increase over the pure ETR base[1][3].

References

  • A Study on Solubility Enhancement of Etravirine by Crystal Engineering Method. Indian Journal of Pharmaceutical Sciences.[Link]

  • Physical characterization and dissolution performance assessment of Etravirine solid dispersions prepared by spray drying process. Pakistan Journal of Pharmaceutical Sciences.[Link]

  • CHMP Assessment Report for Intelence (etravirine). European Medicines Agency (EMA).[Link]

Sources

Method

Application Note: HPLC Method Development for Etravirine Hydrobromide Analysis

Executive Summary & Scientific Context Etravirine (TMC125) is a second-generation NNRTI designed with high conformational flexibility to overcome resistance mutations in HIV-1 reverse transcriptase. While the commercial...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Etravirine (TMC125) is a second-generation NNRTI designed with high conformational flexibility to overcome resistance mutations in HIV-1 reverse transcriptase. While the commercial form (Intelence®) is supplied as the free base in an amorphous solid dispersion, the Hydrobromide (HBr) salt represents a critical research target for solubility enhancement. Etravirine is a BCS Class IV compound (low solubility, low permeability) with a high logP (>5) and a pKa of approximately 3.75 (basic pyrimidine nitrogen).

The Analytical Challenge: Developing an HPLC method for Etravirine HBr requires navigating three specific hurdles:

  • Extreme Lipophilicity: The drug adheres strongly to stationary phases, requiring high organic strength mobile phases to elute within a reasonable runtime.

  • Salt Dissociation & pH Control: In solution, Etravirine HBr dissociates. If the mobile phase pH rises above the pKa (3.75), the drug reverts to its practically insoluble free base form, leading to peak tailing, precipitation on the column, and carryover.

  • Counter-ion Interference: While often overlooked, the bromide ion (

    
    ) has significant UV absorption below 215 nm. Method parameters must avoid these wavelengths to prevent artifact peaks.
    

This guide provides a self-validating protocol for the robust analysis of Etravirine HBr, focusing on stability-indicating capabilities.

Physicochemical Profiling & Method Strategy

Before initiating wet-lab work, the method parameters are derived from the molecule's intrinsic properties.

PropertyValueMethod Implication
pKa ~3.75 (Basic)Mobile Phase pH: Must be maintained at pH 3.0 – 3.5 . Reasoning: Keeping the pH < pKa ensures the molecule remains protonated (

), improving aqueous solubility and peak shape.
LogP > 5.0 (Lipophilic)Column: C18 is standard, but a C8 or Phenyl-Hexyl phase may offer better selectivity and shorter retention times. Organic Modifier: High % Acetonitrile (ACN) is required (>40%).
UV Max 311 nm, 234 nmDetection: 311 nm is optimal. Reasoning: It provides high sensitivity and eliminates interference from the bromide counter-ion (which absorbs <215 nm) and common mobile phase cutoffs.
Solubility Insoluble in waterDiluent: Samples must be dissolved in 100% Methanol or ACN before dilution with mobile phase.
Method Development Workflow (DOT Diagram)

MethodDev Start Start: Etravirine HBr Profile Solubility Solubility Check: Dissolve in MeOH/ACN Start->Solubility UV_Scan UV Scan (200-400nm): Select 311 nm (Avoid Br- interference) Solubility->UV_Scan ColumnSel Stationary Phase Selection: C18 (High Carbon Load) UV_Scan->ColumnSel MobilePhase Mobile Phase Optimization: Buffer pH 3.2 (Ammonium Acetate) + ACN (Gradient) ColumnSel->MobilePhase Trial Initial Injection: Check Tailing Factor & Retention MobilePhase->Trial Decision Peak Tailing < 1.5? Trial->Decision Final Finalize Method Parameters Decision->Final Yes AddTEA Action: Add 0.1% TEA or Increase Buffer Conc. Decision->AddTEA No AddTEA->Trial

Caption: Logical workflow for Etravirine HBr method development, prioritizing pH control and UV selection to mitigate salt-specific artifacts.

Optimized Chromatographic Conditions

This protocol is designed for High-Performance Liquid Chromatography (HPLC) with UV-PDA detection.

ParameterSpecificationTechnical Rationale
Column XSelect HSS T3 or Kinetex C18 (150 x 4.6 mm, 3.5 µm or 5 µm)HSS T3 technology provides superior retention for polar bases and withstands the 100% aqueous conditions often needed at the start of gradients, though Etravirine requires high organic. The high carbon load ensures robust interaction with the lipophilic drug.
Mobile Phase A 20 mM Ammonium Acetate, pH 3.2 (adjusted w/ Acetic Acid)Acidic pH ensures Etravirine remains ionized (

), preventing precipitation and tailing.
Mobile Phase B Acetonitrile (HPLC Grade)ACN has a lower UV cutoff and lower viscosity than Methanol, sharpening the peaks.
Mode Isocratic or GradientIsocratic Recommended: 45:55 (Buffer:ACN). Note: If impurities are late-eluting, use a gradient (see below).
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Wavelength 311 nm Primary quantification wavelength.[1][2][3]
Injection Volume 10 - 20 µLDepends on sensitivity requirements.
Column Temp 30°CControls viscosity and mass transfer kinetics.
Run Time ~10 - 15 minutesEtravirine typically elutes at 4–6 mins in isocratic mode.
Gradient Program (Alternative for Impurity Profiling)

Use this if resolving degradation products.

  • 0-2 min: 60% B

  • 2-10 min: 60% → 90% B (Linear Ramp)

  • 10-12 min: 90% B (Wash)

  • 12.1 min: 60% B (Re-equilibration)

Experimental Protocols

Standard Preparation

Objective: Create a stable stock solution that prevents precipitation.

  • Stock Solution (1000 µg/mL):

    • Accurately weigh 23.7 mg of Etravirine Hydrobromide (equivalent to ~20 mg Etravirine base; Calculation: MW Salt / MW Base) into a 20 mL volumetric flask.

    • Add 10 mL of Methanol . Sonicate for 5 minutes until completely dissolved.

    • Make up to volume with Methanol.[1][4]

  • Working Standard (50 µg/mL):

    • Pipette 2.5 mL of Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with Diluent (50:50 ACN:Buffer).

    • Critical Step: Filter through a 0.45 µm PVDF or PTFE syringe filter. Do not use Nylon filters as they may adsorb lipophilic drugs.

Sample Preparation (Tablets/Bulk)
  • Weigh and powder 20 tablets.

  • Transfer powder equivalent to 20 mg Etravirine into a 100 mL volumetric flask.

  • Add 60 mL Methanol and sonicate for 20 minutes with intermittent shaking (maintain temp < 30°C).

  • Dilute to volume with Methanol.

  • Centrifuge a portion at 3000 rpm for 10 minutes.

  • Dilute the supernatant with Diluent to reach the target concentration (e.g., 50 µg/mL).

System Suitability Testing (SST)

Run the Standard solution 6 times.

  • RSD of Peak Area: ≤ 2.0%

  • Tailing Factor (T): ≤ 1.5 (Strict control here indicates successful pH optimization).

  • Theoretical Plates (N): > 2000

Forced Degradation (Stability Indicating)[5][6][7][8]

To demonstrate the method's specificity, the drug must be subjected to stress. Etravirine is susceptible to oxidation and alkaline hydrolysis.[4]

Stress ConditionProtocolExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursMinimal degradation (< 5%).
Base Hydrolysis 0.1 N NaOH, 60°C, 2 hoursSignificant Degradation. Major degradant likely elutes early (more polar).
Oxidation 3%

, RT, 4 hours
High Degradation. N-oxide formation likely. Resolution from main peak is critical.
Thermal 80°C Dry Heat, 24 hoursStable.
Photolytic UV Light (1.2M lux hours)Minor degradation.[4]
Degradation Pathway Visualization (DOT Diagram)

Degradation Parent Etravirine HBr (RT ~5.0 min) Oxidation Oxidative Stress (H2O2) Parent->Oxidation Base Alkaline Stress (NaOH) Parent->Base Deg1 N-Oxide Impurity (RT ~3.5 min) Oxidation->Deg1 Major Pathway Deg2 Hydrolytic Degradant (RT ~2.8 min) Base->Deg2 Ring Cleavage/Hydrolysis

Caption: Predicted degradation pathways for Etravirine HBr. Oxidative and Alkaline stress produce polar degradants that must be resolved (RT < Main Peak).

Method Validation Summary (ICH Q2)

  • Linearity: 10 – 150% of target concentration (

    
    ).
    
  • Accuracy: Recovery studies at 50%, 100%, 150% levels (Acceptance: 98.0 – 102.0%).

  • LOD/LOQ: Calculate based on Signal-to-Noise (3:1 and 10:1). Typical LOQ for Etravirine is ~0.05 µg/mL using this method.

  • Robustness: Deliberately vary Flow Rate (±0.1 mL/min), pH (±0.2 units), and Organic composition (±2%).

    • Note: Small changes in pH (e.g., 3.2 to 3.4) generally have minimal effect on retention due to the logP dominance, but pH > 4.0 may cause peak broadening.

References

  • World Health Organization. (2020). International Pharmacopoeia: Etravirine.[3] Retrieved from [Link]

  • Sreekanth, N., et al. (2017). Method Development and Validation of Etravirine in Bulk and Pharmaceutical Dosage Form by RP-HPLC. Journal of Pharmaceutical Analysis.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 193962, Etravirine. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Chadha, R., et al. (2013). New Solid Forms of the Anti-HIV Drug Etravirine: Salts, Cocrystals, and Solubility. Crystal Growth & Design. (Context for HBr salt existence and solubility).

Sources

Application

Application Notes &amp; Protocols: Enhancing the Aqueous Solubility of Etravirine Hydrobromide

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Etravirine Solubility Challenge Etravirine (ETR) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) cr...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Etravirine Solubility Challenge

Etravirine (ETR) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) critical in the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infections, particularly against strains resistant to first-generation NNRTIs.[1][2] Despite its therapeutic potency, etravirine's clinical efficacy is hampered by its physicochemical properties. It is categorized as a Biopharmaceutics Classification System (BCS) Class IV drug, exhibiting both low aqueous solubility and low intestinal permeability.[3][4][5] This poor solubility (<0.1 mg/mL) leads to a dissolution rate-limited absorption, resulting in variable and suboptimal bioavailability, which necessitates high doses and administration with food to ensure adequate plasma concentrations.[5][6]

This guide provides an in-depth exploration of advanced techniques to overcome the solubility limitations of etravirine hydrobromide. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to formulate etravirine into more effective drug delivery systems. We will delve into the mechanisms, experimental designs, and characterization methods for three primary strategies: Amorphous Solid Dispersions, Nanosuspensions, and Lipid-Based Formulations.

Section 1: Physicochemical Profile of Etravirine

A thorough understanding of etravirine's intrinsic properties is the cornerstone of a rational formulation design. Its highly lipophilic and crystalline nature is the primary obstacle to achieving adequate solubility in physiological fluids.

PropertyValueImplication for Formulation
Molecular Formula C20H15BrN6OA complex, aromatic structure contributing to its lipophilicity.[7]
Molecular Weight 435.3 g/mol High molecular weight can negatively impact permeability.[7]
Aqueous Solubility ~0.07 mg/mLVery low solubility is the primary rate-limiting step for absorption.[6][8]
LogP (o/w) > 5Highly lipophilic, indicating a strong preference for non-aqueous environments.[4][5]
BCS Class IVLow solubility and low permeability present the most significant challenge for oral delivery.[3][4][9]
Physical Form Crystalline SolidThe stable crystalline lattice requires significant energy to be disrupted for dissolution.[2][10]

Section 2: Strategic Pathways for Solubility Enhancement

The selection of a solubility enhancement technique is not arbitrary. It depends on the drug's properties, the desired release profile, and manufacturing scalability. The following diagram outlines a logical workflow for selecting an appropriate strategy for a BCS Class IV compound like etravirine.

G cluster_0 Strategy Selection Workflow for Etravirine Start BCS Class IV Drug (Low Solubility, Low Permeability) Q1 Primary Goal? Start->Q1 ASD Amorphous Solid Dispersions (ASDs) Q1->ASD Increase Dissolution Rate & Maintain Amorphous State Nano Nanosuspensions Q1->Nano Increase Surface Area & Dissolution Velocity Lipid Lipid-Based Formulations (e.g., SEDDS) Q1->Lipid Present Drug in Solubilized Form Char1 Char1 ASD->Char1 Characterize: DSC, PXRD, FTIR In Vitro Dissolution Char2 Char2 Nano->Char2 Characterize: Particle Size, Zeta Potential, In Vitro Dissolution Char3 Char3 Lipid->Char3 Characterize: Emulsification Time, Droplet Size, In Vitro Dissolution

Caption: Decision workflow for selecting a suitable solubility enhancement strategy.

Section 3: Amorphous Solid Dispersions (ASDs)

Mechanism of Action

ASDs are a highly effective method for improving the solubility of crystalline drugs.[11][12] This technique involves dispersing the active pharmaceutical ingredient (API) in an amorphous, hydrophilic polymer matrix.[12] By converting the drug from its stable, low-energy crystalline form to a high-energy amorphous state, the energy barrier for dissolution is significantly reduced.[11][12] The polymer serves two critical functions: it physically separates the drug molecules to prevent recrystallization and can form intermolecular interactions (e.g., hydrogen bonds) that further stabilize the amorphous API.[11][12]

Application Notes
  • Polymer Selection: The choice of polymer is critical. Polymers like polyvinylpyrrolidone (PVP K30), hydroxypropyl methylcellulose (HPMC), and poloxamers (e.g., Kolliphor® P407) are commonly used.[6][10] The ideal polymer should be miscible with etravirine, have a high glass transition temperature (Tg) to restrict molecular mobility, and be non-toxic.

  • Drug Loading: The ratio of drug to polymer impacts both stability and dissolution. High drug loading can increase the risk of recrystallization over time. Ratios of 1:2 to 1:4 (drug:polymer) are often a good starting point for etravirine.[3]

  • Solvent Selection: For solvent-based methods, a common solvent for both the drug and polymer is required. For etravirine, solvents like methanol, dichloromethane, or acetone/water mixtures are effective.[3][10]

Protocol: Preparation of ETR-Kolliphor P407 Solid Dispersion (Solvent Evaporation)

Objective: To prepare an etravirine solid dispersion with a 9-fold increase in aqueous solubility.[6]

Materials:

  • Etravirine (ETR) powder

  • Kolliphor® P407 (Poloxamer 407)

  • Sodium Lauryl Sulfate (SLS)

  • Methanol (Analytical Grade)

  • Mortar and Pestle

  • Rotary Evaporator or Temperature-Controlled Oven

  • Sieves (e.g., 40-mesh)

Procedure:

  • Preparation of Solution: Accurately weigh etravirine, Kolliphor® P407, and SLS in a 1:2:1 mass ratio (e.g., 100 mg ETR, 200 mg Kolliphor P407, 100 mg SLS).[6]

  • Dissolve the weighed components in a minimal amount of methanol in a suitable beaker or flask. Ensure complete dissolution with gentle stirring.

  • Solvent Evaporation:

    • Method A (Trituration): Transfer the solution to a clean, dry mortar. Triturate the mixture continuously until the solvent has fully evaporated, leaving a clear, solid film.[6]

    • Method B (Rotary Evaporation): Use a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to remove the solvent until a dry film is formed.

  • Drying: Place the resulting solid mass in an oven at 50°C for at least 30 minutes to remove any residual solvent.[6]

  • Sizing: Gently scrape the dried solid dispersion from the vessel. Pass the material through a sieve to obtain a uniform particle size.

  • Storage: Store the final ASD powder in a desiccator at room temperature to protect it from moisture, which can induce recrystallization.

Section 4: Nanosuspensions

Mechanism of Action

Nanosuspensions involve reducing the particle size of the drug to the sub-micron range (typically 200-600 nm).[13] According to the Noyes-Whitney equation, the dissolution rate of a drug is directly proportional to its surface area. By drastically decreasing particle size, the total surface area available for dissolution is massively increased, leading to a faster dissolution velocity.[13][14] Stabilizers (surfactants or polymers) are required to coat the surface of the nanoparticles and prevent them from aggregating (Ostwald ripening).

Application Notes
  • Preparation Methods: Nanosuspensions can be prepared via "top-down" methods like wet media milling or high-pressure homogenization, or "bottom-up" methods like precipitation.[13] The precipitation technique is often favored in a lab setting for its simplicity.

  • Stabilizer Selection: The choice of stabilizer is crucial for the physical stability of the nanosuspension. Poloxamers (e.g., Poloxamer 407), polyvinyl alcohol (PVA), and surfactants like SLS are effective stabilizers for etravirine.

  • Solvent/Antisolvent System: In the precipitation method, the drug is dissolved in a solvent (e.g., ethanol) and then rapidly introduced into an antisolvent (usually water containing the stabilizer) where the drug has poor solubility, causing it to precipitate as nanoparticles.

Protocol: Preparation of ETR Nanosuspension (Nanoprecipitation)

Objective: To prepare a stable etravirine nanosuspension with an average particle size of approximately 500 nm and enhanced dissolution.

Materials:

  • Etravirine (ETR) powder

  • Poloxamer 407 (Stabilizer)

  • Sodium Lauryl Sulfate (SLS) (Surfactant)

  • Ethanol (Organic Solvent)

  • Deionized Water (Aqueous Phase/Antisolvent)

  • Magnetic Stirrer

  • Syringe

  • Probe Sonicator

Procedure:

  • Prepare Aqueous Phase: Dissolve the required amount of Poloxamer 407 and SLS in deionized water. Stir this solution on a magnetic stirrer for uniform mixing. This will be your aqueous phase.

  • Prepare Organic Phase: Accurately weigh the desired amount of etravirine and dissolve it completely in ethanol. This is your organic phase.

  • Precipitation: While the aqueous phase is under continuous stirring, inject the organic phase into the aqueous phase using a syringe. Position the needle directly into the solution to ensure rapid and uniform mixing. A milky suspension should form immediately.

  • Homogenization & Stabilization: Continue stirring the suspension for 1 hour. Following this, sonicate the suspension using a probe sonicator for approximately 60 minutes to reduce particle size and improve homogeneity.

  • Analysis: The resulting nanosuspension is now ready for characterization (particle size, zeta potential, and in vitro release studies). An optimized formulation might show over 98% drug release within 30 minutes.

Section 5: Lipid-Based Formulations (LBFs)

Mechanism of Action

Lipid-based formulations, particularly Self-Emulsifying Drug Delivery Systems (SEDDS), improve oral bioavailability by presenting the drug in a solubilized state within the gastrointestinal (GI) tract.[15][16] A SEDDS is an isotropic mixture of oils, surfactants, and co-surfactants that spontaneously forms a fine oil-in-water emulsion (or micro/nanoemulsion) upon gentle agitation with aqueous fluids (i.e., GI fluids).[15][17] This pre-dissolved state bypasses the dissolution step, which is rate-limiting for etravirine. The small droplet size provides a large interfacial area for drug absorption, and certain lipidic excipients can facilitate lymphatic uptake, bypassing first-pass metabolism.[15][16]

Application Notes
  • Excipient Screening: The first step is to determine the solubility of etravirine in various oils (e.g., Capryol 90, eucalyptus oil), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol, Kollisolv MCT 70).[18] Excipients that show the highest solubility for etravirine are selected.

  • Ternary Phase Diagrams: These diagrams are constructed to identify the self-emulsifying regions for different ratios of oil, surfactant, and co-surfactant. This helps in optimizing the formulation for efficient and spontaneous emulsification.

  • Droplet Size: The efficacy of a SEDDS is highly dependent on the droplet size of the emulsion formed in vivo. Self-nano-emulsifying systems (SNEDDS) that form droplets <100 nm are often preferred for their stability and large surface area.[15][17]

Protocol: Development of an ETR-Loaded SNEDDS Formulation

Objective: To formulate a stable SNEDDS of etravirine that enhances its oral bioavailability.

Materials:

  • Etravirine (ETR) powder

  • Oil (e.g., Eucalyptus oil)

  • Surfactant (e.g., Kolliphor EL)

  • Co-surfactant/Co-solvent (e.g., Kollisolv MCT 70, Glycerol)[18]

  • Vortex Mixer

  • Heated Magnetic Stirrer or Water Bath

Procedure:

  • Excipient Selection (Based on pre-screening): Select an oil, surfactant, and co-surfactant system in which etravirine demonstrates high solubility.

  • Formulation Preparation: Prepare various formulations by mixing the selected oil, surfactant, and co-surfactant in different ratios (e.g., determined from a ternary phase diagram).

  • Accurately weigh the required amount of etravirine and add it to the optimized excipient mixture.

  • Heat the mixture gently (e.g., to 40°C) under continuous stirring until the drug is completely dissolved and a clear, homogenous liquid is formed.

  • Self-Emulsification Test:

    • Add 1 mL of the prepared ETR-loaded SEDDS to 500 mL of 0.1 N HCl (simulating gastric fluid) in a glass beaker at 37°C.

    • Gently stir the medium with a magnetic stirrer.

    • Observe the emulsification process. A robust formulation will form a clear or slightly bluish-white nanoemulsion rapidly and spontaneously.

  • Characterization: The resulting formulation should be characterized for emulsification time, droplet size, zeta potential, and drug release profile. A successful formulation can significantly increase Cmax and AUC compared to conventional dosage forms.[15][18]

Section 6: Essential Characterization of Enhanced Formulations

Developing a new formulation is only half the battle; proving its superiority and understanding its physical state is paramount. This involves a suite of analytical techniques to validate the success of the solubility enhancement.

G cluster_1 Post-Formulation Characterization Workflow Formulation Enhanced ETR Formulation (ASD, Nano, etc.) PhysicalState Physical State Analysis Formulation->PhysicalState Assess Physical State Performance Performance Evaluation Formulation->Performance Assess Performance Morphology Morphological Analysis Formulation->Morphology Assess Morphology PXRD Powder X-Ray Diffraction (PXRD) PhysicalState->PXRD Confirm Amorphicity/ Crystallinity DSC Differential Scanning Calorimetry (DSC) PhysicalState->DSC Determine Tg/ Melting Point FTIR Fourier-Transform Infrared Spectroscopy (FTIR) PhysicalState->FTIR Check Drug-Excipient Interactions Dissolution Dissolution Testing Performance->Dissolution In Vitro Dissolution (e.g., USP App. II) Solubility Solubility Assay Performance->Solubility Saturation Solubility Study SEM Scanning Electron Microscopy (SEM) Morphology->SEM Particle Shape & Surface Topography DLS Dynamic Light Scattering (DLS) Morphology->DLS Particle Size & Zeta Potential (for Nanosuspensions)

Caption: Standard characterization workflow for solubility-enhanced formulations.

TechniquePurposeExpected Outcome for Successful Formulation
Differential Scanning Calorimetry (DSC) To determine the thermal properties, such as melting point (Tm) and glass transition temperature (Tg).[19]For ASDs, the sharp melting endotherm of crystalline ETR will be absent, replaced by a single Tg, confirming amorphization.[19]
Powder X-ray Diffraction (PXRD) To assess the physical state (crystalline or amorphous) of the drug in the formulation.[10][19]Crystalline ETR shows sharp, characteristic Bragg peaks. A successful ASD will show a diffuse "halo" pattern, indicating the absence of crystallinity.[10][19]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify potential chemical interactions (e.g., hydrogen bonding) between the drug and excipients.Shifts in the characteristic peaks of ETR's functional groups can indicate intermolecular interactions that stabilize the amorphous form.
Saturation Solubility Studies To quantify the increase in apparent solubility compared to the pure drug.An excess amount of the formulation is agitated in a specific medium (e.g., water, buffer) for 24-48 hours, and the supernatant is analyzed. A significant increase (e.g., >10-fold) is desired.[10][20]
In Vitro Dissolution Testing To measure the rate and extent of drug release from the formulation over time, typically using a USP dissolution apparatus.The enhanced formulation should demonstrate a much faster and more complete drug release profile compared to the pure crystalline drug.[6]
Particle Size & Zeta Potential Analysis Specific to Nanosuspensions & SEDDS. To measure the size distribution and surface charge of the nanoparticles/emulsion droplets.For nanosuspensions, a narrow size distribution in the nanometer range is desired. A zeta potential of >

Section 7: Comparative Summary & Outlook

TechniqueAdvantagesDisadvantagesTypical Solubility Increase for ETR
Amorphous Solid Dispersions High drug loading potential; significant solubility enhancement; established manufacturing processes (spray drying, HME).[21]Physically unstable (risk of recrystallization); potential for drug-polymer immiscibility.~9-fold with Kolliphor P407.[6]
Nanosuspensions Applicable to many poorly soluble drugs; increased dissolution velocity; suitable for oral and parenteral routes.[13]High energy input required for production; physical instability (aggregation, Ostwald ripening); potential for contamination from milling media.~22-fold with a chitosan-based system.[20]
Lipid-Based Formulations (SEDDS) Bypasses dissolution step; enhances absorption via lymphatic pathways; protects drug from degradation.[22]Lower drug loading capacity; potential for GI side effects from surfactants; chemical instability of excipients (e.g., oxidation).Bioavailability enhancement of >3-fold has been demonstrated.[8]

Outlook: The choice of technology depends on a balance of required solubility enhancement, stability, and manufacturability. For etravirine, solid dispersions represent a well-established and highly effective platform. However, for targeting lymphatic reservoirs of HIV, lipid-based nanocarriers and nanosuspensions offer unique advantages that warrant further investigation.[8][23] Hybrid approaches, combining these technologies, may offer the next frontier in optimizing the delivery of this critical antiretroviral agent.

References

  • Tablet Compositions Of Etravirine - Quick Company. (n.d.). Vertex AI Search.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Indian Journal of Pharmaceutical and Biological Research.
  • Self-Emulsifying Drug Delivery Systems (SEDDS): An Update from Formulation Development to Therapeutic Strategies. (n.d.). ResearchGate.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • FORMULATION AND EVALUATION OF ETRAVIRINE NANOSUSPENSION BY NANO PRECIPITATION METHOD. (n.d.). IJSDR.
  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Micro. (n.d.). University of Nottingham.
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC.
  • Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability. (2022, August 26). PMC.
  • Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications. (n.d.). PubMed.
  • Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment. (2024, February 3). ACS Omega.
  • Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2017, May 31). Journal of Pharmaceutical Research International.
  • WO2013109354A2 - Etravirine formulations and uses thereof. (n.d.). Google Patents.
  • Experimental data of co-crystals of Etravirine and L-tartaric acid. (n.d.). PMC - NIH.
  • Design and Development of Chitosan Based Etravirine Nanosuspension. (2022, July 15). ResearchGate.
  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. (2021, April 2). ACS Publications.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). ResearchGate.
  • Etravirine hydrobromide. (n.d.). PubChem - NIH.
  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. (2021, May 3). PubMed.
  • Enhancement of solubility and bioavailability of etravirine solid dispersions by solvent evaporation technique with novel carriers. (n.d.). Pharma Excipients.
  • Oral Liquid Formulation of Etravirine for Enhanced Bioavailability. (2014, March 4). Walsh Medical Media.
  • Etravirine. (n.d.). PubChem.
  • Design and Optimization of Etravirine Tablets via Solid Dispersion with Hydrophilic Polymers. (2025, October 15). Impactfactor.
  • Fabrication of TPGS decorated Etravirine loaded lipidic nanocarriers as a neoteric oral bioavailability enhancer for lymphatic targeting. (2024, January 4). PMC.
  • Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. (n.d.). Crystal Pharmatech.
  • Formulation and Evaluation of Solid Lipid Nanoparticles of Etravirine. (2018, December 22). Journal of Pharmaceutical Research.
  • Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. (2025, January 5). MDPI.
  • Optimization and Fabrication of Sustained Release Etravirine Loaded Nanostructured Lipid Carriers. (2024, March 1). Scope Journal.
  • Etravirine. (2014, May 12). New Drug Approvals.
  • Amorphous Solid Dispersions (ASDs): The Influence of Material Properties, Manufacturing Processes and Analytical Technologies in Drug Product Development. (2021, October 14). Pharma Excipients.
  • A Study on Solubility Enhancement of Etravirine by Crystal Engineering Method. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Etravirine. (n.d.). Wikipedia.
  • Formulation and evaluation of poorly soluble Etravirine by Spray drying method. (2025, August 6). ResearchGate.

Sources

Method

Application Note: High-Throughput LC-MS/MS Quantification of Etravirine in Human Plasma

Introduction & Clinical Rationale Etravirine (ETR) is a highly potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) deployed in the management of HIV-1 infections, particularly for treatment-e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Clinical Rationale

Etravirine (ETR) is a highly potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) deployed in the management of HIV-1 infections, particularly for treatment-experienced patients harboring viral strains resistant to first-generation NNRTIs[1]. Because etravirine exhibits significant inter-individual pharmacokinetic variability and is susceptible to complex drug-drug interactions via the Cytochrome P450 system, therapeutic drug monitoring (TDM) is highly recommended to ensure sustained virologic suppression and minimize toxicity[2].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for etravirine quantification[3]. This application note details a robust, self-validating LC-MS/MS protocol designed for high-throughput clinical research and pharmacokinetic (PK) profiling.

Mechanistic Insights & Assay Design (E-E-A-T)

To guarantee scientific integrity and absolute trustworthiness in the generated data, every parameter in this workflow has been rationally selected based on fundamental physicochemical principles:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): We utilize

    
    C,
    
    
    
    N
    
    
    -Etravirine as the internal standard. Because the SIL-IS shares the exact molecular structure and lipophilicity as the target analyte, it co-elutes chromatographically. This is a critical self-validating mechanism: the SIL-IS experiences the exact same matrix effects (ion suppression or enhancement) in the electrospray ionization (ESI) source as etravirine, effectively neutralizing quantitative bias[4].
  • Protein Precipitation (PPT) Dynamics: While liquid-liquid extraction (LLE) can provide exceptionally clean extracts[3], a streamlined PPT using 100% acetonitrile (ACN) is superior for high-throughput TDM. Acetonitrile denatures plasma proteins rapidly and yields a dense, cohesive protein pellet upon centrifugation, drastically reducing the risk of aspirating particulates that could clog the LC column[2].

  • Aqueous Dilution of Supernatant: Direct injection of highly organic (acetonitrile) supernatants into a reversed-phase LC column causes "solvent effects," where the analyte travels too quickly through the column head, leading to peak broadening or splitting. Diluting the supernatant 1:1 with water matches the initial mobile phase conditions, focusing the analyte into a tight band for sharp, symmetrical peaks.

  • Ionization Modifiers: The addition of 0.1% formic acid to the mobile phases acts as a proton donor. This drives the equilibrium of etravirine towards its protonated form

    
    , thereby maximizing the positive ESI signal intensity and ensuring adequate sensitivity at the lower limit of quantification (LLOQ)[5].
    

Experimental Protocol

Materials & Reagents
  • Analytes: Etravirine reference standard;

    
    C,
    
    
    
    N
    
    
    -Etravirine (SIL-IS).
  • Reagents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, Formic Acid (FA, 99% purity).

  • Matrix: Drug-free human plasma (K2-EDTA).

Sample Preparation Workflow

This protocol utilizes a high-throughput micro-extraction format suitable for 96-well plates or standard microcentrifuge tubes.

  • Aliquot: Transfer 100 µL of human plasma sample (blank, calibration standard, Quality Control (QC), or unknown) into a 1.5 mL microcentrifuge tube[2].

  • Spike IS: Add 10 µL of the SIL-IS working solution (500 ng/mL in 50% methanol) to all tubes except double blanks.

  • Precipitation: Add 300 µL of ice-cold 100% Acetonitrile to induce protein precipitation[4].

  • Vortex Mixing: Vortex vigorously for 5 minutes at 1500 rpm to ensure complete disruption of protein-drug binding.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Dilution & Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water. Vortex briefly to mix.

  • Injection: Inject 5 µL into the LC-MS/MS system[2].

SamplePrep A Human Plasma Sample (100 µL) B Spike SIL-IS (13C,15N2-Etravirine) A->B C Protein Precipitation (300 µL Acetonitrile) B->C D Vortex Mixing (5 min, 1500 rpm) C->D E Centrifugation (10 min, 14000 x g, 4°C) D->E F Supernatant Transfer & Dilution (1:1 with Water) E->F G LC-MS/MS Analysis F->G

Workflow for the extraction of etravirine from human plasma using protein precipitation.

LC-MS/MS Analytical Conditions
  • Analytical Column: ZORBAX Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent[3]. The densely bonded stationary phase prevents secondary interactions with residual silanols, minimizing peak tailing for the lipophilic etravirine.

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

MRMLogic Q1 Q1: Precursor Selection m/z 436.1 [M+H]+ Q2 Q2: Collision Cell (CID) Argon Gas, CE: 35 eV Q1->Q2 Precursor Ion Q3 Q3: Product Selection m/z 163.1 Q2->Q3 Fragment Ions Det Electron Multiplier Detector Q3->Det Quantified Ion

Multiple Reaction Monitoring (MRM) logic for etravirine detection in positive ESI mode.

Data Presentation & Validation Summaries

The method must be validated according to FDA/EMA bioanalytical guidelines. A self-validating sequence should always begin with System Suitability Testing (SST) injections, followed by a double blank (no IS), a single blank (with IS), and the calibration curve.

Table 1: Gradient Elution Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.48020
1.00.48020
3.00.41090
4.50.41090
4.60.48020
6.00.48020

Table 2: MRM Transitions and MS Parameters[3]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Cone Voltage (V)
Etravirine436.1163.1503540

C,

N

-Etravirine (IS)
440.1166.1503540

Table 3: Method Validation Summary (FDA/EMA Criteria)[2],[4]

Validation ParameterObserved ResultAcceptance Criteria
Calibration Range 10 – 5000 ng/mLR² ≥ 0.995
LLOQ 10 ng/mLSignal-to-noise (S/N) ≥ 10
Intra-day Precision (CV%) 3.5% – 8.2%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) 4.1% – 9.6%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -4.2% to +5.1%± 15% (± 20% at LLOQ)
Extraction Recovery 92.4% ± 4.1%Consistent and reproducible

Conclusion

This LC-MS/MS methodology provides a highly sensitive, specific, and rapid approach for the quantification of etravirine in human plasma. By leveraging the mechanistic advantages of stable isotope-labeled internal standards and a carefully optimized protein precipitation workflow, the protocol effectively eliminates matrix interferences. The resulting assay easily meets stringent regulatory criteria, making it highly suitable for routine therapeutic drug monitoring (TDM) and advanced pharmacokinetic profiling in clinical research.

References

  • Title: LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies Source: nih.gov URL: 1

  • Title: Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, etravirine, and 9 other antiretroviral agents in human plasma samples Source: nih.gov URL: 2

  • Title: Quantification of Etravirine in Rat Plasma by LC-MS/MS and Application to a Pharmacokinetic Study | Journal of Scientific Research and Reports Source: journaljsrr.com URL: 3

  • Title: Validation of a UHPLC-MS/MS Method to Quantify Twelve Antiretroviral Drugs within Peripheral Blood Mononuclear Cells from People Living with HIV Source: mdpi.com URL: 5

  • Title: Development And Validation Of A Bioanalytical Method For The Simultaneous Determination Of 14 Antiretroviral Drugs Using Liquid Chromatography Tandem Mass Spectrometry Source: journalofappliedbioanalysis.com URL: 4

Sources

Application

Application Note: Solvent Evaporation Strategies for Etravirine Salt and Cocrystal Crystallization

Introduction: The Biopharmaceutical Challenge Etravirine (ETR) is a highly potent non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the management of HIV-1 infections. Despite its high permeability, ETR...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Biopharmaceutical Challenge

Etravirine (ETR) is a highly potent non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the management of HIV-1 infections. Despite its high permeability, ETR is classified as a Biopharmaceutics Classification System (BCS) Class IV compound due to its exceptionally poor aqueous solubility (approximately 0.0169 mg/mL)[1]. This physicochemical limitation necessitates high oral doses, leading to a significant pill burden for patients.

To circumvent this, crystal engineering—specifically the formation of pharmaceutical salts and cocrystals—has emerged as a dominant strategy. By pairing the active pharmaceutical ingredient (API) with highly soluble counterions or co-formers, researchers can fundamentally alter the crystal lattice energy and solvation thermodynamics without modifying the drug's covalent pharmacology. This guide details the mechanistic rationale and step-by-step execution of the solvent evaporation method, the most reliable technique for discovering and synthesizing novel solid forms of ETR.

Mechanistic Foundations of Etravirine Crystallization

The success of solvent evaporation relies heavily on the molecular architecture of the API. Etravirine exhibits significant conformational flexibility, typically adopting a sterically favorable V-shaped geometry in its solid state[2]. The molecule possesses multiple hydrogen-bond donors (primary and secondary amines) and acceptors (pyrimidine nitrogens), making it an excellent candidate for supramolecular synthon formation.

When utilizing the solvent evaporation technique , the API and a selected co-former (e.g., strong acids like p-toluenesulfonic acid or carboxylic acids like adipic acid) are dissolved in a common solvent[3]. As the solvent slowly evaporates, the solution transitions from an undersaturated state into the metastable zone.

The Causality of Evaporation: Why not simply crash the drug out using an anti-solvent? Rapid precipitation forces the molecules to aggregate randomly, yielding an amorphous solid dispersion that is thermodynamically unstable and prone to recrystallization over time[4]. Conversely, controlled solvent evaporation provides the necessary activation energy and time for the API and co-former molecules to self-assemble via non-covalent interactions (ionic bonds for salts; hydrogen bonds for cocrystals). This slow thermodynamic control ensures the formation of a highly ordered, stable crystalline lattice[5].

Experimental Workflow

ETR_Crystallization API Etravirine (API) BCS Class IV Mix Equimolar Dissolution & Homogenization API->Mix Coformer Counterion / Co-former (e.g., Tosylic Acid, HCl) Coformer->Mix Solvent Common Solvent (Methanol / Acetone) Solvent->Mix Evap Controlled Solvent Evaporation (Ambient Temp, Perforated Seal) Mix->Evap Filtered Solution Crystal Nucleation & Growth (Salt / Cocrystal Lattice) Evap->Crystal Supersaturation Validate Solid-State Validation (PXRD, DSC, FTIR) Crystal->Validate Harvested Crystals

Figure 1: Workflow of Etravirine solid form synthesis via solvent evaporation.

Detailed Protocol: Controlled Solvent Evaporation

This protocol is designed as a self-validating system to ensure that the resulting solid is a true multi-component crystal rather than a physical mixture.

Materials Required:

  • Etravirine API (High purity, >99%)

  • Co-formers/Counterions (e.g., p-Toluenesulfonic acid, Adipic acid, Benzoic acid)

  • Solvent system: 50% Ethanol-Water mixture or pure Methanol[2],[4]

  • 0.22 µm PTFE syringe filters

  • Vacuum desiccator

Step 1: Molar Equivalence and Dissolution
  • Weigh the ETR API and the selected co-former in a precise 1:1 or 1:2 molar ratio[1].

  • Transfer both powders into a glass vial and add the minimum volume of the selected common solvent required to achieve complete dissolution under continuous magnetic stirring at 25°C.

  • Causality & Validation: Stoichiometric precision is critical. An excess of either component will result in a physical mixture of the cocrystal and the pure starting material. Complete optical clarity of the solution validates that both components are fully solvated, breaking their original crystal lattices.

Step 2: Micro-Filtration
  • Draw the homogenized solution into a syringe and pass it through a 0.22 µm PTFE filter into a clean, sterile crystallization dish.

  • Causality & Validation: Airborne dust or undissolved microscopic API particles act as seeds for heterogeneous nucleation. Filtering the solution ensures that subsequent nucleation is purely homogeneous and driven by the thermodynamic interaction between the API and the co-former.

Step 3: Controlled Evaporation
  • Seal the crystallization dish tightly with Parafilm.

  • Using a sterile needle, puncture 3 to 5 small pinholes in the Parafilm.

  • Place the dish in a draft-free fume hood at ambient temperature (20–25°C) and leave it completely undisturbed until the solvent has fully evaporated (typically 48–72 hours).

  • Causality & Validation: The pinholes restrict the vapor escape rate. Rapid evaporation forces the system into supersaturation too quickly, resulting in an amorphous crash-out. Controlled evaporation ensures the system slowly enters the metastable zone, allowing the molecules to systematically arrange into a stable lattice[3].

Step 4: Harvesting and Desiccation
  • Carefully scrape the precipitated crystals from the dish using a micro-spatula.

  • Transfer the harvested crystals to a vacuum desiccator containing silica gel for 24 hours.

  • Causality & Validation: Residual trapped solvent can act as a plasticizer, lowering the glass transition temperature and inducing polymorphic phase transformations. Vacuum desiccation locks the crystal structure in its most stable thermodynamic state.

Solid-State Profiles & Quantitative Data

Not all solid forms generated via solvent evaporation exhibit the same stability. Research by and subsequent have demonstrated that while salts provide massive initial solubility bursts, cocrystals often offer superior long-term stability in aqueous environments[2],[1].

Table 1: Comparative Solid-State Profiles of Etravirine Forms

Solid FormCo-former / CounterionSolid-State Stability (Aqueous Slurry)Solubility Enhancement Profile
Pure Etravirine NoneStable (Baseline)0.0169 mg/mL (Reference)
ETR-Hydrochloride Hydrochloric AcidDissociates < 1 hourHigh initial, rapid phase conversion
ETR-Tosylate p-Toluenesulfonic acidModerate (50% transformation at 1 hr)Sustained improvement over other salts
ETR-Adipic Acid Adipic AcidStable over timeProgressive solubility improvement
ETR-Benzoic Acid Benzoic AcidStableStatistically significant enhancement

Downstream Characterization & Validation

To confirm that the solvent evaporation protocol successfully yielded a new crystalline entity, the following self-validating analytical steps must be executed:

  • Differential Scanning Calorimetry (DSC): Pure ETR exhibits a sharp melting point endotherm at approximately 265°C[1]. The formation of a new salt or cocrystal is validated by the disappearance of the 265°C peak and the emergence of a single, distinct endothermic peak (e.g., ETR-Benzoic acid exhibits a significantly lower melting point). Multiple peaks indicate an incomplete reaction or a physical mixture.

  • Powder X-Ray Diffraction (PXRD): The definitive proof of a new crystal lattice. The resulting diffractogram must show a unique pattern of Bragg peaks that cannot be reconstructed by simply superimposing the diffractograms of the pure API and the pure co-former[4].

  • Fourier-Transform Infrared Spectroscopy (FTIR): Look for peak shifts in the primary amine and pyrimidine nitrogen regions. A shift in these vibrational frequencies confirms that hydrogen bonding or proton transfer (in the case of salts) has successfully occurred between the API and the co-former[1],[3].

References

  • Rajput, L., Sanphui, P., & Desiraju, G. R. (2013). New Solid Forms of the Anti-HIV Drug Etravirine: Salts, Cocrystals, and Solubility. Crystal Growth & Design, ACS Publications. URL:[Link]

  • Subrahmanyam, C. V. S., et al. (2021). A Study on Solubility Enhancement of Etravirine by Crystal Engineering Method. Indian Journal of Pharmaceutical Sciences. URL:[Link]

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. National Center for Biotechnology Information (NCBI/PMC). URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Preparation of Etravirine Nanosuspensions for Enhanced Solubility and Bioavailability

Authored for: Researchers, Scientists, and Drug Development Professionals Subject: A detailed guide on the formulation, preparation, and characterization of etravirine nanosuspensions to overcome solubility challenges. I...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals Subject: A detailed guide on the formulation, preparation, and characterization of etravirine nanosuspensions to overcome solubility challenges.

Introduction: Addressing the Challenge of Etravirine Delivery

Etravirine (ETR) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) indicated for the treatment of HIV-1 infection.[1] However, its therapeutic efficacy is hampered by its physicochemical properties. As a Biopharmaceutical Classification System (BCS) Class IV drug, etravirine exhibits both low aqueous solubility and poor membrane permeability, leading to variable oral bioavailability.[2][3][4] The reported aqueous solubility is exceptionally low, in the range of 0.0169 mg/mL, posing a significant hurdle for conventional formulation development.[3]

Nanosuspension technology offers a robust and commercially viable strategy to overcome these limitations.[5][6] By reducing the drug particle size to the sub-micron range (typically 1-1000 nm), the surface area-to-volume ratio increases dramatically.[7] This enhancement, governed by the Ostwald-Freundlich equation, leads to a significant increase in both the saturation solubility and the velocity of dissolution, thereby improving the drug's overall bioavailability.[8][9] This document provides a detailed protocol for the preparation and characterization of etravirine nanosuspensions using the top-down technique of high-pressure homogenization (HPH), a method renowned for its scalability and efficiency.[7][9]

Section 1: The Foundational Principles of Nanosuspension Formulation

A successful nanosuspension is a bifunctional system: it consists of the nanosized drug particles and a stabilizing interface that prevents particle aggregation. The choice of preparation method and stabilizing agents is therefore critical to the formulation's success.

Preparation Methodologies: Top-Down vs. Bottom-Up

Nanosuspensions can be fabricated using two primary approaches:

  • Top-Down Technologies: These methods involve the size reduction of larger drug crystals through mechanical attrition. High-Pressure Homogenization (HPH) and wet media milling are the most common examples.[5][10] These techniques are highly effective for drugs that are poorly soluble in both aqueous and organic media and are generally more scalable for industrial production.[6][7]

  • Bottom-Up Technologies: These methods, also known as precipitation techniques, involve dissolving the drug in a solvent and then inducing its precipitation in a controlled manner in the presence of stabilizers upon addition to a non-solvent.[11] This approach is widely used in laboratory settings but can be challenging to scale and may lead to issues with crystal growth over time.[12]

The Critical Role of Stabilizers

The high surface energy of nanoparticles makes them thermodynamically prone to agglomeration and Ostwald ripening (the growth of larger particles at the expense of smaller ones).[9][11] Stabilizers adsorb onto the particle surface to create a repulsive barrier, ensuring the physical stability of the suspension.[10] Stabilization is typically achieved through two primary mechanisms:

  • Steric Stabilization: This involves the adsorption of non-ionic polymers (e.g., Poloxamers, HPMC, PVA) onto the drug particle surface. The polymer chains extend into the dispersion medium, creating a physical barrier that prevents particles from approaching each other.[10][11]

  • Electrostatic Stabilization: This is achieved using charged molecules, such as ionic surfactants (e.g., Sodium Lauryl Sulfate - SLS) or charged lipids. These molecules form an electrical double layer around the particle, leading to electrostatic repulsion between adjacent particles.[11]

For optimal stability, a combination of both steric and electrostatic stabilizers is often employed. A zeta potential value, which measures the magnitude of the electrostatic charge, of at least ±20 mV is generally desired for a physically stable nanosuspension.[13]

cluster_0 Nanoparticle Stabilization cluster_1 Steric Hindrance cluster_2 Electrostatic Repulsion NP Etravirine Nanocrystal Polymer Poloxamer 407 Chains Polymer->NP Surfactant SLS Anions Surfactant->NP A Step 1: Stabilizer Solution Dissolve Poloxamer 407 and SLS in purified water with stirring. B Step 2: Pre-Suspension Disperse micronized Etravirine into the stabilizer solution. A->B Aqueous Phase C Step 3: Pre-Milling Homogenize the dispersion using a high-shear mixer (e.g., 8,000 rpm, 5 min). B->C Coarse Suspension D Step 4: High-Pressure Homogenization Process the pre-suspension through the HPH. (e.g., 1500 bar, 20 cycles) C->D Micro-suspension E Step 5: Characterization Analyze particle size, PDI, zeta potential, and drug content. D->E Final Nanosuspension

Caption: Workflow for preparing etravirine nanosuspension via HPH.

Step-by-Step Methodology

1. Preparation of the Stabilizer Solution (Aqueous Phase): a. Accurately weigh Poloxamer 407 and Sodium Lauryl Sulfate (SLS). A typical starting ratio is 1:0.5:0.05 (Drug:Poloxamer:SLS by weight). b. To a beaker containing 90% of the final volume of purified water, add the weighed Poloxamer 407 and SLS. c. Stir the mixture gently using a magnetic stirrer until both stabilizers are completely dissolved. Avoid vigorous stirring that can cause excessive foaming.

2. Formation of the Pre-suspension: a. Accurately weigh the micronized etravirine powder. b. While stirring the stabilizer solution from Step 1, slowly add the etravirine powder to form a coarse suspension. Allow it to stir for 15-20 minutes to ensure adequate wetting of the drug particles.

3. Pre-milling (High-Shear Homogenization): a. The purpose of this step is to break down large drug agglomerates and create a more uniform microsuspension, which prevents clogging of the high-pressure homogenizer. [9] b. Immerse a high-shear rotor-stator mixer (e.g., Ultra-Turrax) into the coarse suspension. c. Homogenize the suspension at a moderate speed (e.g., 6,000-8,000 rpm) for 5-10 minutes. The resulting suspension should appear homogenous with no visible clumps.

4. High-Pressure Homogenization (HPH): a. This is the critical particle size reduction step. The intense forces of cavitation, high shear, and particle collision within the HPH chamber break down the drug microparticles into nanoparticles. [9][11] b. Prime the HPH system according to the manufacturer's instructions. It is crucial to control the temperature using a cooling system, as the process generates significant heat that could degrade the drug or stabilizers. c. Feed the pre-milled suspension into the homogenizer. d. Process the suspension for 15-25 cycles at a high pressure, typically ranging from 1000 to 2000 bar. [14]The number of cycles and the pressure are critical process parameters that must be optimized to achieve the desired particle size and a narrow size distribution (low PDI). [11] e. Collect the final nanosuspension in a clean, sterile container.

5. Post-Processing (Optional): a. For conversion into a solid dosage form, the liquid nanosuspension can be further processed by freeze-drying (lyophilization) or spray-drying. [10]This requires the addition of a cryoprotectant (e.g., trehalose, mannitol) prior to drying to prevent particle aggregation.

Section 4: Comprehensive Characterization and Quality Control

Thorough characterization is essential to ensure the quality, stability, and performance of the etravirine nanosuspension.

Target Specifications
ParameterMethodTarget SpecificationRationale
Particle Size (Z-average) Dynamic Light Scattering (DLS)100 - 400 nmBalances increased surface area with physical stability.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.25Indicates a narrow, homogenous particle size distribution. [15]
Zeta Potential Laser Doppler Velocimetry> ±20 mVEnsures sufficient electrostatic repulsion for long-term stability. [13]
Drug Content HPLC / UV-Vis95% - 105% of label claimConfirms accurate drug concentration.
Morphology SEM / TEMCrystalline, rod-like or spherical particlesVisual confirmation of nanosizing and particle shape. [16]
Dissolution Rate (in vitro) USP Apparatus II>85% release in 30 minutesDemonstrates enhanced dissolution compared to the pure drug.
Analytical Protocols

1. Particle Size, PDI, and Zeta Potential Analysis: a. Dilute an aliquot of the nanosuspension with purified water to an appropriate concentration to achieve a suitable light scattering intensity. b. Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer). c. For zeta potential, use the same diluted sample in an appropriate measurement cell. The analysis is based on the electrophoretic mobility of the particles under an applied electric field.

2. Morphological Analysis by Electron Microscopy: a. For SEM: Place a drop of the diluted nanosuspension on a carbon stub, allow it to dry, and then sputter-coat it with a conductive material (e.g., gold). b. For TEM: Place a drop of the diluted nanosuspension onto a copper grid coated with a carbon film, allow it to dry, and then analyze. c. These techniques provide direct visualization of the nanoparticle morphology and size distribution. 3. Drug Content Determination: a. Accurately weigh a specific amount of the nanosuspension. b. Dissolve it completely in a suitable organic solvent in which etravirine is freely soluble (e.g., Dimethylformamide or a mixture of methanol and buffer). [15][17] c. Further dilute the solution to fall within the linear range of a pre-validated HPLC or UV-Vis spectrophotometry method. d. Analyze the sample and calculate the drug content against a standard curve. For UV analysis, a wavelength of ~310 nm is often used. [13][18] 4. In-Vitro Dissolution Study: a. Perform the study using a USP Dissolution Apparatus II (paddle method). b. The dissolution medium should be a biorelevant medium, such as 0.1N HCl or a phosphate buffer (e.g., pH 6.8) containing a surfactant like 1% SLS to maintain sink conditions. [13][15] c. Add a volume of nanosuspension equivalent to a specific dose (e.g., 100 mg etravirine) to the dissolution vessel containing 900 mL of medium at 37°C ± 0.5°C, with a paddle speed of 50-75 rpm. d. Withdraw aliquots at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), replacing the volume with fresh medium. e. Filter the samples through a 0.22 µm syringe filter and analyze the drug concentration using HPLC or UV-Vis spectrophotometry. [2]Compare the dissolution profile to that of the unprocessed etravirine powder.

References

  • IJSDR. (2025). FORMULATION AND EVALUATION OF ETRAVIRINE NANOSUSPENSION BY NANO PRECIPITATION METHOD. International Journal of Scientific Development and Research. [Link]

  • Gull, A., et al. (2022). Formulation Strategies of Nanosuspensions for Various Administration Routes. Pharmaceutics. [Link]

  • Venkatasubramaniyan, C., & Sathesh Kumar, S. (2022). Design and Development of Chitosan Based Etravirine Nanosuspension. Nanomedicine Research Journal. [Link]

  • Gorsika, M. (2012). Preparation and characterization of nanosuspensions for controlled drug delivery in preclinical research. Dissertation, Freie Universität Berlin. [Link]

  • Desale, S. S., et al. (2019). Nanosuspension - Journal of Drug Delivery and Therapeutics. Journal of Drug Delivery and Therapeutics. [Link]

  • Bhardwaj, P., & Kumar, V. (2019). Nanosuspension: a modern technology used in drug delivery system. International Journal of Current Pharmaceutical Review and Research. [Link]

  • Patravale, V. B., et al. (2012). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Venkatasubramaniyan, C., & Sathesh Kumar, S. (2022). Design And Development Of Chitosan Based Etravirine Nanosuspension. Nanomedicine Research Journal. [Link]

  • Patil, S. S., et al. (2023). Nanosuspension: A Novel Technology for Drug Delivery. Asian Journal of Research in Pharmaceutical Sciences. [Link]

  • IJSDR. (2025). FORMULATION AND EVALUATION OF ETRAVIRINE NANOSUSPENSION BY NANO PRECIPITATION METHOD. IJSDR. [Link]

  • Srirambhatla, V. K., et al. (2013). New Solid Forms of the Anti-HIV Drug Etravirine: Salts, Cocrystals, and Solubility. Crystal Growth & Design. [Link]

  • Banode, K. B., et al. (2018). Formulation and Evaluation of Solid Lipid Nanoparticles of Etravirine. Journal of Pharmaceutical Research. [Link]

  • Kommavarapu, P., et al. (2016). Physical characterization and dissolution performance assessment of Etravirine solid dispersions prepared by spray drying process. ResearchGate. [Link]

  • Choudhary, P., et al. (2024). Breaking Barriers with Nanosuspension: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Kommavarapu, P., et al. (2016). Physical characterization and dissolution performance assessment of Etravirine solid dispersions prepared by spray drying process. Pak. J. Pharm. Sci. [Link]

  • U.S. Food and Drug Administration. (2019). Intelence (etravirine) tablet label. FDA. [Link]

  • Google Patents. (2012). US8153790B2 - Process for the preparation and purification of etravirine and intermediates thereof.
  • Patel, V., & Patel, P. (2022). Nanosuspension Formulation by High Pressure Homogenization (HPH). ResearchGate. [Link]

  • Google Patents. (2020). Nystatin nanosuspension formulation using high pressure homogenisation.
  • Thadkala, K., et al. (2018). A Study on Solubility Enhancement of Etravirine by Crystal Engineering Method. Indian Journal of Pharmaceutical Sciences. [Link]

  • Banode, K. B., et al. (2022). Etravirine Lipid Nanoparticles: Development and Validation Using Specific RP-HPLC Technique. Journal of Pharmaceutical Research International. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Aqueous Solubility of Etravirine Hydrobromide

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Etravirine Hydrobromide. Etravirine is a potent non-nu...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Etravirine Hydrobromide. Etravirine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), but its classification as a Biopharmaceutical Classification System (BCS) Class IV compound presents a significant challenge: low aqueous solubility and low permeability.[1][2][3] This guide provides in-depth, practical solutions, troubleshooting advice, and experimental protocols to overcome the solubility hurdles associated with this active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

Q1: What is Etravirine, and why is its aqueous solubility a primary challenge?

Etravirine is a second-generation NNRTI used in the treatment of HIV-1 infection.[4] Its molecular structure makes it highly lipophilic (LogP > 5) and crystalline, leading to extremely low solubility in aqueous media.[5][6] Reports indicate its solubility is less than 0.01 mg/mL.[7] This poor solubility is a rate-limiting step for its dissolution in the gastrointestinal tract, which can lead to low and variable oral bioavailability, compromising its therapeutic efficacy.[8]

Q2: Does using the hydrobromide salt of Etravirine solve the solubility problem?

While salt formation is a common strategy to improve the solubility of ionizable drugs, it is not always a complete solution for compounds with extremely low intrinsic solubility like Etravirine. The hydrobromide (HBr) salt of Etravirine was developed, but the molecule remains poorly soluble in water.[9] Therefore, even when working with the HBr salt, advanced formulation strategies are essential to achieve the desired concentration in aqueous environments for both in vitro testing and in vivo applications.

Q3: What are the primary strategies for enhancing the solubility of Etravirine Hydrobromide?

Several well-established techniques can be employed, often in combination, to enhance the solubility of Etravirine. The most successful and commonly cited methods include:

  • Solid Dispersions: Dispersing Etravirine in a hydrophilic polymer matrix to convert its crystalline form into a more soluble amorphous state.[5][10][11]

  • Co-solvency: Using a mixture of water and one or more water-miscible organic solvents to increase the drug's solubility.[3][12]

  • Micellar Solubilization: Employing surfactants at concentrations above their critical micelle concentration (CMC) to encapsulate the hydrophobic drug within micelles.[13][14][15]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range, which dramatically increases the surface area available for dissolution.[2][16][17]

  • Crystal Engineering: Creating co-crystals with other molecules (co-formers) to alter the crystal lattice and improve solubility properties.[8][18]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes where the hydrophobic Etravirine molecule is sequestered within the cyclodextrin's lipophilic cavity.[19][20]

The choice of strategy depends on the desired final dosage form (e.g., liquid or solid), the required solubility enhancement, and manufacturing scalability.

Troubleshooting and Experimental Guides

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Issue 1: Co-Solvent Systems

Q: I am attempting to prepare a stock solution of Etravirine HBr for a cell-based assay, but it immediately precipitates in my aqueous buffer. What co-solvents are effective?

A: This is a classic challenge with Etravirine. Direct dissolution in aqueous buffers will fail. You must first dissolve the API in a suitable organic solvent before diluting it with the aqueous medium.

Causality & Rationale: Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for a lipophilic compound like Etravirine to dissolve. The selection of a co-solvent is critical and often requires empirical screening.

Recommended Approach:

  • Primary Solvents: Start with solvents in which Etravirine is known to be freely soluble, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[21] A stock solution can be made in pure DMSO at concentrations of approximately 20 mg/mL.[21]

  • Formulation Co-solvents: For formulations intended for in vivo use, less toxic solvents are required. A highly effective co-solvent system has been reported containing 1-methyl-2-pyrrolidinone (NMP) and Labrasol® (a surfactant) in water. A specific formulation of 3.5% NMP, 46.5% Labrasol®, and 50% water was shown to dissolve 5 mg/mL of Etravirine and increase oral bioavailability by over 40-fold in preclinical studies.[3][12]

  • Screening: Perform a systematic solubility study with various pharmaceutically acceptable solvents. See Protocol 1 for a detailed methodology.

Data Summary: Etravirine Solubility in Various Solvents
Solvent/SystemReported SolubilityReference(s)
Water<0.01 mg/mL[7]
Dimethyl Sulfoxide (DMSO)~20 mg/mL[21]
Dimethylformamide (DMF)~30 mg/mL[21]
Polyethylene Glycol 400 (PEG 400)~71-74 mg/mL[12]
NMP/Labrasol®/Water (3.5:46.5:50 v/v)5 mg/mL[3][12]

This table provides a starting point for solvent selection.

Issue 2: Surfactant-Based Solubilization

Q: My co-solvent system works initially, but the Etravirine HBr crashes out of solution upon further dilution or over time. How can surfactants help stabilize it?

A: This indicates that your solution is supersaturated and thermodynamically unstable. Surfactants are excellent tools for both increasing solubility and stabilizing the system.

Causality & Rationale: Surfactants are amphiphilic molecules.[13] At concentrations above the Critical Micelle Concentration (CMC), they self-assemble into micelles, which have a hydrophobic core and a hydrophilic shell. The lipophilic Etravirine partitions into the hydrophobic core, effectively solubilizing it within the aqueous medium.[14][22] This micellar encapsulation also prevents drug precipitation.

Recommended Approach:

  • Select a Surfactant: Both ionic (e.g., Sodium Lauryl Sulfate - SLS) and non-ionic (e.g., Polysorbates like Tween® 80, Poloxamers like Kolliphor® P407) surfactants can be effective. Non-ionic surfactants are often preferred for their lower toxicity.[15]

  • Determine the CMC: Ensure your working concentration of the surfactant is well above its CMC to ensure micelle formation.

  • Combine with Other Methods: Surfactants are powerful when used in combination with other techniques. For instance, they are a critical component in many solid dispersion and nanosuspension formulations to enhance wetting and prevent particle agglomeration.[1]

Diagram: Mechanism of Micellar Solubilization

G cluster_0 Aqueous Medium cluster_1 Aqueous Medium with Surfactant > CMC Drug Poorly Soluble Etravirine Crystals Solubilized_Drug Etravirine Solubilized in Micelle Core Drug->Solubilized_Drug Partitioning into hydrophobic core Surfactant Surfactant Monomers (Below CMC) Micelle Micelle Formation Surfactant->Micelle Self-Assembly Micelle->Solubilized_Drug Encapsulation

Caption: Micellar encapsulation of Etravirine by surfactants.

Issue 3: Improving Dissolution from a Solid Form

Q: For my solid dosage form development, the dissolution rate of pure Etravirine HBr powder is far too slow. How can I fundamentally change this?

A: You need to disrupt the drug's stable crystal lattice. The most effective way to do this is by creating a solid dispersion .

Causality & Rationale: Solid dispersions involve dispersing the drug at a molecular level within a hydrophilic polymer matrix.[11] This process converts the drug from its low-energy, stable crystalline form into a high-energy, metastable amorphous state.[5][10] The amorphous form does not have an ordered crystal lattice to overcome, leading to a much faster dissolution rate. The hydrophilic carrier also improves the wettability of the drug.[23]

Recommended Approach:

  • Carrier Selection: Choose a hydrophilic polymer that is compatible with your API. Common choices for Etravirine include Kolliphor® P407, copovidone, Soluplus®, and HPMC.[1][5][10]

  • Preparation Method:

    • Solvent Evaporation: This is a common lab-scale method where the drug and carrier are dissolved in a common volatile solvent, which is then evaporated to leave a solid dispersion. This is a robust method for initial screening.[1] See Protocol 2 .

    • Spray Drying: A scalable method where a solution of the drug and carrier is atomized into a hot air stream, rapidly evaporating the solvent and forming the solid dispersion. This often results in uniform, amorphous particles.[5][10]

  • Characterization: It is crucial to confirm the conversion to an amorphous state using techniques like X-ray Powder Diffraction (XRD) and Differential Scanning Calorimetry (DSC). An amorphous solid will show a "halo" pattern in XRD instead of sharp peaks characteristic of a crystalline material.[10]

Diagram: Solid Dispersion Workflow

G Start Start: Crystalline Etravirine HBr + Hydrophilic Polymer Dissolve Dissolve in Common Solvent (e.g., Methanol, Acetone/Water) Start->Dissolve SolventEvap Solvent Evaporation (e.g., Rotary Evaporator) Dissolve->SolventEvap SolidDispersion Result: Amorphous Solid Dispersion SolventEvap->SolidDispersion Characterize Characterize: - XRD (Confirm Amorphous State) - DSC (Check for Melting Peak) - FTIR (Interaction Check) SolidDispersion->Characterize DissolutionTest Perform Dissolution Testing SolidDispersion->DissolutionTest

Caption: Workflow for preparing a solid dispersion via solvent evaporation.

Key Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is used to determine the saturation solubility of Etravirine HBr in different solvent systems.

Materials:

  • Etravirine Hydrobromide

  • Selected solvents/co-solvent systems

  • Scintillation vials or sealed glass tubes

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC or UV-Vis Spectrophotometer for quantification

Method:

  • Add an excess amount of Etravirine HBr to a vial containing a known volume (e.g., 2 mL) of the test solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for 48-72 hours to ensure equilibrium is reached.[1][8]

  • After agitation, allow the vials to stand for a short period to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant using a syringe.

  • Immediately filter the sample through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent (e.g., methanol) to a concentration within the linear range of your analytical method.[8]

  • Quantify the concentration of Etravirine using a pre-validated HPLC or UV-Vis method.

  • Calculate the solubility in mg/mL or µg/mL. Perform each experiment in triplicate to ensure reproducibility.

Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This protocol describes a lab-scale method for preparing an Etravirine solid dispersion.

Materials:

  • Etravirine Hydrobromide

  • Hydrophilic carrier (e.g., Kolliphor® P407, PVP K30)

  • Volatile organic solvent (e.g., Methanol)

  • Round-bottom flask

  • Rotary evaporator

  • Mortar and pestle

  • Sieve

Method:

  • Determine the desired drug-to-carrier ratio (e.g., 1:2 w/w).

  • Accurately weigh the calculated amounts of Etravirine HBr and the hydrophilic carrier.

  • Dissolve both components in a sufficient volume of methanol in a round-bottom flask. Ensure a clear solution is formed. A surfactant like SLS can also be added at this stage if desired.[1]

  • Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a thin, dry film is formed on the inside of the flask.

  • Further dry the solid film under vacuum for several hours to remove any residual solvent.

  • Scrape the solid material from the flask.

  • Gently pulverize the solid dispersion using a mortar and pestle to obtain a fine powder.

  • Pass the powder through a sieve of a specific mesh size to ensure particle size uniformity.

  • Store the resulting solid dispersion in a desiccator to protect it from moisture, as the amorphous form can be hygroscopic.

Final Decision-Making Framework

To assist in selecting the most appropriate strategy for your specific needs, the following decision tree outlines a logical approach.

G Start Goal: Improve Aqueous Solubility of Etravirine HBr DosageForm What is the desired final dosage form? Start->DosageForm LiquidForm Liquid Formulation (e.g., for In Vitro Assay or Oral Liquid) DosageForm->LiquidForm Liquid SolidForm Solid Formulation (e.g., Tablet, Capsule) DosageForm->SolidForm Solid CoSolvent Use Co-solvent System (e.g., DMSO, NMP/Labrasol) LiquidForm->CoSolvent Primary Choice Nanosuspension Prepare Nanosuspension (High solubility, complex process) LiquidForm->Nanosuspension For higher concentration SolidDispersion Primary Strategy: Prepare Solid Dispersion (Amorphization) SolidForm->SolidDispersion CoCrystal Alternative: Crystal Engineering (Co-crystals) SolidForm->CoCrystal Surfactant Add Surfactant for stability (e.g., Polysorbate 80) CoSolvent->Surfactant If precipitation occurs Characterize Characterize Solid State (XRD, DSC) SolidDispersion->Characterize CoCrystal->Characterize

Caption: Decision tree for selecting a solubility enhancement method.

References

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Google Cloud.
  • Enhancement of solubility and bioavailability of etravirine solid dispersions by solvent evaporation technique with novel carriers. (n.d.). Pharma Excipients.
  • Parekh, H., & Chotaliya, M. (2025). Design and Optimization of Etravirine Tablets via Solid Dispersion with Hydrophilic Polymers. International Journal of Drug Delivery Technology, 15(4), 1591-1611.
  • Design and Development of Chitosan Based Etravirine Nanosuspension. (2022). Impact Factor.
  • Al-Bayati, M. N., & Al-Khedairy, E. B. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals, 15(9), 1143.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • A Study on Solubility Enhancement of Etravirine by Crystal Engineering Method. (n.d.).
  • Li, S., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 14(11), 2356.
  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022).
  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). ResearchGate.
  • A Study on Solubility Enhancement of Etravirine by Crystal Engineering Method. (2022). Indian Journal of Pharmaceutical Sciences.
  • A Study on Solubility Enhancement of Etravirine by Crystal Engineering Method. (2022).
  • Physical characterization and dissolution performance assessment of Etravirine solid dispersions prepared by spray drying process. (n.d.).
  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024). JOCPR.
  • Product Monograph. (2017).
  • Study of the physicochemical properties of the etravirine substance. (2021). ResearchGate.
  • FORMULATION AND EVALUATION OF ETRAVIRINE NANOSUSPENSION BY NANO PRECIPITATION METHOD. (n.d.). IJSDR.
  • Oral Liquid Formulation of Etravirine for Enhanced Bioavailability. (2014). Walsh Medical Media.
  • Etravirine formulations and uses thereof. (2013). Google Patents.
  • Solid Dispersion Technology for Improving the Solubility of Antiviral Drugs. (2023). Scholar Hub Universitas Indonesia.
  • PRODUCT INFORMATION - Etravirine. (n.d.). Cayman Chemical.
  • New Solid Forms of the Anti-HIV Drug Etravirine: Salts, Cocrystals, and Solubility. (2013). ResearchGate.
  • Formulation and evaluation of poorly soluble Etravirine by Spray drying method. (2025). ResearchGate.
  • New Solid Forms of the Anti-HIV Drug Etravirine: Salts, Cocrystals, and Solubility. (2013). Crystal Growth & Design.
  • Etravirine. (n.d.). PubChem.
  • FORMULATION AND EVALUATION OF ETRAVIRINE NANOSUSPENSION BY NANO PRECIPITATION METHOD. (2025). International Journal of Scientific Development and Research.
  • Process for the preparation and purification of etravirine and intermediates thereof. (n.d.). Google Patents.
  • Kumar, S., & Bhargava, D. (2013). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 4(2), 81-87.
  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(1), 122.
  • EFFECT OF PVP ON CYCLODEXTRIN COMPLEXATION OF EFAVIRENZ FOR ENHANCING ITS SOLUBILITY AND DISSOLUTION RATE. (n.d.). IJRPC.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • How can cyclodextrins enhance solubility? (n.d.).

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Optimization

Etravirine Solid-State Technical Support Center: Troubleshooting Polymorphic Transformations

Welcome to the Technical Support Center for Etravirine solid-state formulation. This guide is designed for researchers, materials scientists, and formulation engineers facing challenges with the polymorphic stability and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Etravirine solid-state formulation. This guide is designed for researchers, materials scientists, and formulation engineers facing challenges with the polymorphic stability and solubility of the anti-HIV non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine (ETR).

Below, you will find diagnostic FAQs, mechanistic troubleshooting guides, and self-validating experimental protocols to prevent polymorphic transformations during drug development.

Part 1: Diagnostic FAQs – The Causality of Etravirine Salt Instability

Q1: Why do my etravirine salts rapidly transform into the free base during dissolution or aqueous slurry experiments? A1: The instability is rooted in the drug's fundamental physicochemical properties. Etravirine is a highly lipophilic compound (log P > 5) and a weak base with a pKa of approximately 3.75 [1]. While it can form salts with strong acids (e.g., hydrochloric, methanesulfonic, or sulfuric acid) due to a sufficient


, these salts are highly susceptible to disproportionation. When exposed to neutral or slightly acidic aqueous media (like intestinal fluids), the microenvironmental pH exceeds the drug's pKa. This triggers rapid proton transfer, dissociating the salt into the free base. The resulting loss of solubility causes immediate supersaturation, precipitation, and a polymorphic shift into the thermodynamically stable, poorly soluble anhydrous form [2].

Q2: Are any etravirine salts resistant to this rapid phase transformation? A2: Most etravirine salts dissociate within minutes in aqueous or hydroalcoholic mixtures. The notable exception is the tosylate salt . Due to the bulky, hydrophobic nature of the tosylate counterion and its higher crystal lattice energy, it exhibits delayed disproportionation, showing only 50% phase transformation after 1 hour in a 50% ethanol-water slurry[2]. However, because it still eventually succumbs to a polymorphic shift, salt formation remains a suboptimal strategy for long-term stability.

Q3: If salt formation is thermodynamically unstable, what are the validated alternative solid-state strategies? A3: To prevent polymorphic transformation while enhancing solubility, you must bypass ionic salt formation. The two most robust alternatives are:

  • Co-crystallization: Utilizing neutral hydrogen-bonding interactions (supramolecular synthons) with carboxylic acids (e.g., adipic acid, tartaric acid, or 1,3,5-benzenetricarboxylic acid). Co-crystals maintain phase stability in aqueous media without undergoing the proton-transfer dissociation seen in salts [3].

  • Amorphous Solid Dispersions (ASDs): Utilizing hydrophilic polymers (e.g., Copovidone) via spray drying or solvent evaporation to trap etravirine in an amorphous state, completely bypassing the crystalline lattice constraints [4].

Part 2: Visualizing the Transformation and Screening Workflows

Mechanism of Salt Disproportionation

The following diagram illustrates the causality of etravirine salt failure in aqueous environments.

G A Etravirine Salt (e.g., HCl, Mesylate) B Aqueous Media (Neutral pH) A->B Exposure C Rapid Dissociation (Proton Transfer) B->C pH > pKa (3.75) D Free Base Supersaturation C->D Loss of solubility E Precipitation & Polymorphic Shift D->E Crystallization

Caption: Mechanism of Etravirine salt dissociation and polymorphic transformation in aqueous media.

Co-Crystal Screening Workflow

To avoid the pitfalls of salt disproportionation, use this validated workflow for isolating stable co-crystals.

G A Select Co-formers (e.g., Adipic/Tartaric Acid) B Mechanochemical Wet Milling A->B 1:1 or 1:2 Molar Ratio C Aqueous Slurry Test (pH 6.8 - 7.0) B->C Stress Testing D Solid-State Analysis (PXRD, DSC, FTIR) C->D Isolate Solid Fraction E Stable Co-crystal Confirmed D->E No Phase Shift

Caption: Workflow for screening and validating stable Etravirine co-crystals via slurry testing.

Part 3: Quantitative Data Presentation

When selecting a solid-state strategy, it is critical to compare the thermodynamic stability and solubility profiles. The table below summarizes the behavior of various Etravirine solid forms based on empirical data [2][3][4].

Solid Form CategorySpecific Form / Co-formerAqueous Stability (Neutral pH)Phase Transformation BehaviorSolubility Improvement (vs. Free Base)
Free Base (API) Anhydrous Form IHighly StableNone (Thermodynamically stable)Baseline (Poor, ~0.016 mg/mL)
Salts Hydrochloride, MesylateHighly UnstableDissociates < 1 hour into Free BaseTransient spike, rapid crash
Salts TosylateModerately Unstable50% transformation at 1 hourTransient spike, moderate crash
Co-crystals Adipic Acid (1:1)StableIntact after prolonged slurrySustained improvement
Co-crystals L-Tartaric Acid (1:1)StableIntact after 7-day stability testSustained improvement
Amorphous (ASD) Copovidone matrixMetastableStable if kept below glass transition (Tg)High (up to 9-fold increase)

Part 4: Self-Validating Experimental Protocols

Protocol 1: Aqueous Slurry Stability Screening for Phase Transformation

Purpose: To empirically determine the susceptibility of an etravirine salt or co-crystal to disproportionation and polymorphic shifting in a biorelevant environment. Causality Note: Slurry testing is preferred over simple dissolution testing because the presence of excess solid maximizes the kinetic rate of solvent-mediated phase transformations, revealing thermodynamic instabilities rapidly.

Step-by-Step Methodology:

  • Preparation: Weigh 50 mg of the synthesized etravirine solid form (salt or co-crystal).

  • Media Addition: Add 2.0 mL of a 50% ethanol-water mixture (or pH 6.8 phosphate buffer) to create a dense suspension. Reasoning: The ethanol-water mixture overcomes the extreme hydrophobicity of ETR, allowing sufficient wetting to observe transformation kinetics without completely dissolving the solid.

  • Agitation: Stir the slurry at 500 rpm at ambient temperature (25°C) for 1 to 24 hours.

  • Isolation: At predetermined time points (e.g., 1h, 4h, 24h), centrifuge the suspension at 10,000 rpm for 5 minutes. Decant the supernatant.

  • Drying: Vacuum-dry the isolated solid pellet at room temperature for 12 hours to prevent heat-induced polymorphic shifts.

  • Validation Checkpoint (PXRD): Analyze the dried powder using Powder X-Ray Diffraction (PXRD).

    • Self-Validation: If the distinct diffraction peaks of the starting salt/co-crystal are replaced by the characteristic peaks of Etravirine Anhydrous Form I (e.g., sharp peaks between 5° and 40° 2θ), disproportionation has occurred.

Protocol 2: Mechanochemical Synthesis of Stable Etravirine Co-crystals

Purpose: To synthesize stable etravirine co-crystals using liquid-assisted grinding (wet milling), preventing the thermal degradation associated with melt methods. Causality Note: Etravirine's conformational flexibility means solvent evaporation methods can sometimes yield unintended solvates or pseudopolymorphs [2]. Mechanochemical activation provides the necessary kinetic energy to form hydrogen bonds between the API and co-former without relying on bulk solvent, ensuring a higher purity of the desired co-crystal.

Step-by-Step Methodology:

  • Stoichiometric Weighing: Weigh Etravirine and the selected carboxylic acid co-former (e.g., L-tartaric acid or adipic acid) in a 1:1 or 1:2 molar ratio.

  • Liquid Addition: Place the physical mixture into a stainless-steel milling jar. Add 2–3 drops of a bridging solvent (e.g., acetonitrile or ethanol). Reasoning: The trace solvent acts as a catalytic lubricant, significantly accelerating the co-crystallization kinetics by increasing molecular mobility at the particle interfaces.

  • Milling: Mill the mixture at 25 Hz for 30 to 120 minutes using a ball mill.

  • Thermal Analysis (DSC):

    • Self-Validation: Subject the milled product to Differential Scanning Calorimetry (DSC). A successful co-crystal will exhibit a single, sharp endothermic melting peak at a temperature distinct from both the pure API and the pure co-former. If multiple peaks are observed, the reaction is incomplete (a physical mixture remains), and milling time must be increased.

  • Spectroscopic Confirmation (FTIR): Analyze the product via FTIR. Look for peak shifts in the primary amine stretch (3300–3500 cm⁻¹) and the carbonyl stretch of the acid, confirming the formation of the non-covalent supramolecular synthon.

Part 5: References

  • Oral Liquid Formulation of Etravirine for Enhanced Bioavailability Walsh Medical Media URL:[Link]

  • New Solid Forms of the Anti-HIV Drug Etravirine: Salts, Cocrystals, and Solubility Crystal Growth & Design - ACS Publications URL:[Link]

  • Experimental data of co-crystals of Etravirine and L-tartaric acid PMC - NIH URL:[Link]

  • Physical characterization and dissolution performance assessment of Etravirine solid dispersions prepared by spray drying process Pakistan Journal of Pharmaceutical Sciences URL:[Link]

Troubleshooting

Overcoming low bioavailability of etravirine formulations

Title: Etravirine Formulation Technical Support Center: Overcoming Low Bioavailability Introduction Welcome to the Etravirine Formulation Technical Support Center. Etravirine (ETR) is a highly lipophilic (LogP = 5.2) non...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Etravirine Formulation Technical Support Center: Overcoming Low Bioavailability

Introduction Welcome to the Etravirine Formulation Technical Support Center. Etravirine (ETR) is a highly lipophilic (LogP = 5.2) non-nucleoside reverse transcriptase inhibitor (NNRTI) used for HIV-1 treatment. Classified as a Biopharmaceutics Classification System (BCS) Class IV compound, it exhibits both poor aqueous solubility and low permeability[1][2][3]. This inherent physicochemical profile leads to highly variable oral absorption and low bioavailability, necessitating advanced formulation strategies such as solid dispersions, nanosuspensions, and solid lipid nanoparticles (SLNs)[1][3].

This guide provides researchers and formulation scientists with field-proven troubleshooting protocols, mechanistic explanations, and validated methodologies to optimize etravirine formulations.

Section 1: Solid Dispersion Engineering & Spray Drying

Q: My etravirine solid dispersion is reverting to a crystalline state during storage, leading to a drop in the dissolution rate. How do I prevent this? A: The transition from a high-energy amorphous state back to a stable crystalline lattice is driven by thermodynamic instability. To prevent this, you must ensure molecular-level dispersion within a polymer matrix that has a sufficiently high glass transition temperature (Tg) and optimal hydrogen bonding capabilities. Polymers like Copovidone and Povidone-Copovidone mixtures restrict the molecular mobility of etravirine[3]. Causality & Validation: The polymer acts as an anti-plasticizer. You must validate the amorphous nature immediately post-production and during accelerated stability testing using Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD). The absence of the characteristic etravirine melting endotherm and crystalline diffraction peaks confirms a successful amorphous solid dispersion[3].

Step-by-Step Methodology: Preparation of Etravirine Solid Dispersions via Spray Drying

  • Solvent Selection: Dissolve etravirine and the carrier polymer (e.g., Copovidone) in a highly volatile organic solvent system (e.g., Dichloromethane or a Methanol/Dichloromethane mixture) to ensure complete solubilization[3].

  • Solution Preparation: Maintain a 1:1 or 1:2 drug-to-polymer ratio. Stir continuously until a clear, homogeneous solution is achieved.

  • Spray Drying Parameters: Feed the solution into a laboratory spray dryer. Set the inlet temperature slightly above the boiling point of the solvent (e.g., 45-50°C for dichloromethane) to ensure rapid droplet evaporation.

  • Atomization: Maintain an aspirator rate of 100% and a feed rate of 3-5 mL/min to generate fine droplets, maximizing the surface area for rapid solvent evaporation.

  • Secondary Drying: Collect the resulting powder from the cyclone and subject it to vacuum drying for 24 hours at room temperature to remove residual solvent traces.

Table 1: Quantitative Comparison of Etravirine Solid Dispersion Carriers

Carrier SystemDrug:Carrier RatioPreparation MethodSaturation Solubility EnhancementKey Physicochemical Outcome
Etravirine (Pure)N/AN/A~0.0169 - 0.07 mg/mLHighly crystalline, poor dissolution
Copovidone1:1Spray DryingSignificant increaseComplete amorphization
Kolliphor P407 + SLS1:2:1Solvent Evaporation0.62 ± 0.04 mg/mLEnhanced wettability & micellar solubilization

Data synthesized from formulation studies on etravirine solubility enhancement[3][4][5].

Section 2: Nanosuspension & Solid Lipid Nanoparticle (SLN) Optimization

Q: My etravirine nanosuspension exhibits severe particle agglomeration and a high polydispersity index (PDI). What is causing this, and how can I stabilize the colloidal system? A: Agglomeration in nanosuspensions occurs due to high surface free energy and dominant attractive Van der Waals forces. If your zeta potential is near neutral, the particles lack the electrostatic repulsion needed for steric stabilization. Incorporating a synergistic mixture of steric stabilizers (e.g., Poloxamer 407) and electrostatic surfactants (e.g., Sodium Lauryl Sulfate) is critical. Causality & Validation: Poloxamer 407 adsorbs onto the hydrophobic surface of etravirine, providing a steric barrier, while SLS imparts a strong negative charge. A self-validating protocol requires measuring the zeta potential immediately after formulation; a value between -30 mV and -45 mV (or adequate steric hindrance if near -4.5 mV with high polymer concentration) indicates a stable colloidal dispersion[1].

Nanosuspension A Organic Phase (Etravirine + Ethanol) C Dropwise Addition Under High-Speed Magnetic Stirring A->C B Aqueous Phase (Water + Poloxamer 407 + SLS) B->C D Nanoprecipitation (Rapid Solvent Diffusion) C->D E Solvent Evaporation (Removal of Ethanol) D->E F Stable Etravirine Nanosuspension (Particle Size < 500 nm) E->F

Caption: Etravirine nanosuspension formulation workflow via the nanoprecipitation method.

Step-by-Step Methodology: Formulation of Etravirine SLNs via High-Pressure Homogenization

  • Lipid Phase Preparation: Melt a solid lipid (e.g., Glyceryl monostearate or Compritol 888 ATO) at a temperature 5-10°C above its melting point. Dissolve the etravirine into the molten lipid[1][6].

  • Aqueous Phase Preparation: Dissolve the surfactant (e.g., Poloxamer 188 or SLS) in distilled water and heat to the exact same temperature as the lipid phase to prevent premature lipid crystallization[1][6].

  • Pre-emulsion Formation: Disperse the hot aqueous phase into the molten lipid phase under continuous high-speed stirring (e.g., Ultra-Turrax at 10,000 rpm for 5 minutes).

  • High-Pressure Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer for 3 to 5 cycles at 500-800 bar.

  • Cooling and Solidification: Allow the nanoemulsion to cool to room temperature, prompting the lipid droplets to crystallize into solid lipid nanoparticles.

  • Characterization: Validate the particle size (target ~200-250 nm) and entrapment efficiency via ultracentrifugation and UV-Vis spectrophotometry at 310 nm[1].

Section 3: In Vitro Dissolution Testing Anomalies

Q: When testing my etravirine formulation, the in vitro drug release plateaus at 20-30%. How do I establish proper sink conditions for a BCS Class IV drug? A: Etravirine is practically insoluble across a broad physiological pH range[1]. Standard aqueous buffers will rapidly reach saturation, artificially halting the dissolution process. To accurately reflect in vivo absorption potential and maintain sink conditions, the dissolution media must be modified with a surfactant. Causality & Validation: The addition of 1% Sodium Lauryl Sulfate (SLS) to a pH 6.8 phosphate buffer or 0.01 M HCl creates micelles that solubilize the hydrophobic drug molecules as they release from the formulation[1][5]. You must validate sink conditions by ensuring the saturation solubility of etravirine in your chosen media is at least three times the total drug concentration introduced by your dosage form.

DissolutionTroubleshooting Start Incomplete Drug Release (<30% at 60 min)? Sink Verify Sink Conditions (Is media saturation reached?) Start->Sink SolidState Analyze Solid State (Did the drug recrystallize?) Start->SolidState Media Adjust Dissolution Media (Add 1% SLS to pH 6.8 Buffer) Sink->Media Yes, saturation reached XRD Run XRD/DSC (Confirm amorphous/nano state) SolidState->XRD Suspected recrystallization

Caption: Logical troubleshooting tree for resolving erratic etravirine in vitro dissolution profiles.

Table 2: Standardized In Vitro Dissolution Parameters for Etravirine

ParameterSpecificationRationale
Apparatus USP Type II (Paddle)Standard for solid oral dosage forms and nanoparticulate powders[1].
Media Volume 900 mLProvides adequate volume to support sink conditions[1][5].
Media Composition Phosphate buffer pH 6.8 + 1% SLSSLS is mandatory to solubilize the highly lipophilic (LogP 5.2) etravirine[1].
Temperature 37°C ± 0.5°CSimulates core human body temperature[1].
Paddle Speed 50 - 100 rpm100 rpm is often used for nanoparticles to prevent powder flotation[1][5].
Analytical Wavelength 310 nmPeak UV absorbance (λmax) for etravirine in pH 6.8 + 1% SLS[1].

References

  • Formulation and Evaluation of Solid Lipid Nanoparticles of Etravirine. Journal of Pharmaceutical Research.[Link]

  • INTELENCE - etravirine - EMA. European Medicines Agency. [Link]

  • FORMULATION AND EVALUATION OF ETRAVIRINE NANOSUSPENSION BY NANO PRECIPITATION METHOD. International Journal of Scientific Development and Research. [Link]

  • A Study on Solubility Enhancement of Etravirine by Crystal Engineering Method. Indian Journal of Pharmaceutical Sciences. [Link]

  • Physical characterization and dissolution performance assessment of Etravirine solid dispersions prepared by spray drying process. Pakistan Journal of Pharmaceutical Sciences.[Link]

  • 23 Factorial Design: An Approach For Formulation of Solid Lipid Nanoparticles of Etravirine for Oral Administration. Semantic Scholar.[Link]

Sources

Optimization

Technical Support Center: Etravirine Hydrobromide Stability-Indicating Assays

Welcome to the analytical support center for Etravirine Hydrobromide. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with validating stability-indicating Ultra-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical support center for Etravirine Hydrobromide. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with validating stability-indicating Ultra-Performance Liquid Chromatography (UP-LC) and HPLC methods.

Degradation Pathway & Workflow Visualization

G cluster_stress ICH Q1A/Q1B Forced Degradation Conditions API Etravirine Hydrobromide (1.0 mg/mL) Acid Acidic (2M HCl) API->Acid Base Basic (2M NaOH) API->Base Ox Oxidative (30% H2O2) API->Ox Thermal Thermal (105°C) API->Thermal Photo Photolytic (1.2M Lux hrs) API->Photo Stable Stable (No Significant Degradation) Acid->Stable Degradant Major Degradant (RRT ~0.94) Base->Degradant Nucleophilic substitution Ox->Stable Thermal->Stable Photo->Stable Analysis Stability-Indicating UP-LC (Mass Balance ~99.0%) Stable->Analysis Degradant->Analysis

Forced degradation workflow and primary pathways for Etravirine Hydrobromide.

Self-Validating Experimental Protocol: Forced Degradation & UP-LC Analysis

To ensure scientific integrity, the following protocol integrates causality and self-validation at every step.

Phase 1: Stress Induction & Neutralization

Causality: Etravirine is highly stable under most environmental conditions[1]. Exposing the API to extreme stress ensures that if degradation pathways exist, they are forced to manifest, proving the discriminatory power of the analytical method[2].

  • Sample Preparation: Prepare a stock solution of Etravirine Hydrobromide at 1.0 mg/mL using a suitable diluent (e.g., Acetonitrile:Water)[2].

  • Base Hydrolysis (Critical Step): Transfer 5 mL of the stock solution to a flask. Add 5 mL of 2 M NaOH. Subject the solution to 60°C for up to 24 hours[2].

  • Neutralization (Self-Validation): Immediately neutralize the stressed sample with an equivalent volume of 2 M HCl before injection. Why? Injecting highly alkaline solutions will dissolve the silica backbone of standard UP-LC columns, leading to shifting retention times, peak tailing, and loss of resolution.

  • Dilution: Dilute the neutralized sample with diluent to achieve a final target concentration of 500 µg/mL for injection[2].

Phase 2: Chromatographic Separation

Causality: The major base degradant elutes extremely close to the parent peak (Relative Retention Time [RRT] ~0.94)[2]. Standard C18 phases often fail to resolve these due to their similar hydrophobicities.

  • Stationary Phase: Utilize a column with an embedded polar group (e.g., BEH Shield RP-18, 100 × 2.1 mm, 1.7 µm). The embedded carbamate group provides alternate selectivity via hydrogen bonding, pulling the degradant away from the highly hydrophobic API.

  • Mobile Phase: Employ a gradient elution using an aqueous buffer (Solution A) and an organic modifier like Acetonitrile/Methanol (Solution B)[2].

  • Flow Rate & Detection: Set the flow rate to 0.5 - 0.6 mL/min. Monitor via a Photodiode Array (PDA) detector to enable peak purity analysis[2].

Phase 3: System Suitability & Self-Validation
  • Peak Purity Test: Extract the PDA spectra across the Etravirine peak and the RRT 0.94 degradant. The purity angle must be less than the purity threshold, confirming the peaks are homogeneous and free of co-eluting impurities[2].

  • Mass Balance Calculation: Quantify the remaining API and all degradants against a qualified reference standard. The mass balance must be close to 99.0% to confirm no volatile degradants were lost or retained permanently on the column[2].

Quantitative Summary of Degradation Profiles

The following table summarizes the expected behavior of Etravirine Hydrobromide under ICH-recommended stress conditions[2],[3].

Stress ConditionReagent / EnvironmentExposureDegradation ObservedMajor Degradant (RRT)Mass Balance
Acidic 2 M HCl60°CNoNone~99.0%
Basic 2 M NaOH60°CYes ~0.94 ~99.0%
Oxidative 30% H2O2Room TempNoNone~99.0%
Thermal Solid State105°CNoNone~99.0%
Photolytic 1.2 Million Lux hrsICH Q1B Option-1NoNone~99.0%

Troubleshooting & FAQs

Q1: Why does Etravirine Hydrobromide exhibit extreme resilience to acidic and oxidative stress, yet degrade under basic conditions? A1: Etravirine is a diarylpyrimidine derivative[1]. The aromatic rings and rigid conformation provide significant steric hindrance and electron delocalization, shielding the molecule from protonation-driven cleavage (acid stress) and radical attacks (oxidative stress). However, under strong basic conditions (e.g., 2 M NaOH), the high concentration of hydroxide ions facilitates nucleophilic aromatic substitution or cleavage at the ether/amine linkages, leading to the primary degradant observed at RRT ~0.94[2].

Q2: My mass balance for the base-stressed sample is below 95%. What went wrong? A2: A mass balance failure typically stems from three causes:

  • Co-elution: A degradant is hiding under the main API peak. Verify your PDA peak purity[2].

  • Response Factor Differences: The degradant at RRT 0.94 may have a significantly different UV molar extinction coefficient than the parent API at your chosen wavelength. Ensure you are quantifying at an isosbestic point or applying a relative response factor (RRF).

  • Secondary Degradation: The primary degradant may have further degraded into highly polar fragments that elute in the void volume. Check the baseline near the solvent front.

Q3: I am seeing a massive peak in the void volume during the analysis of Etravirine Hydrobromide. Is this a polar degradant? A3: Not necessarily. Because you are analyzing the hydrobromide salt, the bromide counterion will elute almost immediately in the void volume due to its lack of retention on reversed-phase columns. Do not mistake the bromide peak for a degradation product. Run a blank injection of sodium bromide to confirm its retention time.

Q4: How do I ensure my method separates the base degradant from the known process impurities (imp-1 through imp-8)? A4: You must perform a spiked stress study. Spike your base-degraded sample with a mixture of imp-1 through imp-8 at the 0.10% specification level[2]. Adjust your gradient profile—specifically the ratio of Acetonitrile to Methanol in your organic mobile phase—until the resolution (


) between the RRT 0.94 degradant, the API, and the closest eluting process impurity is 

[2].

References

  • Title: A Novel Validated Stability Indicative UP-LC Method for Etravirine for the Determination of Process Related and Degradation Impurities. Source: SCIRP.
  • Title: INTELENCE - etravirine - EMA. Source: europa.eu.
  • Title: development and validation of stability – indicating hptlc method for determination of etravirine hcl. Source: Jetir.Org.

Sources

Troubleshooting

Troubleshooting HPLC peak tailing for etravirine samples

Introduction: The Etravirine Challenge Etravirine (TMC125) presents a unique set of chromatographic challenges due to its physicochemical properties. As a diarylpyrimidine non-nucleoside reverse transcriptase inhibitor (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Etravirine Challenge

Etravirine (TMC125) presents a unique set of chromatographic challenges due to its physicochemical properties. As a diarylpyrimidine non-nucleoside reverse transcriptase inhibitor (NNRTI), it possesses extreme lipophilicity (logP > 5 ) and weakly basic centers (pKa ~3.75 ).[1][2][3]

The "tailing" phenomenon frequently observed with Etravirine is rarely a random instrument error; it is almost always a symptom of secondary chemical interactions or solubility mismatches . This guide deconstructs these failure modes and provides self-validating protocols to resolve them.

Module 1: The Chemistry of Tailing (The "Why")

Q: Why does Etravirine consistently tail on my standard C18 column?

A: The root cause is likely Silanol Activity . Etravirine contains a pyrimidine ring with basic nitrogen atoms.[4] Standard silica-based C18 columns contain residual silanol groups (Si-OH) on the stationary phase surface.[3][5] These silanols are weakly acidic.

  • The Mechanism: At neutral or weakly acidic pH, the basic nitrogen of Etravirine can become protonated (positively charged) or simply form strong hydrogen bonds with the ionized/free silanols (negatively charged or polar).

  • The Result: This secondary interaction (Ion-Exchange/H-Bonding) holds the molecule back longer than the primary hydrophobic interaction, creating a "lag" in the elution profile—manifesting as a tail.[6]

Visualization: The Silanol Interaction Mechanism

SilanolInteraction cluster_surface Silica Surface Chemistry Etravirine Etravirine (Basic Pyrimidine N) C18_Ligand C18 Ligand (Primary Interaction) Etravirine->C18_Ligand Hydrophobic Retention (Good) Silanol Residual Silanol (Si-O- / Si-OH) Etravirine->Silanol Secondary Interaction (Bad) PeakShape Result: Peak Tailing C18_Ligand->PeakShape Symmetric Gaussian Silanol->PeakShape Kinetic Lag

Figure 1: Mechanism of secondary silanol interactions causing peak tailing in basic analytes like Etravirine.

Module 2: Mobile Phase & pH Strategy

Q: How can I adjust my mobile phase to suppress this tailing?

A: You must compete with or suppress the silanol ionization.

The Golden Rule: Do not run Etravirine in a simple Water:Acetonitrile mix. You require a buffer.[7][8]

Protocol: The "Silanol Suppression" Buffer System

To minimize tailing, we must ensure the silanols are protonated (neutral) or the Etravirine is neutral. However, given Etravirine's pKa (~3.75) and the acidity of silanols (pKa ~3.5-4.5), this is a delicate balance.[3]

Recommended Mobile Phase:

  • Buffer: 10 mM Ammonium Acetate or Ammonium Formate.[3]

  • pH Adjustment: Adjust aqueous phase to pH 4.0 - 5.0 .

    • Why? At this pH, you are near the pKa of Etravirine, but more importantly, the buffer cations (Ammonium) help mask accessible silanols.

  • Organic Modifier: Acetonitrile (preferred over Methanol for lower backpressure and sharper peaks for aromatic compounds).[3]

Comparative Data: Buffer Influence on Tailing

Buffer SystempHTypical Tailing Factor (

)
Mechanism
Water / ACN (No Buffer) ~7.0> 2.5 (Fail) Uncontrolled ionization of silanols; strong secondary interaction.[3]
0.1% TFA / ACN ~2.01.8 - 2.2 Suppresses silanols, but may cause degradation or mass spec suppression.[3]
10mM Amm.[3][7][8] Acetate 4.5 < 1.3 (Pass) Optimal. Buffer cations mask silanols; pH balances ionization.[3]
Phosphate Buffer 3.0< 1.4 (Pass)Excellent peak shape, but non-volatile (incompatible with LC-MS).[3]

Module 3: Column Selection (The Hardware Fix)

Q: Is my column the problem?

A: If you are using a "classic" C18 column (older generation silica), yes.

For Etravirine, you need a column that is End-capped and Base-Deactivated .[3]

  • End-capping: A secondary bonding step where small reagents (like trimethylchlorosilane) react with residual silanols that the bulky C18 ligands missed.[3]

  • Hybrid Particles: Columns using hybrid organic-inorganic particles (e.g., BEH) have significantly fewer surface silanols than pure silica.[3]

Column Performance Matrix
Column TypeTechnologySuitability for Etravirine
Traditional C18 Pure Silica, Non-endcappedPoor. Expect severe tailing.[3]
BDS C18 Base-Deactivated SilicaGood. Chemically treated to reduce silanol activity.[3]
Hybrid C18 (e.g., BEH) Ethylene Bridged HybridExcellent. Intrinsic resistance to silanol interactions.[3]
Phenyl-Hexyl Alternative SelectivityVery Good. Pi-Pi interactions with Etravirine's aromatic rings can improve shape and selectivity.[3]

Module 4: Sample Preparation & Solubility

Q: My peak is broad and tailing, but only at high concentrations. Why?

A: This is likely Solubility Mismatch or Volume Overload , not silanol interaction.[3]

Etravirine is practically insoluble in water. If you dissolve your sample in 100% Acetonitrile or Methanol and inject a large volume into a mobile phase that is 50% water, the Etravirine molecules may "crash out" (precipitate) momentarily at the head of the column before re-dissolving. This causes peak distortion and tailing.[6][9][10]

Troubleshooting Protocol: The "Diluent Match"
  • Dissolution: Dissolve Etravirine stock in a small volume of DMSO or Methanol/Acetonitrile (100%).

  • Dilution: Bring the sample to final volume using a diluent that matches the initial mobile phase conditions .

    • Example: If your gradient starts at 50% ACN / 50% Buffer, your sample diluent should be roughly 50% ACN / 50% Buffer.

  • Injection Volume: Keep it low (< 10 µL for analytical columns) to prevent "solvent shock."

Module 5: Diagnostic Workflow

Use this logic tree to diagnose your specific tailing issue.

TroubleshootingLogic Start Start: Peak Tailing Detected CheckConc Does tailing reduce when sample is diluted? Start->CheckConc CheckCol Is the column End-capped / Base Deactivated? CheckConc->CheckCol No SolubilityIssue Cause: Mass Overload or Solubility Mismatch CheckConc->SolubilityIssue Yes CheckMP Is Mobile Phase Buffered (pH 3-5)? CheckCol->CheckMP Yes ColIssue Cause: Active Silanols Action: Change Column CheckCol->ColIssue No MPIssue Cause: Ionization Action: Add Amm. Acetate CheckMP->MPIssue No SystemDeadVol Cause: System Dead Volume Action: Check Tubing/Fittings CheckMP->SystemDeadVol Yes

Figure 2: Step-by-step logic tree for isolating the root cause of Etravirine peak tailing.

Summary of Acceptance Criteria (System Suitability)

For a valid Etravirine method, ensure your system meets these USP-aligned criteria:

  • Tailing Factor (

    
    ):  NMT (Not More Than) 2.0 (Target < 1.5).
    
  • Resolution (

    
    ):  NLT (Not Less Than) 3.0 between Etravirine and nearest impurity.
    
  • RSD (Precision): NMT 2.0% for 5 replicate injections.

References

  • National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 193962, Etravirine. Retrieved from [Link][3]

  • Chrom Tech, Inc. (2025).[3][9] What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (2025).[3][7][8] Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link][3]

Sources

Optimization

Minimizing batch-to-batch variability in etravirine salt synthesis

A Guide to Minimizing Batch-to-Batch Variability Welcome to the Technical Support Center for Etravirine Salt Synthesis. As Senior Application Scientists, we have compiled this guide to provide researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Batch-to-Batch Variability

Welcome to the Technical Support Center for Etravirine Salt Synthesis. As Senior Application Scientists, we have compiled this guide to provide researchers, scientists, and drug development professionals with in-depth technical assistance and troubleshooting strategies. Our goal is to help you navigate the complexities of etravirine salt synthesis and achieve consistent, high-quality results. This resource is structured to address common challenges and provide scientifically grounded solutions to minimize batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What are the common salt forms of etravirine, and how do they differ?

A1: Etravirine, a Biopharmaceutics Classification System (BCS) Class IV drug, exhibits low solubility and permeability.[1] To enhance its physicochemical properties, several salt forms have been developed. The most common include hydrochloride, mesylate, sulfate, besylate, and tosylate salts.[2][3][4] These salts primarily differ in their counter-ions, which can significantly impact properties such as solubility, stability, and dissolution rate. For instance, some salts may exhibit improved solubility in specific solvent systems, which can be advantageous for formulation development.[4][5] The choice of a particular salt form often depends on the desired final product characteristics and the specific application.

Q2: What are the critical quality attributes (CQAs) to monitor for etravirine salt synthesis?

A2: To ensure batch-to-batch consistency, it is crucial to monitor several Critical Quality Attributes (CQAs). These are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For etravirine salt synthesis, key CQAs include:

  • Polymorphic Form: Etravirine and its salts can exist in different crystalline forms, or polymorphs, each with unique physical properties.[6] Inconsistent polymorphic form is a major source of variability.

  • Impurity Profile: The presence and levels of process-related impurities and degradation products must be carefully controlled.[7][8]

  • Particle Size Distribution: This affects the dissolution rate and bioavailability of the final drug product.

  • Assay and Purity: Ensuring the correct potency and the absence of significant impurities is fundamental.

  • Residual Solvents: Levels of solvents used during synthesis and purification must be within acceptable limits.[8]

Q3: Why is polymorphism a significant concern in etravirine salt synthesis?

A3: Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, including melting point, solubility, and stability.[6] For etravirine salts, uncontrolled polymorphism can lead to significant batch-to-batch variability in bioavailability and therapeutic efficacy. It is a critical parameter to control during the crystallization process to ensure a consistent and stable final product.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting common problems encountered during etravirine salt synthesis.

Issue 1: Inconsistent Yields Between Batches

Potential Causes and Investigative Steps:

A common challenge in etravirine synthesis is achieving consistent yields.[9][10][11][12][13] This variability can often be traced back to several factors in the reaction and workup stages.

  • Incomplete Reaction:

    • How to Investigate: Utilize in-process controls (e.g., HPLC, UPLC) to monitor the reaction progress and confirm the complete consumption of starting materials.[1][8][14]

    • Solution: Ensure accurate stoichiometry of reactants. Optimize reaction time and temperature. Some synthetic routes for etravirine are known to have slow reaction kinetics, particularly in the amination step.[11][12][13][15]

  • Side Reactions and Impurity Formation:

    • How to Investigate: Analyze the crude product using HPLC or LC-MS to identify and quantify any side products.[8][14][16][17]

    • Solution: Adjust reaction conditions (e.g., temperature, addition rate of reagents) to minimize the formation of impurities. Purification methods, such as recrystallization or column chromatography, may be necessary.[18]

  • Losses During Workup and Isolation:

    • How to Investigate: Carefully evaluate each step of the workup process, including extractions, washes, and filtrations, for potential product loss.

    • Solution: Optimize the workup procedure. For example, ensure the pH is adjusted correctly during extractions to maximize the partitioning of the etravirine salt into the desired phase. Ensure the chosen crystallization solvent and temperature maximize product recovery.

Experimental Protocol: In-Process Monitoring of Etravirine Synthesis by HPLC

  • Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture at predetermined time points. Quench the reaction immediately (e.g., by diluting in a cold solvent).

  • Dilution: Dilute the quenched sample with a suitable mobile phase to a concentration within the linear range of the HPLC method.

  • HPLC Analysis: Inject the diluted sample onto a validated HPLC system. A typical system might use a C18 column with a gradient elution of acetonitrile and a buffered aqueous phase.[1][14]

  • Data Analysis: Monitor the peak areas of the starting materials, intermediates, and the final etravirine salt to track the reaction progress.

Issue 2: Variation in Polymorphic Form

Potential Causes and Investigative Steps:

Controlling the crystalline form of the final product is paramount for consistency.

  • Crystallization Conditions:

    • How to Investigate: Polymorphism is highly sensitive to the crystallization process. Key parameters to investigate include:

      • Solvent System: The choice of solvent can dictate which polymorphic form is favored.

      • Temperature and Cooling Rate: The temperature profile of the crystallization process, including the rate of cooling, can influence crystal nucleation and growth.

      • Supersaturation: The level of supersaturation at which crystallization is induced is a critical factor.

      • Agitation: The stirring rate can affect nucleation and crystal growth kinetics.

    • Solution: Develop a robust and well-defined crystallization protocol. A Design of Experiments (DoE) approach can be highly effective in identifying the optimal crystallization parameters to consistently produce the desired polymorph.

  • Presence of Impurities:

    • How to Investigate: Analyze the impurity profile of batches that resulted in different polymorphs. Certain impurities can act as templates or inhibitors for the growth of specific crystal forms.

    • Solution: Improve the purification of the etravirine free base before the salt formation step to ensure a consistent starting material.

Data Presentation: Impact of Solvent on Etravirine Salt Polymorphism

Solvent SystemCooling Rate (°C/hour)Resulting Polymorphic Form
Acetone/Water5Form A
Isopropanol5Form B
Acetonitrile5Form C
Acetone/Water20Mixture of Form A and B

This is an illustrative table. Actual results will depend on the specific etravirine salt and experimental conditions.

Mandatory Visualization: Troubleshooting Polymorphic Variability

G Variability Inconsistent Polymorphic Form Crystallization Crystallization Conditions Variability->Crystallization Impurities Presence of Impurities Variability->Impurities Drying Drying Conditions Variability->Drying Solvent Solvent System Crystallization->Solvent Temp Temperature/Cooling Rate Crystallization->Temp Saturation Supersaturation Crystallization->Saturation Agitation Agitation Crystallization->Agitation

Caption: Fishbone diagram illustrating potential root causes of polymorphic variability in etravirine salt synthesis.

Issue 3: Inconsistent Impurity Profile

Potential Causes and Investigative Steps:

The presence of impurities can affect the safety, efficacy, and stability of the final drug product.[7]

  • Starting Material Quality:

    • How to Investigate: Test incoming batches of starting materials and intermediates for purity and the presence of any known impurities.

    • Solution: Establish strict quality specifications for all raw materials.

  • Reaction Conditions:

    • How to Investigate: As with yield, reaction conditions can favor the formation of impurities. Analyze the effect of temperature, reaction time, and stoichiometry on the impurity profile.

    • Solution: Optimize reaction parameters to minimize the formation of byproducts.

  • Degradation:

    • How to Investigate: Etravirine may degrade under certain conditions, such as exposure to light, heat, or moisture.[8] Conduct forced degradation studies to identify potential degradation products.

    • Solution: Implement appropriate handling and storage procedures to protect the material from degradative conditions.

Mandatory Visualization: Workflow for Impurity Profile Analysis

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis & Reporting A Obtain Batch Sample B Accurately Weigh and Dissolve A->B C Dilute to Working Concentration B->C D HPLC/UPLC Analysis C->D E LC-MS for Identification D->E F Quantify Impurities D->F G Compare to Specifications F->G H Generate Report G->H

Caption: A typical workflow for the analysis of the impurity profile of an etravirine salt batch.

By systematically investigating these potential causes and implementing the suggested solutions, researchers can significantly reduce batch-to-batch variability in etravirine salt synthesis, leading to a more robust and reproducible manufacturing process.

References

  • Der Pharma Chemica. (2026, February 13). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as Per International Conference on Harmonisation Guidelines.
  • SynThink Research Chemicals. Etravirine EP Impurities & USP Related Compounds.
  • ACS Figshare. (2013, August 7). New Solid Forms of the Anti-HIV Drug Etravirine: Salts, Cocrystals, and Solubility - Crystal Growth & Design.
  • ResearchGate. New solvates and a salt of the anti-HIV compound etravirine | Request PDF.
  • New Solid Forms of the Anti-HIV Drug Etravirine: Salts, Cocrystals, and Solubility. (2013, June 4).
  • Der Pharma Chemica. (2024, December 29). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as.
  • ACS Publications. (2013, June 11). New Solid Forms of the Anti-HIV Drug Etravirine: Salts, Cocrystals, and Solubility | Crystal Growth & Design.
  • Google Patents. WO2012170647A1 - Process for the preparation of etravirine and intermediates in the synthesis thereof.
  • Veeprho. Etravirine Impurities and Related Compound.
  • New Drug Approvals. (2014, May 12). Etravirine.
  • Development of a practical synthesis of etravirine via a microwave-promoted amination. (2018, December 20).
  • Development of a practical synthesis of etravirine via a microwave-promoted amination.
  • Google Patents. WO2010131118A2 - Polymorphs of etravirine and processes for preparation thereof.
  • Google Patents. WO2014068588A2 - Process for the synthesis of etravirine and its intermediates.
  • Google Patents. US8153790B2 - Process for the preparation and purification of etravirine and intermediates thereof.
  • Amazon S3. (2025, November 28). Impurity Profiling And Quantification Of Selected Anti-HIV Drugs in Their Dosage Forms By Chromatography Technique By:.
  • PMC. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies.
  • ResearchGate. (2018, December 22). (PDF) Development of a practical synthesis of etravirine via a microwave-promoted amination.
  • Google Patents. EP2342186B1 - Process for synthesis of etravirine.
  • Quick Company. Process For The Synthesis Of Etravirine And Its Intermediates.
  • Publications of the IAS Fellows. (2011, June 2). An improved synthesis of etravirine.

Sources

Troubleshooting

Etravirine Hydrobromide Compatibility with Common Excipients: A Technical Support Center

Welcome to the Technical Support Center for Etravirine Hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspects of drug-excipient compatibility...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Etravirine Hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspects of drug-excipient compatibility for Etravirine hydrobromide. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to anticipate and troubleshoot challenges during your formulation development.

Frequently Asked Questions (FAQs)

Q1: Where should I start with excipient selection for Etravirine hydrobromide?

A1: The most logical starting point is the composition of the marketed product, Intelence®. The excipients used in the commercial tablets have a proven track record of compatibility with Etravirine. These include:

  • Diluents/Fillers: Lactose Monohydrate, Microcrystalline Cellulose, Silicified Microcrystalline Cellulose[1][2][3][4][5][6]

  • Binder: Hypromellose[2][4][5]

  • Disintegrant: Croscarmellose Sodium[1][2][4][5]

  • Glidant: Colloidal Anhydrous Silica (Colloidal Silicon Dioxide)[1][4][5][7]

  • Lubricant: Magnesium Stearate[1][2][4][5]

While these are generally considered compatible, the specific grades and ratios in your formulation, as well as your manufacturing process, can influence the final product's stability. Therefore, compatibility studies with your chosen excipients are still highly recommended.

Q2: Are there any known chemical incompatibilities with Etravirine hydrobromide?

A2: Etravirine is metabolized by cytochrome P450 enzymes (CYP3A4, CYP2C9, and CYP2C19)[7][8][9]. While this is primarily a concern for drug-drug interactions in vivo, it's a reminder that Etravirine has reactive sites. As a diarylpyrimidine derivative, the amino groups could potentially interact with reducing sugars like lactose, especially in the presence of heat and moisture, leading to Maillard-type reactions. However, the use of lactose in the marketed product suggests that under controlled manufacturing and storage conditions, this risk is minimal. Stress testing your binary mixtures is the best way to confirm this for your specific formulation.

Q3: How does the poor solubility of Etravirine hydrobromide affect compatibility testing?

A3: Etravirine hydrobromide is practically insoluble in water[4]. This has two main implications for compatibility testing:

  • Solid-State Interactions are Key: Since it will likely be formulated as a solid dosage form, you must focus on solid-state interactions. Techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) are crucial.

  • Dissolution as a Stability Indicator: Any physical or chemical interaction that alters the solid state of the drug (e.g., conversion from crystalline to amorphous form or vice-versa) can significantly impact its dissolution rate and, consequently, its bioavailability. Therefore, dissolution testing of stressed samples is a critical part of your stability program.

Q4: I see a change in my DSC thermogram when I mix Etravirine hydrobromide with an excipient. Does this automatically mean they are incompatible?

A4: Not necessarily. A change in the DSC thermogram, such as a shift, broadening, or disappearance of the drug's melting peak, indicates a physical interaction[10]. This could be a simple eutectic mixture formation or solubilization of the drug in the molten excipient, which might not be detrimental and could even be beneficial for dissolution. However, it warrants further investigation with a confirmatory technique like High-Performance Liquid Chromatography (HPLC) to check for chemical degradation[11].

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for common compatibility testing methods.

Guide 1: Initial Screening with Differential Scanning Calorimetry (DSC)

Objective: To rapidly screen for potential physical incompatibilities by observing changes in the thermal behavior of Etravirine hydrobromide in the presence of an excipient.

Experimental Protocol: DSC Screening

  • Sample Preparation:

    • Accurately weigh 1-3 mg of Etravirine hydrobromide, the excipient, and a 1:1 physical mixture of the drug and excipient into separate aluminum DSC pans.

    • Gently mix the physical mixture with a spatula.

    • Seal the pans with a lid. Prepare an empty sealed pan to be used as a reference.

  • DSC Instrument Settings:

    • Temperature Range: 25°C to 300°C. Etravirine melts with decomposition at around 252-265°C[12][13].

    • Heating Rate: 10°C/min.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

  • Analysis:

    • Run the samples and record the thermograms.

    • Compare the thermogram of the physical mixture to those of the individual components. Look for:

      • The appearance of new peaks.

      • Significant shifts (>2°C) or broadening of the drug's melting endotherm.

      • The complete disappearance of the drug's melting peak.

Data Interpretation and Troubleshooting

Observation Potential Cause Troubleshooting/Next Step
No significant change in the drug's melting peak.The drug and excipient are likely compatible under these conditions.Proceed with confirmatory testing (FTIR, HPLC).
Broadening or shifting of the drug's melting peak.Eutectic formation or partial solubilization of the drug in the molten excipient.This indicates a physical interaction. It is not necessarily an incompatibility, but it should be investigated further with HPLC to rule out chemical degradation.
Disappearance of the drug's melting peak.Complete solubilization of the drug in the molten excipient or conversion to an amorphous form.This is a strong physical interaction. Confirm with HPLC to ensure no degradation has occurred.
Appearance of a new exothermic peak. Potential chemical reaction or degradation.This is a strong indicator of incompatibility. Prioritize this mixture for HPLC analysis to identify and quantify degradation products.

Logical Workflow for DSC Analysis

DSC_Workflow start Prepare 1:1 Drug-Excipient Mixture run_dsc Run DSC (10°C/min to 300°C) start->run_dsc analyze Compare Mixture Thermogram to Pure Components run_dsc->analyze no_change No Significant Change analyze->no_change  No Change change Peak Shift, Broadening, or Disappearance analyze->change  Physical Change new_peak New Exothermic Peak analyze->new_peak  Chemical Change compatible Likely Compatible no_change->compatible confirm_hplc Confirm with HPLC change->confirm_hplc incompatible Likely Incompatible new_peak->incompatible confirm_hplc->incompatible Degradation confirm_hplc->compatible No Degradation incompatible->confirm_hplc Excipient_Selection start Select Excipient Candidate dsc_ftir Perform DSC & FTIR Screening start->dsc_ftir stress_hplc Perform Accelerated Stability Testing with HPLC dsc_ftir->stress_hplc No major interactions observed reject Reject/Re-evaluate dsc_ftir->reject Obvious incompatibility evaluate Evaluate Results stress_hplc->evaluate compatible Compatible (No significant physical or chemical changes) evaluate->compatible Pass incompatible Incompatible (Significant degradation or interaction) evaluate->incompatible Fail select Select for Formulation compatible->select incompatible->reject

Decision-making workflow for excipient selection.

References

  • IJSDR. (2025). FORMULATION AND EVALUATION OF ETRAVIRINE NANOSUSPENSION BY NANO PRECIPITATION METHOD. IJSDR. Available from: [Link]

  • New Drug Approvals. (2014, May 12). Etravirine.
  • European Medicines Agency. Intelence, INN-etravirine. EMA. Available from: [Link]

  • Scribd. Drug-Excipient Compatibility Studies Overview. Available from: [Link]

  • SciSpace. (2019, October 22). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Available from: [Link]

  • TA Instruments. Analysis Of Drug-Excipient Incompatibility In Discovery And Formulation Development. Available from: [Link]

  • ResearchGate. (2025, August 10). A Novel Validated Stability Indicative UP-LC Method for Etravirine for the Determination of Process Related and Degradation Impurities. Available from: [Link]

  • Semantic Scholar. Development and Validation of a New RP-HPLC Method for Estimation of Etravirine in Bulk and Pharmaceutical Dosage Form. Available from: [Link]

  • Janssen Inc. (2017, May 17). Product Monograph - Intelence.
  • European Medicines Agency. Intelence, INN-etravirine. Available from: [Link]

  • ResearchGate. Development and validation of stability indicating RP-HPLC method for the quantification of etravirine in tablet dosage form. Available from: [Link]

  • ResearchGate. (2025, August 10). Analytical method development and validation of etravirine in its bulk dosage form by using reverse phase high performance liquid chromatography method as per international conference on harmonisation guidelines. Available from: [Link]

  • Der Pharma Chemica. (2024, December 29). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method. Available from: [Link]

  • U.S. Food and Drug Administration. Intelence (etravirine) tablet label. Available from: [Link]

  • GlobalRPH. (2018, April 21). INTELENCE® (etravirine) [Tablets]. Available from: [Link]

  • American Chemical Society. (2013, June 4). New Solid Forms of the Anti-HIV Drug Etravirine: Salts, Cocrystals, and Solubility. Available from: [Link]

  • Wikipedia. Etravirine. Available from: [Link]

  • PMC. (2013). Experimental data of co-crystals of Etravirine and L-tartaric acid. Available from: [Link]

  • Fisher Digital Publications. Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Available from: [Link]

  • PMC. (2023, April 13). Modafinil-excipient compatibility study using differential scanning calorimetry. Available from: [Link]

  • RxList. Intelence (Etravirine Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. Available from: [Link]

  • Google Patents. EP2170293A2 - Combination formulations comprising darunavir and etravirine.
  • Academia.edu. Preformulation: The use of FTIR in compatibility studies. Available from: [Link]

  • Drugs.com. (2026, January 20). Etravirine: Package Insert / Prescribing Information / MOA. Available from: [Link]

  • U.S. Food and Drug Administration. This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. Available from: [Link]

  • Johns Hopkins ABX Guide. (2025, January 11). Etravirine (ETR). Available from: [Link]_

  • U.S. Food and Drug Administration. Reference ID: 3613659 This label may not be the latest approved by FDA. For current labeling information, please visit https://. Available from: [Link]

  • CATIE.ca. Etravirine (Intelence). Available from: [Link]

  • Wikipedia. Etravirine. Available from: [Link]

  • GoodRx. Etravirine Interactions. Available from: [Link]

  • Springer. (2020, February 15). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. Available from: [Link]

  • SingleCare. (2025, March 13). Etravirine (Intelence): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Available from: [Link]

  • Google Patents. WO2013109354A2 - Etravirine formulations and uses thereof.
  • Quick Company. Tablet Compositions Of Etravirine. Available from: [Link]

  • HIV i-Base. (2006, December 6). Drug interactions with etravirine (TMC-125). Available from: [Link]

  • ResearchGate. (2025, October 30). Silicon-based particles as a platform for development of antiviral drugs. Available from: [Link]

  • ResearchGate. (2020, August 3). Compatibility between Magnesium Stearate and Pharmaceutical Acidic Active Compounds/Excipients with DSC. Available from: [Link]

Sources

Optimization

Etravirine Crystallization Support Center: Troubleshooting Residual Solvents

Welcome to the Technical Support Center for Etravirine formulation and crystallization. Etravirine (a BCS Class IV non-nucleoside reverse transcriptase inhibitor) presents unique crystallization challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Etravirine formulation and crystallization. Etravirine (a BCS Class IV non-nucleoside reverse transcriptase inhibitor) presents unique crystallization challenges. Its high molecular flexibility often leads to the entrapment of residual solvents within the crystal lattice, causing batches to fail ICH Q3C compliance.

This guide provides researchers and process chemists with mechanistic insights, troubleshooting workflows, and validated protocols to successfully purge residual solvents and isolate stable, compliant polymorphs.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why is Etravirine particularly susceptible to high residual solvent levels during crystallization? A1: Etravirine possesses significant conformational flexibility, allowing it to adopt at least four different conformations. In its solid state, it typically adopts a sterically favorable V-shaped geometry. This bulky, angular conformation creates substantial interstitial voids within the crystal lattice[1]. When crystallized from solvents like methanol or acetic acid, these voids readily accommodate solvent molecules, forming stable stoichiometric solvates (e.g., 2:1 and 1:1 methanolates) rather than simple surface-adsorbed moisture[2]. Because the solvent is thermodynamically integrated into the crystal lattice via hydrogen bonding, conventional thermal drying is ineffective and often leads to thermal degradation before the solvent is purged.

Q2: How does the choice of solvent system impact the polymorphic outcome and residual solvent risk? A2: The solvent medium dictates whether an anhydrous polymorph (e.g., Form I) or a solvated form precipitates. Crystallizing Etravirine from pure methanol inevitably yields methanolates, which fail ICH Q3C residual solvent limits. Transitioning to an acetone/water anti-solvent system is highly effective[3]. Acetone acts as a strong solvent, while water forces rapid supersaturation. Because water does not easily integrate into the hydrophobic Etravirine lattice, and acetone's high vapor pressure facilitates easy removal, this system promotes the formation of anhydrous Form I with residual acetone well below the 5000 ppm ICH limit[4].

Q3: Can mechanochemical activation (milling) resolve stubborn solvent entrapment? A3: Yes. When thermal drying risks degrading the API or fails to break the solvate lattice, mechanochemical activation (wet milling or liquid-assisted grinding) provides the necessary mechanical shear to disrupt the crystal lattice. This process induces a phase transition, breaking the hydrogen bonds between Etravirine and the trapped solvent, facilitating solvent release while simultaneously promoting the formation of anhydrous co-crystals or stable polymorphs[5].

Part 2: Troubleshooting Guide for Solvent Entrapment

Issue 1: GC-Headspace analysis shows >5000 ppm Acetone in the final Etravirine Form I batch.
  • Root Cause: Rapid anti-solvent (water) addition caused massive secondary nucleation, leading to severe particle agglomeration. These agglomerates trap mother liquor (acetone) in microscopic intra-particle capillary networks, shielding the solvent from vacuum drying.

  • Resolution: Implement a controlled cooling and seeding strategy. Add water at a controlled rate of 0.5 volumes/hour at 50°C until the cloud point is reached. Hold for 1 hour to allow seed bed maturation (Ostwald ripening), then cool to 5°C at 0.1°C/min. This yields larger, discrete crystals that do not agglomerate and release surface solvent easily during drying.

Issue 2: Polymorphic conversion during drying (e.g., Form I converting to an amorphous state).
  • Root Cause: Over-drying at high temperatures (>80°C) to remove high-boiling solvents (like DMF or DMSO) causes localized melting or lattice collapse.

  • Resolution: Avoid high-boiling solvents for final API crystallization. If DMF must be used for intermediate purification, perform a solvent swap via a bridge solvent (e.g., ethyl acetate) before final isolation. Limit vacuum drying temperatures strictly to 55–60°C[4].

Part 3: Quantitative Data & Solvent Selection

The table below summarizes the impact of solvent selection on Etravirine crystallization, comparing ICH Q3C limits with observed solvate risks.

Solvent SystemICH Q3C ClassBoiling Point (°C)Solvate Formation RiskTypical Residual LevelProcess Recommendation
Methanol Class 264.7High (1:1, 2:1 Methanolates)> 3000 ppm (Fails limit)Avoid for final API isolation.
Acetone / Water Class 356.0Low (Forms Anhydrous Form I)< 500 ppmPreferred system ; control nucleation.
DMF / Water Class 2153.0Moderate (High BP traps solvent)> 880 ppm (Fails limit)Requires extensive vacuum drying; avoid.
THF / Heptane Class 2 / 366.0 / 98.4Low (Forms Anhydrous Form I)< 720 ppmViable alternative for Form I[6].

Part 4: Validated Experimental Protocols

Protocol 1: Anti-Solvent Crystallization of Anhydrous Etravirine Form I

This protocol is a self-validating system designed to prevent agglomeration and solvent entrapment.

  • Dissolution: Dissolve crude Etravirine in acetone (1:8 w/v) at 50–55°C.

    • Causality: Maximizes solubility while remaining below acetone's boiling point to prevent premature supersaturation.

  • Clarification: Add activated charcoal (5% w/w), stir for 30 minutes, and perform hot filtration through a Celite bed.

  • pH Adjustment: Add aqueous sodium metabisulphite (antioxidant). Maintain the pH between 7.5–8.5 using 4M NaOH[4].

    • Causality: Strict pH control prevents protonation of the pyrimidine nitrogens, ensuring the free base precipitates rather than a salt.

  • Controlled Nucleation: Slowly add water (anti-solvent) dropwise until the cloud point is reached. Hold the suspension at 50°C for 1 hour.

    • Causality: The hold time allows for seed bed maturation, preventing the massive secondary nucleation that causes agglomeration.

  • Cooling & Isolation: Cool the mixture to 5–10°C at a rate of 0.1°C/min. Filter the crystalline solid and wash with cold water.

  • Drying & Validation: Dry under vacuum (50 mbar) at 55–60°C for 12 hours.

    • Validation Step: Sample the batch for GC-Headspace analysis. Proceed to packaging only if residual acetone is < 5000 ppm.

Protocol 2: Mechanochemical Solvent Purging via Wet Milling

Use this protocol to salvage batches trapped as stable solvates.

  • Preparation: Combine the Etravirine solvate with a co-former (e.g., adipic acid) in a 1:1 molar ratio in a stainless-steel milling jar.

  • Liquid-Assisted Grinding (LAG): Add a catalytic amount of solvent (10 µL of ethanol per gram of powder).

    • Causality: The trace solvent acts as a molecular lubricant, accelerating the kinetics of co-crystal formation without forming a bulk liquid phase that could re-trap solvent.

  • Milling: Mill the mixture at 30 Hz for 120 minutes[5].

    • Causality: Mechanical shear forces physically disrupt the solvate lattice, breaking Etravirine-solvent hydrogen bonds and replacing them with stronger Etravirine-co-former bonds.

  • Validation: Dry the resulting powder at 40°C for 2 hours. Confirm the phase transition and the absence of residual solvent via Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).

Part 5: Process Visualizations

G N1 Crude Etravirine (High Impurity/Solvent) N2 Dissolution in Acetone (50-55°C) N1->N2 N3 Activated Charcoal Clarification N2->N3 N4 Controlled Cooling & Cloud Point Hold N3->N4 N5 Anti-solvent Addition (Water, pH 7.5-8.5) N4->N5 N6 Filtration & Washing (De-agglomeration) N5->N6 N7 Vacuum Drying (55-60°C) N6->N7 N8 Pure Etravirine Form I (< 5000 ppm Acetone) N7->N8

Workflow for Etravirine Form I crystallization minimizing solvent entrapment.

G S1 Etravirine Solvate (Trapped Solvent in Lattice) S2 Mechanochemical Activation (Wet Milling, 120 mins) S1->S2 S3 Lattice Disruption & Hydrogen Bond Cleavage S2->S3 S4 Solvent Release (Evaporation Path Cleared) S3->S4 S5 Anhydrous Co-crystal or Stable Polymorph S4->S5

Mechanistic pathway of solvent purging via mechanochemical activation.

References

  • New Solid Forms of the Anti-HIV Drug Etravirine: Salts, Cocrystals, and Solubility Crystal Growth & Design URL
  • Process for the preparation and purification of etravirine and intermediates thereof WO2011017079A1 - Google Patents URL
  • Co-Crystals of Etravirine by Mechanochemical Activation Journal of Pharmaceutical Sciences URL

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Comparative Pharmacokinetics of Etravirine Salt Forms

For researchers, scientists, and drug development professionals, the journey of an active pharmaceutical ingredient (API) from discovery to a viable therapeutic is often dictated by its physicochemical properties. Etravi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey of an active pharmaceutical ingredient (API) from discovery to a viable therapeutic is often dictated by its physicochemical properties. Etravirine, a potent second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), stands as a prime example of this challenge. While effective in the treatment of HIV-1 infection, its clinical utility is hampered by its classification as a Biopharmaceutics Classification System (BCS) Class IV compound, characterized by both low solubility and low permeability.[1][2] This inherent poor aqueous solubility can lead to limited and variable oral bioavailability, a significant hurdle in ensuring consistent therapeutic exposure.[1][2]

This guide provides an in-depth analysis of the strategies employed to overcome these limitations, with a specific focus on the potential of various etravirine salt forms. We will delve into the available comparative data, outline the critical experimental protocols, and provide expert insights into the causal relationships between solid-state form and pharmacokinetic outcomes.

The Rationale for Salt Formation: A Strategy to Enhance a BCS Class IV Drug

For a drug like etravirine, with a high lipophilicity (logP > 5) and a pKa of 3.75, the free base form presents significant formulation challenges.[1] Salt formation is a well-established and often highly effective strategy to modulate the physicochemical properties of an API without altering its fundamental pharmacological activity. The primary goal of creating a salt is typically to improve the aqueous solubility and dissolution rate, which are often the rate-limiting steps for the absorption of poorly soluble drugs. By converting the neutral free base into an ionized salt form, we can disrupt the crystal lattice energy and facilitate more favorable interactions with water, thereby enhancing solubility.

A study by Rajput et al. successfully synthesized and characterized thirteen new solid forms of etravirine, including five distinct salts: hydrochloride, mesylate, sulfate, besylate, and tosylate.[3][4] This foundational work provides us with the specific salt forms that hold promise for improved pharmacokinetic performance.

Comparative Analysis of Etravirine Solid Forms: A Focus on Solubility

Solid FormSolubility in 50% Ethanol-Water (mg/L)Stability Notes
Etravirine (Anhydrous) 120-
Hydrochloride Salt 250Dissociated within 1 hour
Mesylate Salt 350Dissociated within 1 hour
Sulfate Salt 320Dissociated within 1 hour
Besylate Salt 280Dissociated within 1 hour
Tosylate Salt 42050% phase transformation after 1 hour
Adipic Acid Cocrystal 200-
Benzenetricarboxylic Acid Cocrystal 456Stable after 24 hours
Data sourced from Rajput et al., 2013.[3][4]

From this data, several key insights emerge:

  • All synthesized salt forms demonstrated an improvement in solubility compared to the anhydrous free base.

  • The tosylate salt and the benzenetricarboxylic acid cocrystal showed the most significant increases in solubility.

  • The stability of the salt forms in the slurry experiment is a critical consideration. The rapid dissociation of most salts back to the less soluble free base is a common phenomenon that can negate the initial solubility advantage in vivo. The relative stability of the tosylate salt suggests it may have a more sustained solubility benefit.

This highlights the critical interplay between solubility and stability. A salt form must not only possess higher intrinsic solubility but also maintain that advantage for a sufficient period in the gastrointestinal environment to allow for absorption.

The Pharmacokinetic Landscape of Etravirine (Free Base)

To appreciate the potential impact of salt formation, it is essential to understand the baseline pharmacokinetics of the currently marketed etravirine free base (Intelence®) and the improvements achieved through advanced formulation strategies.

Standard Formulation (Intelence®)

The commercial formulation of etravirine has a terminal elimination half-life of approximately 30-40 hours.[1] Its absorption is slow, with peak plasma concentrations occurring around 4 hours post-administration.[1] A critical factor for its use is the significant food effect; administration in a fasted state can decrease the area under the curve (AUC), a measure of total drug exposure, by about 50%.[5][6]

ParameterValueCondition
Tmax (Time to Peak Concentration) ~2.5 - 4 hoursPost-meal
Half-life (t½) ~30 - 40 hours-
Protein Binding 99.9%To albumin and α1-acid glycoprotein
Metabolism CYP3A4, 2C9, 2C19-
Food Effect ~50% reduction in AUCFasted vs. Fed
Data compiled from multiple sources.[1][5][6][7]
Enhanced Bioavailability Formulations

Various research efforts have focused on improving the bioavailability of the etravirine free base, providing a glimpse into the potential gains that could also be achieved with an optimized salt form.

Formulation TypeKey FindingsReference
Co-solvent Formulation A liquid formulation showed over 40-times superior oral bioavailability in rats compared to the commercial tablet.[1][2][8]
Solid Dispersion A formulation with Kolliphor® P407 enhanced solubility by 9-fold and increased AUC by 2.1-fold and Cmax by 2.3-fold in rats.[9]
Nanosuspension A chitosan-based nanosuspension increased the saturation solubility by approximately 22 times compared to the pure drug.[10]

These studies underscore that overcoming the solubility barrier of etravirine can lead to dramatic improvements in its pharmacokinetic profile. A successful salt form would aim to achieve similar enhancements but with the potential advantages of a simpler, crystalline solid dosage form.

Experimental Protocols: A Guide to Comparative Assessment

To rigorously compare etravirine salt forms, a series of well-defined experiments are necessary. Here, we outline the essential protocols.

Equilibrium Solubility Determination

Causality: This foundational experiment quantifies the maximum concentration of the drug that can be dissolved in a specific solvent at equilibrium. It is the primary indicator of a salt form's potential to improve absorption.

Protocol:

  • Add an excess amount of the etravirine salt form (or free base as a control) to a vial containing a physiologically relevant buffer (e.g., pH 1.2, 4.5, 6.8).

  • Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, filter the samples through a 0.45 µm filter to remove undissolved solids.

  • Analyze the filtrate for etravirine concentration using a validated analytical method, such as HPLC-UV.

In Vitro Dissolution Testing

Causality: This experiment measures the rate at which the drug dissolves from its solid form. For poorly soluble drugs, the dissolution rate is often the limiting factor for oral absorption.

Protocol:

  • Utilize a USP Apparatus II (paddle method).

  • The dissolution medium should be chosen to be biorelevant. A two-stage dissolution can be employed to simulate the transit from the stomach to the intestine (e.g., starting with 0.01N HCl and then adding a buffer to raise the pH to 4.5 or 6.8 with a surfactant like Sodium Lauryl Sulfate (SLS)).[9]

  • Place a known amount of the etravirine salt form (e.g., equivalent to a 200 mg dose) into the dissolution vessel.

  • Maintain the temperature at 37 ± 0.5°C and the paddle speed at a constant rate (e.g., 75 rpm).

  • Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

  • Analyze the samples for dissolved etravirine concentration via HPLC-UV.

  • Plot the cumulative percentage of drug dissolved against time to generate a dissolution profile.

In Vivo Pharmacokinetic Study in a Rodent Model

Causality: This is the definitive experiment to determine how the different salt forms are absorbed, distributed, metabolized, and excreted in a living organism, providing key parameters like AUC and Cmax.

Protocol:

  • Use male Sprague-Dawley or Wistar rats with jugular vein cannulation for serial blood sampling.[1][8][9]

  • Divide the animals into groups, with each group receiving a different etravirine salt form or the free base as a control.

  • Administer the compounds orally via gavage at a consistent dose (e.g., 20-50 mg/kg). The drug should be suspended in a suitable vehicle (e.g., 0.5% HPMC).[9]

  • Collect serial blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

  • Process the blood samples to separate the plasma and store them at -80°C until analysis.

  • Quantify the etravirine concentration in the plasma samples using a validated LC-MS/MS method.[1][11]

  • Perform pharmacokinetic analysis using software like WinNonlin to calculate parameters such as AUC, Cmax, Tmax, and half-life.

Visualization of Key Processes

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

G cluster_0 Solid Form Properties cluster_1 In Vivo Processes cluster_2 Therapeutic Outcome Salt Salt Form Selection (e.g., Tosylate) Solubility Increased Solubility & Dissolution Rate Salt->Solubility Absorption Enhanced GI Absorption Solubility->Absorption PK Improved Pharmacokinetic Profile Absorption->PK Bioavailability Increased Bioavailability (Higher AUC, Cmax) PK->Bioavailability Efficacy Improved Clinical Efficacy Bioavailability->Efficacy G start Start: Etravirine Salt Forms solubility Equilibrium Solubility Determine max concentration in biorelevant media start->solubility dissolution In Vitro Dissolution Measure rate of dissolution (USP II) solubility->dissolution invivo In Vivo PK Study (Rat) - Oral Gavage Administration - Serial Blood Sampling - LC-MS/MS Analysis dissolution->invivo analysis Pharmacokinetic Analysis Calculate AUC, Cmax, Tmax invivo->analysis end End: Comparative PK Profile analysis->end

Caption: Experimental workflow for comparative pharmacokinetic assessment.

Conclusion and Future Directions

The development of etravirine salt forms presents a scientifically sound and promising avenue to address the inherent bioavailability challenges of this important antiretroviral agent. The available in vitro data clearly indicates that salt formation, particularly with the tosylate salt, can significantly enhance solubility compared to the free base. [3][4]However, a critical knowledge gap remains in the public domain: a direct comparative in vivo pharmacokinetic study of these promising salt forms.

The dramatic bioavailability enhancements seen with advanced formulations of the free base strongly suggest that a well-chosen, stable salt form could offer a more straightforward path to a superior product profile. Future research must focus on conducting the pivotal in vivo studies outlined in this guide. Such data would be invaluable for selecting an optimal salt candidate for full-scale formulation development, ultimately aiming to provide patients with a more reliable and effective etravirine therapy.

References

  • Schöller-Gyüre, M., et al. (2008). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine. Clinical Pharmacokinetics, 47(9), 561-574. [Link]

  • University of Liverpool. Etravirine PK Fact Sheet. Liverpool Drug Interactions Group. [Link]

  • Havens, J. P., et al. (2020). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. Clinical Pharmacokinetics, 59(4), 439-456. [Link]

  • Walsh Medical Media. (2014). Oral Liquid Formulation of Etravirine for Enhanced Bioavailability. [Link]

  • Rajput, L., et al. (2013). New Solid Forms of the Anti-HIV Drug Etravirine: Salts, Cocrystals, and Solubility. Crystal Growth & Design, 13(8), 3681-3692. [Link]

  • Kakuda, T. N., et al. (2008). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine. ResearchGate. [Link]

  • Havens, J. P., et al. (2020). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. Springer Link. [Link]

  • Dash, R. P., et al. (2015). Oral Liquid Formulation of Etravirine for Enhanced Bioavailability. OMICS International. [Link]

  • Dash, R. P., et al. (2015). Oral Liquid Formulation of Etravirine for Enhanced Bioavailability. ResearchGate. [Link]

  • Google Patents. (2013).
  • Collins, S. (2013). Pharmacokinetics of Etravirine With Once-Daily and Twice-Daily Dosing. TheBodyPro. [Link]

  • An, G., et al. (2012). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 61, 223-227. [Link]

  • Schöller-Gyüre, M., et al. (2008). Effects of different meal compositions and fasted state on the oral bioavailability of etravirine. Pharmacotherapy, 28(10), 1213-1219. [Link]

  • Wang, Y., et al. (2024). Etravirine Prevents West Nile Virus and Chikungunya Virus Infection Both In Vitro and In Vivo by Inhibiting Viral Replication. MDPI. [Link]

  • Rajput, L., et al. (2013). New Solid Forms of the Anti-HIV Drug Etravirine: Salts, Cocrystals, and Solubility. ACS Publications. [Link]

  • Collins, S. (2013). Pharmacokinetics of etravirine with once-daily and twice-daily dosing. HIV i-Base. [Link]

  • Sahoo, S., et al. (2019). A Study on Solubility Enhancement of Etravirine by Crystal Engineering Method. Indian Journal of Pharmaceutical Sciences, 81(5), 876-884. [Link]

  • Drugs.com. (2026). Etravirine: Package Insert / Prescribing Information / MOA. [Link]

Sources

Validation

Inter-Laboratory Validation of Etravirine Detection: A Comparative Technical Guide

Executive Summary Etravirine (TMC125), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), presents unique bioanalytical challenges due to its high lipophilicity (logP > 5), poor aqueous solubilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Etravirine (TMC125), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), presents unique bioanalytical challenges due to its high lipophilicity (logP > 5), poor aqueous solubility (BCS Class IV), and extensive protein binding (>99%).

For researchers and drug development professionals, the choice of detection method—typically between LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) and HPLC-UV —dictates the sensitivity, throughput, and regulatory compliance of the study.

This guide provides an objective comparison of these methodologies, supported by experimental data, and outlines a robust, ICH M10-compliant framework for inter-laboratory validation.

Part 1: Methodological Comparison (LC-MS/MS vs. HPLC-UV)

While HPLC-UV is cost-effective for pharmaceutical quality control (QC), LC-MS/MS remains the gold standard for bioanalysis in plasma due to the sensitivity required to detect trough concentrations (


) and the specificity needed to avoid interference from concomitant antiretrovirals.
Comparative Performance Matrix
ParameterLC-MS/MS (Gold Standard) HPLC-UV (Alternative) Scientist’s Verdict
Primary Application Bioanalysis (Plasma, PBMC, Semen)Formulation QC, High-level PKLC-MS/MS is mandatory for clinical PK.
LLOQ (Sensitivity) 1 – 5 ng/mL 40 – 160 ng/mL LC-MS/MS is ~40x more sensitive.
Linearity Range 1 – 2,000 ng/mL0.2 – 10 µg/mLLC-MS/MS covers the full PK decay curve.
Sample Volume 50 – 100 µL200 – 500 µLLC-MS/MS spares precious matrix.
Selectivity High (Mass transitions)Moderate (Retention time only)MS eliminates co-eluting interferences.
Throughput High (Run time < 5 min)Low (Run time 15–25 min)MS enables high-throughput clinical batches.
Expert Commentary on Selection

Why LC-MS/MS Wins for Bioanalysis: Etravirine exhibits significant inter-patient variability. In clinical settings, trough levels can drop below 50 ng/mL. HPLC-UV methods, with LLOQs often hovering around 40-100 ng/mL, risk "censoring" low-level data, artificially skewing pharmacokinetic models. Furthermore, LC-MS/MS allows the use of stable-isotope labeled internal standards (e.g., Etravirine-D8 or


-Etravirine), which are critical for correcting matrix effects inherent in plasma samples.

Part 2: Inter-Laboratory Validation Protocol

Transferring an assay between laboratories (e.g., from a CRO to a sponsor) requires a rigorous Cross-Validation strategy to satisfy ICH M10 and FDA Bioanalytical Method Validation guidelines.

The Cross-Validation Workflow

The following diagram outlines the decision logic and workflow for validating the method across two different sites (Site A = Originating Lab, Site B = Receiving Lab).

CrossValidation Start Method Transfer / Cross-Validation Plan 1. Generate Validation Plan (Define Acceptance Criteria) Start->Plan Exchange 2. Sample Exchange Strategy Plan->Exchange Branch1 Spiked QCs (Prepared by Site A) Exchange->Branch1 Branch2 Incurred Samples (Pooled Patient Samples) Exchange->Branch2 Analysis 3. Analysis at Both Sites (n=30-40 samples) Branch1->Analysis Branch2->Analysis Calc 4. Calculate % Difference (Site A - Site B) / Mean * 100 Analysis->Calc Decision Is % Diff within ±20% for 2/3 of samples? Calc->Decision Pass Validation PASSED Data can be pooled Decision->Pass Yes Fail Validation FAILED Investigate Bias Decision->Fail No

Figure 1: Strategic workflow for inter-laboratory cross-validation of Etravirine assays, ensuring data comparability.

Validation Acceptance Criteria (ICH M10)

To declare the methods equivalent between laboratories, the following statistical thresholds must be met:

  • Accuracy (QCs): The mean accuracy of Quality Control samples at Low, Medium, and High levels must be within ±15% (±20% for LLOQ).

  • Precision: The Coefficient of Variation (%CV) must not exceed 15% .

  • Cross-Validation Bias: For incurred samples (study samples) analyzed at both sites, the % difference should be within ±20% for at least 67% of the samples.

Part 3: Recommended Experimental Protocol (LC-MS/MS)

This protocol utilizes Liquid-Liquid Extraction (LLE) rather than Protein Precipitation (PPT). Rationale: Etravirine is highly lipophilic. LLE using Ethyl Acetate yields cleaner extracts with fewer phospholipids (which cause matrix effects) compared to simple acetonitrile precipitation.

Materials & Reagents
  • Analyte: Etravirine Reference Standard (>99% purity).

  • Internal Standard (IS): Etravirine-D8 or Itraconazole (functional alternative).

  • Matrix: Drug-free human plasma (K2EDTA).

  • Extraction Solvent: Ethyl Acetate (HPLC Grade).[1]

  • Mobile Phase A: 2mM Ammonium Acetate + 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).

Sample Preparation Workflow

The following visualization details the specific extraction steps to ensure reproducibility.

ExtractionProtocol Sample Plasma Sample (100 µL) IS_Add Add Internal Std (20 µL) Sample->IS_Add Extract Add Ethyl Acetate (500 µL) & Vortex 5 min IS_Add->Extract Centrifuge Centrifuge 4000 rpm, 10 min Extract->Centrifuge Transfer Transfer Organic Supernatant Centrifuge->Transfer Evap Evaporate to Dryness (N2 stream @ 40°C) Transfer->Evap Recon Reconstitute (100 µL Mobile Phase) Evap->Recon Inject Inject to LC-MS/MS (5-10 µL) Recon->Inject

Figure 2: Liquid-Liquid Extraction (LLE) pathway optimized for Etravirine recovery and matrix cleanup.

Instrumental Conditions
  • Column: Waters XBridge C18 or Phenomenex Gemini C18 (50 mm × 2.1 mm, 3.5 µm). Note: A shorter column allows faster run times.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 40% B

    • 3.0 min: 95% B (Hold for 1 min to elute Etravirine)

    • 4.1 min: 40% B (Re-equilibration)

  • MS Detection: Positive Electrospray Ionization (ESI+).[1]

    • Etravirine Transition: m/z 436.1 → 163.1

    • IS Transition: m/z 444.1 → 163.1 (for D8-Etravirine)

Part 4: Troubleshooting & Robustness (Expert Insights)

1. Solubility Issues (The "Carryover" Trap): Etravirine is notoriously sticky due to its high logP.

  • Symptom:[2][3] Ghost peaks in blank samples after a high concentration standard.

  • Solution: Use a needle wash solution containing a high percentage of organic solvent (e.g., Methanol:Acetonitrile:Isopropanol:Water 40:40:10:10) with 0.1% Formic Acid.[1][4]

2. Matrix Effects in ESI: Even with LLE, phospholipids can suppress ionization.

  • Validation Step: Perform a "Post-Column Infusion" experiment. Infuse Etravirine constant flow while injecting a blank plasma extract. Any dip in the baseline indicates suppression zones. Adjust the gradient to elute Etravirine away from these zones.

3. Stability: Etravirine is light-sensitive.

  • Protocol Requirement: All extraction steps should be performed under yellow monochromatic light or in amber glassware to prevent photodegradation during processing.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration.[5][6][7] [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Rezk, N. L., et al. (2009). Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, etravirine, and 9 other antiretroviral agents in human plasma samples. Journal of Chromatography B. [Link]

  • D'Avolio, A., et al. (2010). HPLC-MS method for the simultaneous quantification of the new HIV-1 NNRTI etravirine, together with 11 other antiretroviral agents in human plasma. Journal of Chromatography B. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Etravirine Hydrobromide

For Immediate Use by Laboratory and Research Professionals This document provides essential, step-by-step guidance for the proper and safe disposal of etravirine hydrobromide, a non-nucleoside reverse transcriptase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Use by Laboratory and Research Professionals

This document provides essential, step-by-step guidance for the proper and safe disposal of etravirine hydrobromide, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment.[1] Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Understanding the Hazards of Etravirine Hydrobromide

Etravirine hydrobromide presents several hazards that necessitate careful handling and disposal. It is classified as harmful if swallowed and causes serious eye irritation.[2] Furthermore, it is very toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.[2][3]

Key Hazard Information:

Hazard StatementClassificationSource
H302: Harmful if swallowedAcute toxicity (oral), Category 4[2][4]
H319: Causes serious eye irritationEye irritation, Category 2A[2]
H400: Very toxic to aquatic lifeHazardous to the aquatic environment, Acute Hazard, Category 1[2]
H410/H413: Very toxic/May cause long lasting harmful effects to aquatic lifeHazardous to the aquatic environment, Chronic Hazard, Category 1/4[2][3][4]
Personnel Protective Equipment (PPE) and Safety Precautions

Before handling etravirine hydrobromide in any form, it is imperative to be equipped with the appropriate PPE.

  • Hand Protection: Wear appropriate chemical-resistant gloves. If there is a risk of contamination, consider double-gloving.[5]

  • Eye Protection: Use safety glasses with side shields or goggles to prevent eye contact.[2]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[2]

  • Respiratory Protection: While not typically required for standard handling, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.[3]

General Safety Practices:

  • Avoid creating dust when handling the solid form.[3]

  • Wash hands thoroughly after handling.[2][4]

  • Do not eat, drink, or smoke in areas where etravirine hydrobromide is handled or stored.[3][4]

Segregation and Collection of Etravirine Hydrobromide Waste

Proper segregation of waste at the point of generation is a critical first step in the disposal process. This ensures that different waste streams are managed safely and in accordance with regulations.

Caption: Waste segregation workflow for etravirine hydrobromide.

Step-by-Step Disposal Procedures

The appropriate disposal method for etravirine hydrobromide waste depends on its form. All disposal must comply with local, regional, and national regulations.[3][4]

4.1. Unused or Expired Solid Etravirine Hydrobromide

  • Containerization: Place the solid etravirine hydrobromide in its original container or a clearly labeled, sealed container suitable for hazardous chemical waste.[3]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "Etravirine Hydrobromide."

  • Disposal Vendor: Arrange for pickup by a licensed hazardous waste disposal company.[3] The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

4.2. Contaminated Labware and Debris

This includes items such as gloves, pipette tips, bench paper, and empty vials that have come into contact with etravirine hydrobromide.

  • Collection: Place all contaminated items into a designated, leak-proof hazardous waste container.[5]

  • Labeling: Clearly label the container as "Hazardous Waste - Etravirine Hydrobromide Contaminated Debris."

  • Disposal: Dispose of the container through a licensed hazardous waste contractor for incineration.

4.3. Aqueous Solutions Containing Etravirine Hydrobromide

Crucially, do not dispose of aqueous solutions containing etravirine hydrobromide down the drain. [3] This practice is prohibited due to its high toxicity to aquatic life.

  • Collection: Collect all aqueous waste containing etravirine hydrobromide in a designated, sealed, and leak-proof container.

  • Labeling: Label the container as "Hazardous Waste - Aqueous Etravirine Hydrobromide Solution." Indicate the approximate concentration.

  • Disposal: Arrange for disposal through a licensed hazardous waste company. The preferred method is chemical incineration.[3]

4.4. Decontamination of Work Surfaces and Glassware

  • Pre-cleaning: Physically remove as much of the etravirine hydrobromide as possible using absorbent materials.

  • Decontamination Solution: Use a suitable laboratory detergent and water to clean the surfaces. For glassware, washing with an appropriate solvent (e.g., ethanol or acetone) may be necessary, collecting the solvent rinse as hazardous waste.

  • Final Rinse: Thoroughly rinse with water.

  • Waste Collection: All materials used for cleaning (e.g., paper towels, wipes) must be disposed of as hazardous waste.[5]

Spill Response Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

5.1. Minor Spills (Small Quantity of Solid or Low Concentration Solution)

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Containment: If it is a liquid spill, cover it with an absorbent material to prevent it from spreading.

  • Cleanup:

    • For solid spills: Carefully sweep or scoop up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[3]

    • For liquid spills: Use absorbent pads to soak up the spill. Place the used absorbent materials into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area as described in Section 4.4.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

5.2. Major Spills (Large Quantity or High Concentration)

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.

  • Restrict Access: Prevent entry to the spill area.

  • Await Professional Assistance: Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Regulatory Framework

The disposal of etravirine hydrobromide is governed by several regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7] In Europe, the European Medicines Agency (EMA) and the Waste Framework Directive provide the regulatory framework.[8] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[7]

Conclusion

The proper disposal of etravirine hydrobromide is a multi-faceted process that demands a thorough understanding of its hazards, strict adherence to safety protocols, and compliance with environmental regulations. By following these guidelines, researchers and laboratory professionals can minimize risks to themselves and the environment, fostering a culture of safety and responsibility.

References

  • Etravirine. (2026, February 21). PubChem. Retrieved from [Link]

  • Etravirine - Safety Data Sheet. (2023, December 11). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

  • Pharmaceutical Waste Management: Specialized Digital Solutions for Healthcare. (2025, October 28). Evreka. Retrieved from [Link]

  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025, January 3). Curtis Bay. Retrieved from [Link]

  • Pharmaceutical Waste Regulations: Policy and Procedure. (2025, May 14). Daniels Health. Retrieved from [Link]

  • Management of Hazardous Waste Pharmaceuticals. (2026, January 22). US EPA. Retrieved from [Link]

  • Safe management of pharmaceutical waste from health care facilities: global best practices. (2025, February 21). World Health Organization. Retrieved from [Link]

  • Guideline on the environmental risk assessment of medicinal products for human use. (2024, August 22). European Medicines Agency. Retrieved from [Link]

  • Pharmaceutical Waste Guidance. Florida Department of Environmental Protection. Retrieved from [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response. (2023, March 6). West Virginia University Environmental Health & Safety. Retrieved from [Link]

  • Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities. (2025, September 22). ASMAI. Retrieved from [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024, October 31). U.S. Food and Drug Administration. Retrieved from [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022, October 10). US EPA. Retrieved from [Link]

  • Update on pharmaceutical waste disposal regulations. (2019). Ovid. Retrieved from [Link]

  • Decontamination and Sterilization. National Institutes of Health. Retrieved from [Link]

  • Ethidium Bromide Safe Handling and Disposal Procedures. University of California, Santa Cruz Environmental Health & Safety. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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